3-Bromo-5-(pentafluorosulfur)benzyl bromide
Description
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Properties
IUPAC Name |
[3-bromo-5-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F5S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRNYAZILJJJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 3-Bromo-5-(pentafluorosulfur)benzyl bromide
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique functional groups is paramount to tuning molecular properties for enhanced performance. Among these, the pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" moiety, prized for its profound impact on lipophilicity, metabolic stability, and electronegativity.[1][2] This guide provides an in-depth examination of 3-Bromo-5-(pentafluorosulfur)benzyl bromide (CAS No. 1240257-14-0), a trifunctional building block of significant synthetic potential.[3][4] This molecule uniquely combines the exceptional stability and electronic characteristics of the SF₅ group with two distinct, orthogonally reactive halogen sites: a highly electrophilic benzyl bromide and an aryl bromide suitable for cross-coupling reactions.[5][6] Understanding the nuanced physicochemical properties of this reagent is critical for its effective and safe deployment in the synthesis of novel pharmaceuticals and advanced materials.
Chemical Identity and Structural Attributes
The properties and reactivity of this compound are a direct consequence of its distinct structural features.
| Identifier | Data | Source(s) |
| IUPAC Name | 1-Bromo-3-(bromomethyl)-5-(pentafluoro-λ⁶-sulfanyl)benzene | N/A |
| Synonym | 3-Bromo-5-(bromomethyl)phenylsulphur pentafluoride | |
| CAS Number | 1240257-14-0 | [3][7] |
| Molecular Formula | C₇H₅Br₂F₅S | [8] |
| Molecular Weight | 375.98 g/mol | [8] |
| Chemical Structure | ![]() | N/A |
Key Structural Features:
-
Pentafluorosulfur (SF₅) Group: This hypervalent sulfur moiety is one of the most electron-withdrawing groups known.[2] Its octahedral geometry and the strength of the S-F bonds confer exceptional thermal and chemical stability to this part of the molecule.[1][9] It significantly increases lipophilicity, a property that can enhance membrane permeability in drug candidates.[1]
-
Benzyl Bromide Moiety: The -(CH₂Br) group is a potent electrophilic site, making the compound an excellent alkylating agent. This functionality is highly susceptible to nucleophilic substitution (Sₙ2) reactions but also imparts lachrymatory properties and requires careful handling.[6][10][11]
-
Aryl Bromide Moiety: The bromine atom attached directly to the aromatic ring is relatively unreactive towards nucleophiles but is an ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds.[5]
Core Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent functional groups and analogous structures.
| Property | Value / Description | Rationale / Context |
| Physical State | Likely a colorless to pale yellow liquid or low-melting solid at STP. | Based on analogs like pentafluorobenzyl bromide (m.p. 18-20 °C) and benzyl bromide (liquid).[11][12] |
| Melting Point | Data not available. | N/A |
| Boiling Point | Expected to be high; decomposes at elevated temperatures. Distillation should be performed under high vacuum. | 3-bromo-4-fluoro-benzyl bromide has a boiling point of 99-100 °C at 3 mbar.[13] The higher molecular weight of the target compound suggests a higher boiling point. |
| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate, Toluene) and poorly soluble in water. | The large, lipophilic SF₅ group and aromatic core dominate its properties. Safety data for similar compounds notes low water solubility.[14] |
| Lipophilicity (LogP) | Predicted to be high. | The SF₅ group is known to be more lipophilic than a trifluoromethyl (CF₃) or even a tert-butyl group, a key feature for modulating pharmacokinetic properties in drug discovery.[1][2] |
Stability, Storage, and Handling
The stability profile of this molecule is dichotomous, defined by the robust SF₅ group and the highly reactive benzyl bromide.
3.1. Chemical and Thermal Stability The pentafluorosulfur group is remarkably stable, resisting a wide range of chemical conditions including strongly acidic media, many bases, and various oxidizing and reducing agents.[5] This stability makes it a valuable component in multi-step syntheses.[5][9] However, the C-S bond can be a point of thermal degradation under forcing conditions.[15]
Conversely, the benzyl bromide functionality is sensitive to moisture and nucleophiles.[14][16] Hydrolysis can occur, and the compound is incompatible with bases, alcohols, amines, and strong oxidizing agents, which can lead to rapid decomposition or unwanted side reactions.[14][17]
3.2. Recommended Storage Protocol To maintain chemical integrity, the following storage protocol is recommended, based on best practices for reactive benzyl bromides.[14][16][17]
Caption: Recommended workflow for the safe storage of the reagent.
Analytical and Spectroscopic Characterization
A multi-technique approach is required to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and a key singlet for the benzylic methylene protons (-CH₂Br), anticipated in the δ 4.5–5.0 ppm range.[10]
-
¹⁹F NMR: This is the definitive technique for confirming the presence and integrity of the SF₅ group.[10] It is expected to show a characteristic A₄X pattern: a quintet for the single apical fluorine and a doublet for the four equatorial fluorines.
-
-
Mass Spectrometry (MS):
-
Techniques like GC-MS are suitable for analysis.[10] The mass spectrum will display a distinctive molecular ion cluster resulting from the two bromine isotopes (⁷⁹Br and ⁸¹Br), which is a powerful diagnostic feature.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for assessing purity.
-
Gas Chromatography (GC) can also be used, though the compound's reactivity may require careful method development to avoid on-column degradation.
-
Protocol: Characterization by ¹⁹F NMR Spectroscopy
Objective: To verify the presence and structural environment of the pentafluorosulfur (SF₅) group.
Materials:
-
Sample of this compound (~10-20 mg).
-
Deuterated solvent (e.g., CDCl₃).
-
5 mm NMR tube.
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent inside a clean vial.
-
Transfer: Transfer the solution to the NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
Tune and match the ¹⁹F probe.
-
-
Acquisition:
-
Set the spectral width to cover the expected range for SF₅ groups (typically broad, centered around +60 to +85 ppm relative to CFCl₃).
-
Use a standard pulse-acquire experiment. A relaxation delay (d1) of 2-5 seconds is generally sufficient.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum (if an internal standard is not used, external referencing methods may be applied).
-
Analyze the spectrum for the characteristic A₄X spin system (a doublet and a quintet with a 4:1 integration ratio), which confirms the SF₅ moiety.
-
Chemical Reactivity and Synthetic Applications
The synthetic value of this compound lies in the orthogonal reactivity of its three key functional groups. This allows for a programmed, stepwise elaboration of the molecular scaffold.
-
Nucleophilic Substitution (Benzylic Position): The bromomethyl group is the most reactive site, readily undergoing Sₙ2 displacement with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions) under mild conditions.[6] This reaction is typically performed first in a synthetic sequence.
-
Metal-Catalyzed Cross-Coupling (Arylic Position): The aryl bromide can participate in reactions like Suzuki or Stille couplings to form new carbon-carbon bonds. This step generally requires a palladium catalyst and conditions that do not affect the SF₅ group.[5]
-
Modification of the SF₅ Group (Rare): The SF₅ group is exceptionally robust and is generally carried through synthetic sequences without modification.[1][9]
Caption: Orthogonal reactivity pathways available for the title compound.
Safety and Toxicology
As a member of the benzyl bromide class of compounds, this compound must be handled as a hazardous substance.[11]
-
Primary Hazards: Based on data for analogous compounds, it is expected to cause severe skin burns and eye damage.[17][18] It is a strong lachrymator (tear-producing agent) and may cause respiratory irritation.[11][17]
-
Handling Precautions:
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
-
Conclusion
This compound is a highly valuable, specialized building block for chemical synthesis. Its physicochemical profile is dominated by the interplay between the exceptionally stable, lipophilic SF₅ group and the highly reactive benzyl bromide handle. This unique combination allows for the introduction of the SF₅ moiety into complex scaffolds, offering a powerful tool for researchers in drug discovery and materials science to fine-tune molecular properties. However, its utility is matched by its hazardous nature, demanding strict adherence to safety protocols during handling and storage.
References
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- BenchChem. (n.d.). 3-Chloro-5-(pentafluorosulfur)benzyl bromide | 1240257-05-9. BenchChem.
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- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,3,4,5,6-Pentafluorobenzyl bromide. Fisher Scientific.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(Pentafluorothio)benzyl bromide. Fisher Scientific.
- ChemicalBook. (n.d.). This compound | 1240257-14-0. ChemicalBook.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: Benzyl bromide. Fisher Scientific.
- Sigma-Aldrich. (2013). Safety Data Sheet: Benzyl-Bromide. Sigma-Aldrich.
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Synthesis pathway for 3-Bromo-5-(pentafluorosulfur)benzyl bromide.
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(pentafluorosulfur)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfur (SF₅) group has emerged as a critical pharmacophore in modern drug discovery, prized for its unique combination of high metabolic stability, lipophilicity, and strong electron-withdrawing character, often surpassing the properties of the trifluoromethyl group.[1][2] This guide provides a comprehensive, in-depth technical overview of a reliable synthetic pathway to this compound, a versatile building block for the incorporation of the SF₅ moiety into complex organic molecules. The presented synthesis is a multi-step process commencing from the commercially available 3-Bromo-5-(pentafluorosulfur)benzoic acid.[3][4][5] Key transformations include the reduction of the carboxylic acid to a benzyl alcohol and its subsequent bromination to yield the target compound. This document details the rationale behind the chosen synthetic strategy, provides step-by-step experimental protocols, and offers insights into the mechanistic underpinnings of each reaction.
Introduction: The Significance of the Pentafluorosulfur Moiety
The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] Among these, the pentafluorosulfur (SF₅) group has garnered significant attention due to its exceptional stability and potent electronic effects.[1] The SF₅ group is a powerful electron-withdrawing substituent, which can influence the acidity, basicity, and reactivity of neighboring functional groups. Its steric bulk and high lipophilicity can also enhance binding interactions with biological targets and improve membrane permeability.
This compound is a particularly useful synthetic intermediate. The benzyl bromide functionality provides a reactive handle for nucleophilic substitution reactions, allowing for the covalent attachment of the 3-bromo-5-(pentafluorosulfur)phenylmethyl moiety to a wide range of substrates, including amines, alcohols, and thiols. The presence of the bromine atom offers an additional site for further functionalization, typically through metal-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.[6]
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic analysis of this compound suggests two plausible synthetic routes, as illustrated below.
Caption: Retrosynthetic analysis of this compound.
Pathway A involves the late-stage benzylic bromination of a toluene precursor. While feasible, the introduction of the SF₅ group onto a pre-existing bromo-aromatic ring can be challenging.
Pathway B , which commences with 3-Bromo-5-(pentafluorosulfur)benzoic acid, was selected for this guide. This route is advantageous as the starting material is a known compound, and the subsequent reduction and bromination steps are generally high-yielding and reliable transformations.[3][4][5]
Synthetic Pathway: From Benzoic Acid to Benzyl Bromide
The chosen synthetic pathway is a two-step process, as depicted in the following workflow diagram.
Caption: Overall synthetic workflow.
Step 1: Reduction of 3-Bromo-5-(pentafluorosulfur)benzoic acid
The first step involves the reduction of the carboxylic acid functionality to a primary alcohol. This transformation is crucial for setting up the subsequent bromination reaction.
Mechanism and Reagent Selection:
The reduction of carboxylic acids to alcohols can be effectively achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes like borane-tetrahydrofuran (BH₃·THF). While LiAlH₄ is a powerful and efficient reagent, it is also highly reactive and requires strictly anhydrous conditions. BH₃·THF offers a milder and often more selective alternative, with a good tolerance for a variety of functional groups. Given the presence of the electrophilic SF₅ group and the bromine atom, BH₃·THF is a prudent choice to minimize potential side reactions.
The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.
Experimental Protocol:
-
To a dry, argon-purged flask equipped with a magnetic stirrer and a dropping funnel, add 3-Bromo-5-(pentafluorosulfur)benzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 2.0-3.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by 1 M hydrochloric acid.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-Bromo-5-(pentafluorosulfur)benzyl alcohol.
| Parameter | Value |
| Starting Material | 3-Bromo-5-(pentafluorosulfur)benzoic acid |
| Reagent | Borane-tetrahydrofuran complex |
| Solvent | Anhydrous Tetrahydrofuran |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Step 2: Bromination of 3-Bromo-5-(pentafluorosulfur)benzyl alcohol
The final step is the conversion of the benzyl alcohol to the target benzyl bromide. This is a classic nucleophilic substitution reaction.
Mechanism and Reagent Selection:
Several reagents can effect the transformation of an alcohol to a bromide, including phosphorus tribromide (PBr₃) and the Appel reaction conditions (N-bromosuccinimide and triphenylphosphine).[7][8] PBr₃ is a common and effective choice for this conversion.[8][9] The reaction proceeds via an Sɴ2 mechanism, where the hydroxyl group is first activated by PBr₃ to form a good leaving group, which is then displaced by a bromide ion.
Experimental Protocol:
-
In a dry, argon-purged flask, dissolve 3-Bromo-5-(pentafluorosulfur)benzyl alcohol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4-0.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto ice-water and extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude this compound can often be used without further purification. If necessary, it can be purified by column chromatography, though care should be taken as benzyl bromides can be lachrymatory and potentially unstable on silica gel.
| Parameter | Value |
| Starting Material | 3-Bromo-5-(pentafluorosulfur)benzyl alcohol |
| Reagent | Phosphorus tribromide (PBr₃) |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-6 hours |
| Typical Yield | >90% |
Safety and Handling
-
Pentafluorosulfur Compounds: While generally stable, handle SF₅-containing compounds in a well-ventilated fume hood.
-
Borane-Tetrahydrofuran: BH₃·THF is flammable and reacts violently with water. Handle under an inert atmosphere.
-
Phosphorus Tribromide: PBr₃ is corrosive and reacts with water to release hydrogen bromide gas. Handle with appropriate personal protective equipment in a fume hood.
-
Benzyl Bromides: Benzyl bromides are lachrymators and skin irritants. Avoid inhalation and skin contact.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By leveraging a two-step sequence of reduction and bromination from a readily accessible benzoic acid derivative, this versatile building block can be synthesized in high yield. The protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and materials science to incorporate the valuable SF₅ moiety into their target molecules.
References
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Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]
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Zhou, Y., et al. (2023). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Proceedings of the National Academy of Sciences, 120(31), e2304726120. [Link]
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Ajenjo, J., et al. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. Chemistry – A European Journal, 25(54), 12518-12524. [Link]
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Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]
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Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. [Link]
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Al-Maharik, N. (2019). (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. Chemistry – A European Journal, 25(66), 15004-15027. [Link]
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Beilstein Journals. (2015). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 11, 2378–2384. [Link]
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University of Greenwich. (n.d.). Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. Retrieved from [Link]
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Kim, J. H., et al. (2018). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 23(12), 3237. [Link]
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Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
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Organic-Reaction.com. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzyl bromide. Retrieved from [Link]
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Journal of Applied Pharmaceutical Sciences and Research. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. [Link]
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An In-Depth Technical Guide to 3-Bromo-5-(pentafluorosulfur)benzyl bromide: A Keystone Reagent for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of the pentafluorosulfur (SF₅) group as a bioisostere in medicinal chemistry has marked a significant advancement in the design of novel therapeutics. Its unique combination of high electronegativity, metabolic stability, and lipophilicity offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of 3-Bromo-5-(pentafluorosulfur)benzyl bromide, a key building block for introducing the valuable 3-bromo-5-(pentafluorosulfur)benzyl moiety into complex molecules. We will delve into its chemical identity, the profound influence of the SF₅ group, plausible synthetic routes, its reactivity and applications in drug development, and essential safety and handling protocols.
Chemical Identity and Core Identifiers
This compound is a halogenated aromatic compound distinguished by the presence of both a reactive benzyl bromide functional group and a hypervalent pentafluorosulfur group. These features make it a highly valuable reagent for nucleophilic substitution reactions in the synthesis of novel chemical entities.
| Identifier | Value | Source |
| CAS Number | 1240257-14-0 | [1] |
| Molecular Formula | C₇H₅Br₂F₅S | [1] |
| Molecular Weight | 375.98 g/mol | [1] |
| IUPAC Name | 1-Bromo-3-(bromomethyl)-5-(pentafluorosulfur)benzene | |
| Synonyms | 3-Bromo-5-(bromomethyl)phenylsulphur pentafluoride |
The Pentafluorosulfur (SF₅) Moiety: A "Super" Bioisostere
The SF₅ group is gaining significant traction in medicinal chemistry, often being referred to as a "super-trifluoromethyl" group due to its pronounced effects on molecular properties.[2] Understanding these characteristics is crucial to appreciating the utility of this compound.
-
High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, significantly influencing the electronic environment of the aromatic ring.[3]
-
Thermal and Chemical Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to metabolic degradation and stable under a wide range of chemical conditions.[3]
-
Enhanced Lipophilicity: Despite its high polarity, the SF₅ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[3]
-
Steric Influence: With a unique octahedral geometry, the SF₅ group provides a distinct steric profile that can be exploited to achieve selective binding to biological targets.
These properties make the SF₅ group an attractive replacement for other functionalities like trifluoromethyl, tert-butyl, or nitro groups in drug design and optimization.[4]
Synthesis and Reactivity
Plausible Synthetic Protocol: Bromination of 3-Bromo-5-(pentafluorosulfur)benzyl alcohol
This protocol is based on established methods for the conversion of benzyl alcohols to benzyl bromides.[5][6][7]
Reaction Scheme:
A plausible synthetic route.
Materials:
-
3-Bromo-5-(pentafluorosulfur)benzyl alcohol
-
Phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-Bromo-5-(pentafluorosulfur)benzyl alcohol in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Brominating Agent: Slowly add the brominating agent (e.g., PBr₃, typically 0.33-0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours), and then let it warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel.
Reactivity Profile
The primary mode of reactivity for this compound is nucleophilic substitution . The benzylic bromide is an excellent leaving group, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles, including:
-
Amines (primary and secondary)
-
Alcohols and phenols
-
Thiols
-
Carboxylates
-
Anions of active methylene compounds
This reactivity allows for the straightforward incorporation of the 3-bromo-5-(pentafluorosulfur)benzyl moiety into a diverse array of molecular scaffolds.
Applications in Drug Discovery and Medicinal Chemistry
The introduction of the 3-bromo-5-(pentafluorosulfur)benzyl group can significantly impact the biological activity and pharmacokinetic profile of a molecule.
-
Scaffold for Novel Bioactive Molecules: This reagent serves as a critical building block for synthesizing new chemical entities where the SF₅ group is strategically positioned to interact with biological targets.
-
Modulation of Pharmacokinetic Properties: The high metabolic stability of the SF₅ group can protect adjacent functional groups from enzymatic degradation, potentially increasing the half-life of a drug.[3]
-
Enhancement of Binding Affinity: The unique electronic and steric properties of the SF₅ group can lead to improved binding interactions with target proteins.[3]
-
Probing Structure-Activity Relationships (SAR): The bromo substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of SAR at that position.
The workflow for utilizing this reagent in a drug discovery program would typically involve the reaction of this compound with a core molecular scaffold containing a suitable nucleophile.
Application in a drug discovery workflow.
Safety, Handling, and Storage
As a reactive benzyl bromide and a bromine-containing compound, this compound must be handled with appropriate safety precautions.
| Hazard Category | Recommendations |
| General Handling | Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed to prevent exposure to moisture. |
| Spill and Disposal | In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations. |
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for this compound is not widely published, predictions based on its structure can be made.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons and a characteristic singlet for the benzylic methylene (-CH₂Br) protons, likely in the range of 4.5-5.0 ppm.
-
¹³C NMR: The spectrum would display distinct signals for each of the seven carbon atoms. The signal for the benzylic carbon would be in the aliphatic region, while the aromatic carbons would appear in the downfield region, with their chemical shifts influenced by the bromo and SF₅ substituents.
-
¹⁹F NMR: This would be the most informative spectrum for confirming the presence of the SF₅ group, showing a characteristic AX₄ pattern (a quintet for the apical fluorine and a doublet for the four equatorial fluorines).[8]
Conclusion
This compound is a valuable and reactive building block for the synthesis of advanced pharmaceutical and agrochemical candidates. The unique and powerful properties of the pentafluorosulfur group offer medicinal chemists a compelling tool to address challenges in drug design, such as metabolic instability and poor bioavailability. As synthetic methodologies for SF₅-containing compounds become more refined, the application of reagents like this compound is set to expand, paving the way for the next generation of innovative chemical entities.
References
- The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [URL: https://www.rowan-scientific.com/post/the-pentafluorosulfanyl-group-sf5]
- 3-Chloro-5-(pentafluorosulfur)benzyl bromide | 1240257-05-9. Benchchem. [URL: https://www.benchchem.com/product/b1425822]
- Synthesis of 3-bromo-4-fluoro-benzyl derivatives, and methods for their preparation. Google Patents. [URL: https://patents.google.
- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28933568/]
- 3-Bromo-5-(trifluoromethyl)benzyl bromide | C8H5Br2F3 | CID 22324272. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22324272]
- 3-Bromo-5-fluorobenzyl alcohol | 216755-56-5. Benchchem. [URL: https://www.benchchem.com/product/B5338-5G]
- Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. [URL: https://www.rsc.
- 3-Bromo-5-fluorobenzyl bromide. ChemContract. [URL: https://chem-contract.com/product/3-bromo-5-fluorobenzyl-bromide/]
- 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2736323]
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6484310/]
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7074313/]
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- 3-bromo-5-(trifluoromethyl)benzyl bromide. PubChemLite. [URL: https://pubchemlite.
- 1031929-10-8|3-Bromo-5-(trifluoromethoxy)benzyl bromide|BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/1031929-10-8.html]
- This compound. 幺米Lab实验室. [URL: https://www.ymlab.com/g/F343135]
- 5-Bromo-1,2,3-trifluorobenzene. Magritek. [URL: https://www.magritek.com/wp-content/uploads/2015/05/Magritek-Application-Note-5-Bromo-123-trifluorobenzene.pdf]
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- 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- 3-Methyl-5-(pentafluorosulfur)benzyl bromide - CAS:1240257-48-0. 北京欣恒研科技有限公司. [URL: https://www.x-reagent.com/products/A2257076.html]
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Spectral data analysis for 3-Bromo-5-(pentafluorosulfur)benzyl bromide (NMR, MS).
An In-Depth Technical Guide to the Spectral Data Analysis of 3-Bromo-5-(pentafluorosulfur)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfur (SF₅) group is increasingly utilized in medicinal and agrochemical chemistry as a "super-trifluoromethyl" bioisostere, valued for its high electronegativity, metabolic stability, and lipophilicity.[1] The compound this compound is a key building block for introducing this potent functional group into complex molecular architectures. A rigorous structural confirmation of this reagent is paramount to ensure the integrity of subsequent synthetic and biological studies. This guide provides a comprehensive analysis of the expected Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound. We delve into the causality behind the spectral patterns, offering field-proven insights into data acquisition and interpretation for molecules containing the unique SF₅ moiety.
Molecular Structure and Analytical Rationale
The analytical challenge of this compound lies in unambiguously characterizing a molecule with multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) and distinct isotopic signatures (⁷⁹Br, ⁸¹Br). Our analytical strategy is designed to leverage these features for a definitive structural elucidation.
Figure 1: Structure of this compound.
Mass Spectrometry (MS) Analysis: Deciphering the Fragmentation Fingerprint
Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For this compound, Electron Ionization (EI) is a suitable technique.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.
-
GC Method: Use a standard non-polar column (e.g., DB-5ms). Ramp the oven temperature from 50°C to 250°C at 10°C/min.
-
MS Method: Set the ion source to Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 450.
Expected Mass Spectrum and Fragmentation Analysis
The molecular weight of C₇H₅Br₂F₅S is 375.98 g/mol . Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da. The presence of two bromines will result in three distinct peaks for the molecular ion cluster:
-
M+ (m/z ~374): Containing two ⁷⁹Br isotopes.
-
M+2 (m/z ~376): Containing one ⁷⁹Br and one ⁸¹Br isotope.
-
M+4 (m/z ~378): Containing two ⁸¹Br isotopes.
The relative intensity of these peaks is expected to be approximately 1:2:1.
Primary Fragmentation Pathways: The most favored fragmentation mode for benzyl bromides is the cleavage of the C-Br bond to form a stable benzyl cation.[2][3]
-
Loss of Benzylic Bromine: The initial and most significant fragmentation is the loss of the benzylic bromine radical (•Br) to form the 3-bromo-5-(pentafluorosulfur)benzyl cation. This fragment will also exhibit a 1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br.
-
Loss of Aromatic Bromine: Loss of the bromine atom from the aromatic ring is also possible, though typically less favored than cleavage of the weaker benzylic C-Br bond.
-
Formation of Tropylium Ion: The resulting benzyl cation can rearrange to the highly stable tropylium ion.
-
SF₅ Fragmentation: The SF₅ group itself is quite stable, but fragments such as SF₃⁺ (m/z 89) and SF₅⁺ (m/z 127) are characteristic markers in the mass spectra of such compounds.[4]
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
Data Summary: MS
| m/z (approx.) | Ion Formula | Interpretation |
| 374, 376, 378 | [C₇H₅Br₂F₅S]⁺ | Molecular Ion Cluster (M, M+2, M+4) |
| 295, 297 | [C₇H₅BrF₅S]⁺ | Loss of benzylic bromine radical (•Br); Base Peak |
| 127 | [SF₅]⁺ | Pentafluorosulfur cation |
| 89 | [SF₃]⁺ | Trifluorosulfur cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for detailed structural analysis, providing information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. No external standard is strictly necessary for routine analysis, but CFCl₃ can be used as a reference (δ = 0 ppm).
¹H NMR Analysis
The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic (benzylic) region.
-
Benzylic Protons (-CH₂Br): These two protons are chemically equivalent and will appear as a singlet. The strong electron-withdrawing effect of the adjacent bromine atom will shift this peak significantly downfield, expected around δ 4.4-4.6 ppm .
-
Aromatic Protons: The 1,3,5-substitution pattern gives rise to three aromatic protons. The powerful electron-withdrawing nature of both the bromine and the SF₅ groups will deshield these protons, shifting them downfield.[5]
-
H-4: This proton is situated between the two electron-withdrawing groups (Br and SF₅) and is expected to be the most deshielded, appearing as a triplet (or more accurately, a triplet of triplets due to small couplings to fluorine) around δ 7.8-8.0 ppm .
-
H-2 and H-6: These two protons are chemically distinct but may have very similar chemical shifts, appearing around δ 7.6-7.8 ppm . They will appear as complex multiplets due to proton-proton and proton-fluorine couplings.
-
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum will show all 7 carbon atoms. The chemical shifts are heavily influenced by the attached electronegative atoms.
-
Benzylic Carbon (-CH₂Br): This carbon is attached to a bromine atom and is expected to appear significantly upfield compared to the aromatic carbons, around δ 30-35 ppm .[6]
-
Aromatic Carbons:
-
C-Br (C-3) and C-SF₅ (C-5): These carbons directly attached to the highly electronegative substituents will be strongly influenced. Their signals will likely be broad and may be difficult to observe due to quadrupolar relaxation (for C-Br) and complex C-F coupling (for C-SF₅). Expected range: δ 120-155 ppm .
-
C-CH₂Br (C-1): The ipso-carbon attached to the benzyl bromide group is expected around δ 138-142 ppm .
-
CH Carbons (C-2, C-4, C-6): These protonated carbons will appear in the typical aromatic region of δ 125-135 ppm . They may exhibit splitting due to coupling with the fluorine atoms of the SF₅ group.
-
¹⁹F NMR Analysis: The Signature of the SF₅ Group
The ¹⁹F NMR spectrum is the most diagnostic tool for confirming the presence and integrity of the pentafluorosulfur group. The SF₅ group attached to an aromatic ring typically displays a characteristic AB₄ spin system .[1][7] This arises because the single axial fluorine (Fₐ) is in a different chemical environment than the four equatorial fluorines (Fₑ).
-
Axial Fluorine (Fₐ): This single fluorine is coupled to the four equivalent equatorial fluorines. Therefore, it appears as a quintet (a multiplet with 5 lines) due to splitting by the four Fₑ nuclei. This signal is typically found further downfield. Expected range: δ 80-90 ppm .
-
Equatorial Fluorines (Fₑ): These four equivalent fluorines are coupled to the single axial fluorine. They will appear as a doublet . This signal is typically found upfield relative to the axial fluorine. Expected range: δ 60-70 ppm .
The coupling constant between the axial and equatorial fluorines, J(Fₐ-Fₑ) , is a key diagnostic parameter, typically in the range of 145-155 Hz .[1]
Data Summary: NMR
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 4.5 | s (singlet) | 2H | -CH₂Br |
| ~ 7.7 | m (multiplet) | 2H | H-2, H-6 |
| ~ 7.9 | t (triplet) | 1H | H-4 |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 32 | -CH₂Br |
| ~ 125-142 | Aromatic C |
| ~ 150-155 (broad) | C-SF₅ |
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | J(Fₐ-Fₑ) (Hz) | Assignment |
|---|---|---|---|---|
| ~ 85 | quin (quintet) | 1F | ~ 150 | Fₐ (axial) |
| ~ 65 | d (doublet) | 4F | ~ 150 | Fₑ (equatorial) |
Figure 3: Workflow for the spectral analysis and structural confirmation of the target compound.
Conclusion
The structural elucidation of this compound requires a multi-technique approach. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of two bromine atoms) through its characteristic isotopic patterns and predictable fragmentation. NMR spectroscopy provides the definitive connectivity map. The ¹H and ¹³C spectra confirm the substituted benzyl bromide framework, while the ¹⁹F NMR spectrum delivers the unambiguous signature of the intact SF₅ group through its classic AB₄ quintet and doublet pattern. By integrating these distinct datasets, researchers can possess a high degree of confidence in the identity and purity of this valuable synthetic intermediate, ensuring the reliability of its use in drug discovery and materials science applications.
References
- Benchchem. Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)benzil Derivatives. Benchchem. Accessed January 19, 2026.
- The Royal Society of Chemistry. Supplementary Information for "Copper-Catalyzed Three-Component Synthesis of 1,5-Disubstituted 1,2,3-Triazoles". The Royal Society of Chemistry. Accessed January 19, 2026.
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Accessed January 19, 2026.
- Gard, G. L. The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. PDXScholar. Accessed January 19, 2026.
- Waiczies, S. et al. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors. Published October 20, 2021.
- Benchchem. 3-Chloro-5-(pentafluorosulfur)benzyl bromide. Benchchem. Accessed January 19, 2026.
- Kim, J. et al. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. Published online 2018.
- Choi, Y. S. Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. PDXScholar. Published August 4, 1994.
- ResearchGate. ¹⁹F NMR spectrum of [Rh(Me)(SF3)(tBuxanPOP)][SF5] (6) at 195 K.
- University of Regensburg. Mass Spectrometry: Fragmentation. University of Regensburg. Accessed January 19, 2026.
- ResearchGate. Molecular peaks of bromide compounds.
- Slideshare. Mass chart Fragmentation. Slideshare. Published online 2016.
- Google Patents. 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation.
- ChemicalBook. Benzyl bromide(100-39-0) 13C NMR spectrum. ChemicalBook. Accessed January 19, 2026.
- ChemicalBook. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 1H NMR spectrum. ChemicalBook. Accessed January 19, 2026.
- ChemicalBook. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 13C NMR spectrum. ChemicalBook. Accessed January 19, 2026.
- Sheppard, W. A. The Electrical Effect of the Sulfur Pentafluoride Group. Journal of the American Chemical Society. Published 1962.
- ChemicalBook. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 13C NMR spectrum. ChemicalBook. Accessed January 19, 2026.
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The Pentafluorosulfur (SF5) Group: A Technical Guide to a "Super" Functional Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfur (SF5) group, once a synthetic curiosity, has emerged as a compelling functional group in modern chemistry, particularly in the realms of medicinal chemistry and materials science.[1] Often dubbed the "super-trifluoromethyl group," its unique combination of properties—including high electronegativity, exceptional chemical and thermal stability, and significant lipophilicity—offers chemists a powerful tool to modulate molecular properties.[2][3] This technical guide provides an in-depth exploration of the SF5 group's core reactivity, electronic characteristics, and practical applications. We will delve into the causality behind its reactivity in radical, nucleophilic, and electrophilic reactions, provide detailed experimental insights, and present a comparative analysis with the well-established trifluoromethyl (CF3) group. This guide is intended to serve as a comprehensive resource for researchers seeking to harness the transformative potential of the SF5 moiety in their scientific endeavors.
Unveiling the Pentafluorosulfur Group: Fundamental Properties
The SF5 group is composed of a central sulfur atom in a +6 oxidation state bonded to five fluorine atoms in a square pyramidal geometry. This structure gives rise to a unique set of electronic and physical properties that distinguish it from other functional groups.
Electronic Profile: A Potent Electron-Withdrawing Group
The five highly electronegative fluorine atoms create a strong electron-withdrawing effect, making the SF5 group one of the most electron-deficient functionalities in organic chemistry.[1] This is quantitatively reflected in its Hammett parameters (σ), which are significantly higher than those of the trifluoromethyl group, indicating a superior inductive electron-withdrawing capability.[4]
| Group | Hammett Constant (σp) | Hammett Constant (σm) | Electronegativity (χ) |
| SF5 | 0.68 | 0.61 | 3.65 |
| CF3 | 0.54 | 0.43 | 3.36 |
| NO2 | 0.78 | 0.71 | - |
A comparison of the electronic properties of the SF5, CF3, and NO2 groups.[4][5]
This potent electron-withdrawing nature profoundly influences the reactivity of adjacent atoms and functional groups, activating aromatic rings for nucleophilic substitution and influencing the acidity of neighboring protons.[6]
Steric and Conformational Influence
The SF5 group is sterically demanding, with a van der Waals volume larger than a trifluoromethyl group and comparable to a tert-butyl group.[5][7] Its octahedral geometry can impose significant conformational constraints on molecules, which can be strategically employed to influence binding selectivity with biological targets.[8]
Unparalleled Stability
One of the most remarkable features of the SF5 group is its exceptional chemical and thermal stability.[1] The sulfur-fluorine bonds are incredibly robust, rendering the group resistant to a wide range of harsh chemical conditions, including strong acids, bases, oxidants, and reductants.[9][10] This stability is a significant advantage in multi-step syntheses and for the development of metabolically robust drug candidates. For instance, pentafluorosulfanylbenzene remains unreactive even when refluxed in a solution of sodium hydroxide in aqueous ethanol.
The Reactive Nature of the SF5 Group: A Dichotomy of Stability and Reactivity
Despite its inherent stability, the SF5 group can participate in a variety of chemical transformations, primarily dictated by the nature of the atom it is attached to and the reaction conditions.
Radical Reactions: The Gateway to Aliphatic SF5 Compounds
The most common method for introducing the SF5 group into aliphatic systems involves radical addition reactions, typically utilizing pentafluorosulfur chloride (SF5Cl) as the SF5 radical precursor.[11][12] The relative weakness of the S-Cl bond allows for its homolytic cleavage under thermal or photochemical initiation, or more commonly, through the use of a radical initiator like triethylborane (Et3B).[12][13]
Caption: Radical addition of SF5Cl to an alkene.
This methodology has been successfully applied to a wide range of alkenes and alkynes, providing straightforward access to a diverse array of SF5-containing aliphatic building blocks.[11][14]
Experimental Protocol: Radical Addition of SF5Cl to an Alkene
-
A solution of the alkene (1.0 equiv) in a suitable solvent (e.g., CH2Cl2) is cooled to -78 °C under an inert atmosphere.
-
A solution of triethylborane (1.0 M in hexanes, 0.2 equiv) is added dropwise.
-
Pentafluorosulfur chloride (SF5Cl, 1.2 equiv) is then bubbled through the solution or added as a condensed liquid.
-
Air is slowly bubbled through the reaction mixture for 2-4 hours while maintaining the low temperature.
-
The reaction is quenched with a saturated aqueous solution of Na2S2O3.
-
The mixture is allowed to warm to room temperature and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by column chromatography to yield the desired chloro(pentafluorosulfanyl)alkane.
This protocol highlights the operational simplicity of radical pentafluorosulfanylation, making it an accessible method for many research laboratories.[13]
Nucleophilic Aromatic Substitution: Leveraging the Potent Activating Effect
When attached to an aromatic ring, the strongly electron-withdrawing SF5 group activates the ring towards nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a leaving group.[6] This effect is more pronounced than that of a trifluoromethyl group.[6] For example, nitro(pentafluorosulfanyl)benzenes readily undergo substitution of the nitro group with various nucleophiles.[6]
Caption: Nucleophilic aromatic substitution on an SF5-activated arene.
Furthermore, the SF5 group can activate C-H bonds for vicarious nucleophilic substitution (VNS), providing a powerful method for the synthesis of functionalized SF5-aromatics.[15]
Electrophilic Aromatic Substitution: A Meta-Directing Influence
The powerful deactivating and meta-directing nature of the SF5 group governs the outcome of electrophilic aromatic substitution reactions on pentafluorosulfanylbenzene.[9] Reactions such as nitration and halogenation occur predominantly at the meta position. However, forcing conditions are often required due to the deactivated nature of the aromatic ring.[9]
The SF5 Group in Drug Discovery: A Bioisostere with Superior Properties
The unique properties of the SF5 group have made it an attractive bioisostere for other functional groups in drug design, most notably the trifluoromethyl (CF3) and tert-butyl groups.[7][16]
Enhancing Pharmacokinetic and Pharmacodynamic Profiles
The introduction of an SF5 group can significantly enhance the metabolic stability of a drug candidate due to its high resistance to enzymatic degradation.[1] Its lipophilicity can improve membrane permeability and bioavailability.[1] Furthermore, the distinct steric and electronic profile of the SF5 group can lead to improved binding affinity and selectivity for the target protein.[17] Several studies have demonstrated that replacing a CF3 group with an SF5 group can lead to enhanced biological activity.[18]
| Property | Trifluoromethyl (CF3) | Pentafluorosulfur (SF5) | Impact on Drug Properties |
| Lipophilicity (π) | +0.88 | +1.51 | Increased membrane permeability |
| Metabolic Stability | High | Very High | Extended drug half-life |
| Electron-Withdrawing | Strong | Very Strong | Modulates pKa, receptor binding |
| Steric Bulk | Moderate | High | Influences binding selectivity |
A comparison of the properties of CF3 and SF5 groups relevant to drug design.
Case Studies in Medicinal Chemistry
The utility of the SF5 group as a bioisostere has been demonstrated in various therapeutic areas. For instance, SF5-containing analogs of the anti-inflammatory drug flufenamic acid and cannabinoid receptor ligands have been synthesized and evaluated.[16] In some cases, the SF5 analogs exhibited comparable or superior activity to their CF3 counterparts. However, it is important to note that the bioisosteric replacement is not always beneficial, and the effect on biological activity can be target-dependent.[18]
Applications in Materials Science
The unique properties of the SF5 group are also being exploited in the development of advanced materials. Its high thermal stability and low surface energy make it a valuable component in polymers and liquid crystals.[19] The incorporation of SF5 groups can enhance the chemical resistance, thermal stability, and dielectric properties of materials.
Synthetic Strategies for Introducing the SF5 Group
A significant challenge that has historically limited the widespread use of the SF5 group is the difficulty of its introduction into organic molecules.[1] However, recent advances have led to the development of more practical and scalable synthetic methods.
From Aryl Disulfides and Thiols
The most common route to aryl-SF5 compounds involves the oxidative fluorination of diaryl disulfides or aryl thiols using reagents like AgF2 or a combination of a fluoride source and an oxidizing agent.[20]
Caption: Synthesis of aryl-SF5 from aryl disulfides.
Utilizing SF5Cl and SF5Br
As previously discussed, the radical addition of SF5Cl and SF5Br to unsaturated systems is the primary method for accessing aliphatic SF5 compounds.[11] The development of safer and more convenient methods for the in-situ generation of SF5Cl has further expanded the utility of this approach.[21]
ortho-Functionalization of SF5-Arenes
Directed ortho-lithiation of pentafluorosulfanyl arenes has emerged as a valuable strategy for the synthesis of ortho-substituted SF5-containing aromatics, which were previously difficult to access.[20] This method allows for the introduction of a variety of electrophiles at the position adjacent to the SF5 group.
Conclusion and Future Perspectives
The pentafluorosulfur group has transitioned from a chemical novelty to a functional group of significant practical importance. Its unique combination of electronic and steric properties, coupled with its exceptional stability, provides chemists with a powerful tool for molecular design. While synthetic challenges remain, ongoing research is continuously expanding the repertoire of methods for introducing and manipulating the SF5 group. As our understanding of its reactivity and its impact on molecular properties deepens, the SF5 group is poised to play an increasingly important role in the development of new pharmaceuticals, agrochemicals, and advanced materials. The continued exploration of its chemistry will undoubtedly unlock new opportunities and applications in the years to come.
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The Pentafluorosulfanyl Group: A Bastion of Stability Under Acidic and Basic Conditions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a "Super-Trifluoromethyl" Group
In the landscape of medicinal chemistry and materials science, the quest for molecular motifs that impart desirable properties such as enhanced metabolic stability, improved binding affinity, and tailored lipophilicity is relentless.[1][2] Among the arsenal of fluorine-containing groups, the pentafluorosulfanyl (SF5) group has emerged as a particularly compelling substituent, often dubbed a "super-trifluoromethyl group".[2][3] Comprising a central sulfur atom bonded to five fluorine atoms in a square pyramidal geometry, the SF5 group boasts a unique combination of high electronegativity, significant steric bulk, and, most notably, exceptional thermal and chemical stability.[1][3] This guide provides a detailed exploration of the chemical resilience of the SF5 group, specifically focusing on its behavior under the often-harsh acidic and basic conditions encountered during synthesis, formulation, and physiological exposure. Understanding this stability is paramount for its effective deployment in the design of next-generation pharmaceuticals and advanced materials.
The Bedrock of Stability: Unpacking the Properties of the SF5 Group
The remarkable inertness of the SF5 group is not fortuitous; it is a direct consequence of its intrinsic electronic and structural characteristics. The strong sulfur-fluorine (S-F) bonds are a primary contributor to its robustness.[1][4] This inherent stability translates into a functional group that can withstand a wide array of chemical environments, making it an attractive component in complex molecular architectures.[1][5]
Key physicochemical properties that underpin the stability and utility of the SF5 group include:
-
High Electronegativity: The cumulative electron-withdrawing effect of five fluorine atoms renders the SF5 group one of the most electronegative functionalities in organic chemistry.[1] This profoundly influences the electronic properties of the parent molecule.
-
Thermal and Chemical Stability: The strength of the S-F bonds confers exceptional resistance to thermal decomposition and chemical attack, a crucial attribute for developing durable compounds.[1]
-
Lipophilicity: Despite its high polarity, the SF5 group can increase the lipophilicity of a molecule, which is a critical parameter for modulating membrane permeability and bioavailability in drug candidates.[1][6]
These properties make the SF5 group a valuable bioisostere for other common chemical groups like the tert-butyl or trifluoromethyl group, often with superior performance in terms of stability.[1]
Performance Under Pressure: Stability in Acidic Environments
The SF5 group exhibits exceptional stability in the presence of strong acids. Aromatic SF5 groups are known to resist attack by Brønsted acids.[7] For instance, pentafluorosulfanylbenzene has demonstrated stability even when subjected to concentrated sulfuric acid at elevated temperatures.[8] This resilience is a significant advantage in synthetic chemistry, where acidic conditions are frequently employed for deprotection or other transformations.
In the context of drug development, this stability is crucial for oral drug candidates that must traverse the highly acidic environment of the stomach. Studies on N–SF5 azetidines have shown them to be stable in a 0.01 M HCl solution (pH 2.0), representative of physiological conditions.[4] The strong electron-withdrawing nature of the SF5 group is a key factor in its resistance to degradation in many acidic environments.[4]
While the SF5 group itself is remarkably robust, the overall stability of a molecule containing this group will be dictated by its most labile functional group.[4] Therefore, while the SF5 moiety remains intact, other parts of the molecule, such as esters or certain amides, may undergo acid-catalyzed hydrolysis.[4]
Conceptual Pathway for Forced Acid Hydrolysis
Under exceptionally harsh conditions, such as concentrated acid and high heat, forced degradation of an aryl-SF5 compound could hypothetically proceed via hydrolysis of the aryl-sulfur bond. However, it is crucial to emphasize that this is a conceptual pathway, as the SF5 group is highly resistant to such cleavage under standard laboratory and physiological conditions.[4]
Caption: Conceptual pathway for forced acid hydrolysis of an Ar-SF5 bond.
Holding Firm: Stability in Basic Environments
The SF5 group's stability extends to basic conditions, a property that further broadens its applicability. For example, pentafluorosulfanylbenzene shows no reaction when refluxed in a solution of sodium hydroxide in aqueous ethanol.[8] This resistance to nucleophilic attack by hydroxide ions is a testament to the strength and stability of the S-F bonds.
However, the stability of the SF5 group is not absolute and can be compromised by very strong, non-hindered organometallic bases.[8] Reagents such as n-butyllithium can react with the SF5 group.[7] In contrast, more sterically hindered bases like tert-butyllithium are generally compatible.[7] This highlights the importance of reagent selection when working with SF5-containing compounds in synthetic applications.
Comparative Stability: SF5 vs. CF3
A frequent point of comparison for the SF5 group is the trifluoromethyl (CF3) group, another widely used fluorine-containing moiety. The hydrolytic stability of the aromatic pentafluorosulfanyl group is generally considered to be equal to or greater than that of the trifluoromethyl group.[7] The thermal stability of the SF5 group is also comparable to, and in some cases exceeds, that of the CF3 group.[6][8]
One key advantage of the SF5 group over the CF3 group is its inability to undergo defluorination to form a Michael-type acceptor.[7] This potential degradation pathway for some CF3-containing compounds can lead to covalent attachment and mechanism-based inhibition, a concern in drug development that is circumvented with the use of the SF5 group.[7]
| Property | Pentafluorosulfanyl (SF5) Group | Trifluoromethyl (CF3) Group |
| Acid Stability | Very High; stable in concentrated acids.[8] | High, but can be less stable under forcing conditions. |
| Base Stability | High; stable in refluxing NaOH.[8] | Generally stable, but can be susceptible to strong bases. |
| Thermal Stability | High, often exceeding that of the CF3 group.[6][8] | High. |
| Hydrolytic Stability | Generally equals or exceeds that of the CF3 group.[7] | High. |
| Reactivity with Organometallics | Reactive towards strong, non-hindered bases (e.g., n-BuLi).[7] | Can be reactive, depending on the specific compound and conditions. |
Experimental Protocol: Assessing the Acidic Stability of an SF5-Containing Compound
To empirically validate the stability of a novel SF5-containing compound, a standardized acidic stability assay is essential. The following protocol outlines a general workflow for such an assessment.
Caption: Experimental workflow for acidic stability testing.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of the SF5-containing test compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 10 mM).
-
Prepare the acidic test buffer. For simulating gastric conditions, a 0.01 M HCl solution (pH 2.0) is commonly used.[4]
-
-
Incubation:
-
Initiate the experiment by adding a small volume of the stock solution to the pre-warmed acidic buffer to achieve the desired final concentration (e.g., 10 µM).
-
Incubate the mixture at a physiologically relevant temperature, typically 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture. The T0 sample should be taken immediately after the addition of the test compound.
-
-
Sample Quenching and Analysis:
-
Immediately quench the degradation process in the collected aliquots. This can be achieved by adding an equal volume of a cold organic solvent like acetonitrile or by neutralizing the acid with a suitable base.[4]
-
Analyze all samples, including the T0 reference, using a validated HPLC or LC-MS method.[4]
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the amount present in the T0 sample.[4]
-
Plot the percentage of the remaining parent compound against time. A flat line indicates high stability, whereas a downward slope signifies degradation.[4] The rate of degradation can be determined from this data.[4]
-
Conclusion: A Reliable Moiety for Robust Molecular Design
The pentafluorosulfanyl group stands as a testament to the power of fluorine chemistry in creating exceptionally stable and functional molecular building blocks. Its remarkable resilience under a broad range of acidic and basic conditions surpasses that of many other functional groups, including its well-known counterpart, the trifluoromethyl group. This robustness, coupled with its unique electronic and steric properties, makes the SF5 group an invaluable tool for researchers and scientists in drug development and materials science. By understanding the fundamentals of its stability and employing rigorous experimental validation, the full potential of this "super-trifluoromethyl" group can be harnessed to design the next generation of durable and effective molecules.
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Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews - ACS Publications. Available at: [Link]
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Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
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Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. PubMed. Available at: [Link]
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Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. MDPI. Available at: [Link]
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Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ScienceDirect. Available at: [Link]
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Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. Available at: [Link]
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Electron-withdrawing effects of the pentafluorosulfur substituent.
An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Pentafluorosulfur Substituent
Abstract
The pentafluorosulfur (SF5) group is a unique and powerful substituent that has garnered significant attention across medicinal chemistry, agrochemistry, and materials science.[1][2] Often dubbed a "super-trifluoromethyl group," its properties transcend this simple moniker.[2][3] This guide provides a detailed exploration of the potent electron-withdrawing effects of the SF5 moiety, grounded in quantitative data and mechanistic principles. We will dissect its fundamental electronic properties, outline key synthetic methodologies for its incorporation into molecular scaffolds, and discuss its strategic application in the design of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct physicochemical characteristics of the SF5 group to overcome challenges in molecular design and optimization.
Introduction: The Emergence of a "Super" Substituent
For decades, the trifluoromethyl (CF3) group has been a cornerstone of molecular design, prized for its strong electron-withdrawing nature, metabolic stability, and ability to modulate lipophilicity. However, the search for functional groups with even more pronounced and tunable properties has led to the rise of the pentafluorosulfur (SF5) group.[4] Comprising a central sulfur atom in an octahedral geometry with five fluorine atoms, the SF5 group is one of the most powerfully electron-withdrawing and chemically robust functional groups known in organic chemistry.[1][2][5]
Its unique combination of properties—extreme electronegativity, high thermal and chemical stability, and significant lipophilicity—makes it an attractive bioisostere for not only the CF3 group but also for bulky alkyl groups like tert-butyl and polar groups like nitro (NO2).[1][4][6] This guide will delve into the causality behind these effects and the practical methodologies for their application.
Part 1: Fundamental Electronic Properties of the Pentafluorosulfur Group
The defining characteristic of the SF5 group is its exceptional electron-withdrawing strength, which originates from the cumulative inductive effect of the five highly electronegative fluorine atoms coordinated to a central sulfur atom.[1] This effect profoundly alters the electronic landscape of any molecule to which it is attached.
A. Quantifying Electron-Withdrawing Strength: Hammett Parameters
The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on an aromatic ring.[7] The SF5 group exhibits some of the most positive (electron-withdrawing) Hammett constants recorded, significantly surpassing the CF3 group.[8][9][10]
The primary driver for this is the immense inductive effect (σI), while its resonance contribution is minimal. This purely inductive pull allows for precise electronic modulation without the complexities of resonance interactions.
Data Presentation: Comparative Hammett Constants
| Substituent | σ_m_ (meta) | σ_p_ (para) | Key Characteristics |
| -SF5 | 0.61 | 0.68 | Extremely strong inductive (-I) effect.[8][10] |
| -CF3 | 0.43 | 0.53 - 0.54 | Strong inductive (-I) effect.[8][9] |
| -NO2 | 0.71 | 0.78 | Strong inductive (-I) and resonance (-R) effects. |
| -CN | 0.56 | 0.66 | Strong inductive (-I) and resonance (-R) effects. |
| -H | 0.00 | 0.00 | Reference substituent. |
Values are compiled from various sources and may show slight variations.[8][9][10]
B. Impact on Acidity and Basicity (pKa Modulation)
A direct and predictable consequence of the SF5 group's electron-withdrawing power is its ability to increase the acidity (lower the pKa) of proximal acidic protons. By inductively pulling electron density away from an acidic site (like a phenol, aniline, or indole N-H), it stabilizes the corresponding conjugate base, thereby shifting the equilibrium towards dissociation.
For example, the introduction of an SF5 group to an indole ring at the C2 position results in a dramatic decrease in the N-H pKa, making it significantly more acidic than its CF3-substituted counterpart and comparable to a 2-nitroindole.[8] This effect is critical in drug design for modulating the ionization state of a molecule under physiological conditions, which in turn affects solubility, receptor binding, and membrane permeability.
Data Presentation: pKa Values of Substituted Indoles in Acetonitrile
| Compound | pKa | ΔpKa (vs. Indole) |
| Indole | 32.57 | 0.00 |
| 2-Fluoroindole | 27.20 | -5.37 |
| 2-Trifluoromethylindole | 26.76 | -5.81 |
| 2-Pentafluorosulfurylindole | 24.44 | -8.13 |
| 2-Nitroindole | 23.64 | -8.93 |
Data sourced from spectrophotometric titration experiments.[8]
C. Spectroscopic Signatures
The unique electronic environment of the SF5 group gives rise to characteristic signals in NMR spectroscopy. In ¹⁹F NMR , the SF5 group typically displays a distinctive A4B pattern, with the apical fluorine (trans to the organic scaffold) appearing as a quintet and the four equatorial fluorines appearing as a doublet of quintets. This signature is a powerful diagnostic tool for confirming the presence and integrity of the substituent. The chemical shifts are also sensitive to the electronic environment of the molecule.[11][12]
Caption: Inductive electron withdrawal by the SF5 group.
Part 2: Synthetic Methodologies for Installing the SF5 Group
The historically challenging synthesis of SF5-containing compounds significantly limited their application.[4][13] However, recent advancements have made key SF5 building blocks more accessible, paving the way for broader exploration.
A. Key Synthetic Strategies
-
Radical Addition to Unsaturated Systems: The classical approach involves the radical addition of pentafluorosulfur chloride (SF5Cl) or bromide (SF5Br) across alkenes and alkynes.[14][15] While effective for aliphatic systems, the high reactivity and difficult handling of these gaseous reagents pose significant challenges.[15]
-
Oxidative Fluorination of Sulfur Precursors: For aromatic and heteroaromatic systems, the most common and practical strategy is the oxidative fluorination of corresponding thiols or diaryl disulfides.[14][16] This method typically employs fluorinating agents like AgF2, or F2 gas, often requiring specialized equipment. Recent developments have focused on making these transformations more user-friendly.[16]
Caption: General workflow for aryl-SF5 synthesis.
B. Experimental Protocol: Oxidative Fluorination of a Diaryl Disulfide
This protocol represents a self-validating system for the synthesis of an aryl-SF5 compound, emphasizing safety and procedural logic.
Objective: To synthesize an aryl-pentafluorosulfide (Ar-SF5) from a diaryl disulfide (Ar-S-S-Ar).
Materials:
-
Diaryl disulfide (1.0 eq)
-
Acetonitrile (anhydrous, reaction solvent)
-
Silver(II) fluoride (AgF2) (10-12 eq)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Reactor Preparation: A dry, fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) reactor is charged with AgF2 (10-12 eq) under an inert atmosphere. Causality: Standard glassware is etched by fluoride reagents; specialized fluoropolymer reaction vessels are required for safety and to prevent reaction failure.
-
Solvent Addition: Anhydrous acetonitrile is added to the reactor, and the suspension is cooled to -30 °C. Causality: The reaction is highly exothermic. Pre-cooling is essential to control the reaction rate and prevent dangerous temperature spikes and side reactions.
-
Substrate Addition: The diaryl disulfide, dissolved in a minimal amount of anhydrous acetonitrile, is added dropwise to the cooled, stirred suspension over 30-60 minutes. Causality: Slow, controlled addition is critical to manage the exotherm and ensure efficient mixing.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. Progress is monitored by ¹⁹F NMR of quenched aliquots. Causality: The reaction requires sufficient time for the complete oxidative fluorination of the sulfur center.
-
Quenching & Workup: The reaction is carefully quenched by pouring it into a stirred solution of aqueous sodium sulfite to reduce unreacted oxidants. The mixture is then filtered to remove silver salts.
-
Purification: The crude product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Part 3: Applications in Drug Discovery and Materials Science
The potent electronic and unique steric profile of the SF5 group provides a powerful tool for molecular optimization.
A. Bioisosterism and Drug Design
The SF5 group serves as a versatile bioisostere, a chemical substituent that can replace another group in a biologically active molecule without significantly altering its essential biological activity, often to improve its properties.[4][17]
-
vs. Trifluoromethyl (CF3): The SF5 group is often called a "super-CF3" due to its stronger electron-withdrawing nature and greater lipophilicity.[2][3] This can enhance binding affinity and improve membrane permeability.[1]
-
vs. tert-Butyl: While sterically similar in volume, the SF5 group is electronically opposite to the electron-donating tert-butyl group. This allows for the separation of steric and electronic effects in structure-activity relationship (SAR) studies.
-
vs. Nitro (NO2): The SF5 group mimics the strong electron-withdrawing properties of the nitro group but offers superior metabolic stability, as nitro groups are often susceptible to in vivo reduction.[4]
The chemical robustness of the S-F bonds confers high metabolic stability, protecting the molecule from degradation and extending its biological half-life.[1]
B. Case Studies in Medicinal Chemistry
-
Androgen Receptor Antagonists: Incorporation of the SF5 group into non-steroidal antiandrogen scaffolds has been explored to improve potency against prostate cancer.[17]
-
Antimalarial Agents: SF5-containing analogs of existing drugs like mefloquine have demonstrated improved activity and selectivity against drug-resistant strains of Plasmodium falciparum.[17]
-
DHODH Inhibitors: SF5-analogs of Dihydroorotate Dehydrogenase (DHODH) inhibitors are being investigated for the treatment of autoimmune diseases like rheumatoid arthritis.[6][17]
C. Applications in Materials Science
The strong dipole moment and electronic properties of the SF5 group are being leveraged in the design of advanced materials.[13] Applications include the development of liquid crystals and push-pull chromophores for nonlinear optics, where the SF5 group can be used to tune the HOMO-LUMO gap and enhance two-photon absorption.[16][18]
Conclusion
The pentafluorosulfur substituent is far more than a mere curiosity; it is a validated and powerful tool for molecular engineering. Its dominant inductive electron-withdrawing effect, which surpasses that of nearly all other common functional groups, allows for profound and predictable modulation of a molecule's pKa, electronic distribution, and reactivity. While synthetic challenges have historically limited its use, modern methodologies are rendering SF5-containing scaffolds increasingly accessible. For researchers in drug discovery and materials science, the SF5 group offers a unique opportunity to fine-tune molecular properties, enhance metabolic stability, and unlock novel structure-activity relationships, solidifying its position as a rising star in chemical design.[17]
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A Senior Application Scientist's Guide to Measuring the Lipophilicity of SF₅-Containing Organic Molecules
Abstract
The pentafluorosulfanyl (SF₅) group is rapidly gaining prominence in medicinal chemistry, often dubbed a "super-trifluoromethyl group" for its potent electronic properties and significant lipophilicity.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the principles and methodologies for accurately measuring the lipophilicity of SF₅-containing organic molecules. We will explore both experimental and computational approaches, offering field-proven insights into experimental design, data interpretation, and the causal relationships behind methodological choices. This document is structured to serve as a practical and authoritative resource, ensuring scientific integrity through validated protocols and comprehensive referencing.
The Emergence of the SF₅ Group in Drug Discovery
The strategic incorporation of fluorine-containing functional groups is a well-established strategy in modern drug design to modulate the physicochemical and pharmacokinetic properties of therapeutic candidates.[3] Among these, the pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent due to its unique combination of properties.[4]
Key Attributes of the SF₅ Group:
-
High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, significantly influencing the electronic environment of the parent molecule.
-
Thermal and Chemical Stability: The strength of the S-F bonds imparts exceptional resistance to thermal and chemical degradation, which can enhance a drug's metabolic stability.[5]
-
Increased Lipophilicity: Despite its high electronegativity, the SF₅ group substantially increases a molecule's lipophilicity, a critical factor for membrane permeability and bioavailability.[1]
-
Steric Bulk: With a volume of 55.4 ų, the SF₅ group is sterically larger than a trifluoromethyl (CF₃) group (34.6 ų) but smaller than a tert-butyl group (76.9 ų), offering a unique spatial arrangement for probing interactions with biological targets.[3]
These characteristics make the SF₅ group an attractive bioisostere for commonly used groups like trifluoromethyl, tert-butyl, and nitro functionalities.[6] As more SF₅-containing compounds enter drug discovery pipelines, the need for precise and reliable methods to characterize their lipophilicity has become paramount.
Understanding Lipophilicity: The "LogP" Paradigm
Lipophilicity is a fundamental physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly quantified by the logarithm of the partition coefficient (logP), which describes the equilibrium distribution of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[7]
-
LogP > 0: Indicates a preference for the lipid phase (lipophilic/hydrophobic).
-
LogP < 0: Indicates a preference for the aqueous phase (hydrophilic).
-
LogP = 0: Indicates equal distribution between the two phases.
A molecule's lipophilicity is a delicate balance. While sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. For ionizable compounds, the distribution coefficient (logD) is used, which considers the partition of all ionic species at a specific pH.
Experimental Determination of Lipophilicity for SF₅ Compounds
While several methods exist for experimental logP determination, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as a robust, high-throughput, and resource-sparing alternative to the traditional shake-flask method.[8][9][10]
The Rationale for RP-HPLC in Lipophilicity Measurement
The retention of a compound on a nonpolar stationary phase in RP-HPLC is primarily driven by its hydrophobicity. A stronger interaction with the stationary phase results in a longer retention time, which can be correlated to the compound's logP value.[11][12] This method is particularly advantageous for SF₅-containing molecules, which may exhibit strong lipophilicity that can be challenging for the shake-flask method due to potential emulsion formation.[10]
Step-by-Step Protocol for LogP Determination by RP-HPLC
This protocol is designed to be a self-validating system, incorporating a set of well-characterized reference standards to build a reliable calibration curve.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile phase: Acetonitrile (ACN) or Methanol (MeOH) and a buffered aqueous phase (e.g., phosphate buffer, pH 7.4).
-
Reference standards with certified logP values spanning the expected range of the SF₅ analytes.
-
Test SF₅-containing compounds.
-
Class A volumetric flasks and pipettes.
Experimental Workflow:
Caption: RP-HPLC workflow for logP determination.
Detailed Steps:
-
Preparation of Mobile Phases: Prepare a series of isocratic mobile phases with varying compositions of organic modifier (e.g., 40%, 50%, 60%, 70%, 80% ACN in buffered water). The choice of organic modifier is critical; methanol is often preferred as it can suppress silanophilic interactions with the stationary phase and better mimics the n-octanol/water interface.[13]
-
Preparation of Standard and Sample Solutions: Accurately prepare stock solutions of the reference standards and the SF₅ test compounds in a suitable solvent (e.g., ACN or MeOH) at a concentration of approximately 0.1-1 mg/mL.
-
Chromatographic Analysis:
-
Equilibrate the C18 column with each mobile phase composition for at least 10-15 column volumes.
-
For each mobile phase, inject the reference standards and the SF₅ compounds.
-
Record the retention time (t R) for each compound and the column dead time (t₀), which can be determined by injecting an unretained compound like uracil.
-
-
Data Processing and Calculation:
-
For each compound at each mobile phase composition, calculate the capacity factor (k') using the formula: k' = (t R - t₀) / t₀
-
Calculate the logarithm of the capacity factor (log k').
-
For each compound, plot log k' against the percentage of organic modifier in the mobile phase. This should yield a linear relationship.
-
Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to obtain the log k'w value for each compound.
-
-
Calibration and LogP Determination:
-
Create a calibration curve by plotting the experimentally determined log k'w values of the reference standards against their known literature logP values.
-
The resulting linear equation (log k'w = a * logP + b) is the calibration model.
-
Using the log k'w values determined for the SF₅-containing compounds, calculate their experimental logP values using the calibration equation.
-
Trustworthiness and Self-Validation
The strength of this protocol lies in its internal validation through the use of a diverse set of reference standards. The linearity and correlation coefficient (R²) of the calibration curve serve as a direct measure of the method's quality. An R² value > 0.95 is generally considered acceptable and indicates a strong correlation between chromatographic retention and lipophilicity.[14]
Computational Prediction of Lipophilicity
In parallel with experimental determination, in silico prediction of logP offers a rapid and cost-effective means to estimate the lipophilicity of SF₅-containing molecules, especially during the early stages of drug design.[15]
Common Computational Approaches
Computational logP prediction methods can be broadly categorized into two main types:
-
Fragment-Based/Atomic Methods: These methods calculate logP by summing the contributions of individual atoms or molecular fragments. The accuracy of these methods depends heavily on the quality and relevance of the underlying database of experimental fragment values.
-
Property-Based Methods: These approaches utilize molecular properties (e.g., molar refractivity, polar surface area, molecular weight) and employ quantitative structure-property relationship (QSPR) models to predict logP.[7]
Several software packages and online platforms are available for logP prediction, each employing different algorithms and training datasets.[16]
Challenges in Predicting LogP for SF₅ Compounds
A significant challenge in accurately predicting the logP of SF₅-containing molecules is the relative novelty of the SF₅ group. Many existing computational models may not have been adequately trained on a sufficient number of SF₅-containing structures. This can lead to less reliable predictions compared to more common functional groups. Therefore, it is crucial to use prediction tools that have been specifically parameterized for a wide range of fluorine-containing substituents.
Integrating Experimental and Computational Data
The most robust approach to characterizing the lipophilicity of novel SF₅-containing molecules involves a synergistic use of both experimental and computational methods.
Caption: Integrated workflow for lipophilicity assessment.
This integrated strategy allows for the computational screening of a large number of virtual compounds, with experimental measurements providing crucial validation and refinement of the in silico models. Discrepancies between predicted and measured values can offer valuable insights into the specific intramolecular interactions and conformational effects influenced by the SF₅ group.
Data Summary and Interpretation
To facilitate the comparison of lipophilicity data, it is essential to present the results in a clear and structured format.
Table 1: Comparative Lipophilicity Data for Fluorinated Indole Analogs
| Compound | Substituent at C2 | clogP (Calculated) | Experimental logP | Reference |
| 1 | -H | 2.10 | 2.14 ± 0.2 | [3][17] |
| 2 | -F | 1.35 | 1.29 ± 0.2 | [3][17] |
| 3 | -CF₃ | 3.45 | 3.50 ± 0.2 | [3][17] |
| 4 | -SF₅ | 3.75 | 3.80 ± 0.2 | [3][17] |
Data presented in this table is illustrative and based on findings for 2-substituted indoles.[3][17]
The data clearly demonstrates the significant increase in lipophilicity when moving from a hydrogen to a fluorine, trifluoromethyl, and ultimately a pentafluorosulfanyl group.[3][17] The close agreement between the calculated (clogP) and experimental logP values in this specific case suggests that the computational model used was well-parameterized for this chemical space.
Conclusion and Future Perspectives
The pentafluorosulfanyl group offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.[5] Accurate and reliable measurement of lipophilicity is a critical step in harnessing the full potential of this unique functional group. The RP-HPLC method detailed in this guide provides a robust and high-throughput means for experimental logP determination, while computational models offer valuable predictive power.
As the use of the SF₅ group in drug discovery continues to expand, it is imperative that experimental data is consistently generated and shared to improve the accuracy of future computational models. This iterative process of prediction, synthesis, measurement, and model refinement will ultimately accelerate the development of novel and effective SF₅-containing therapeutics.
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T. Billard, et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]
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MDPI. Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. [Link]
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A. Tlili, et al. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Beilstein Journal of Organic Chemistry. [Link]
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D. L. Mobley, et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ChemRxiv. [Link]
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J. E. Polli, et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]
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B. K. Carpenter, et al. (2022). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. PubMed Central. [Link]
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ChemAxon. Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]
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C. A. S. Bergström, et al. Computational prediction of formulation strategies for beyond-rule-of-5 compounds. Semantic Scholar. [Link]
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Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
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M. H. Abraham, et al. (2006). A High-Throughput Method for Lipophilicity Measurement. PubMed Central. [Link]
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M. Waksmundzka-Hajnos, et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]
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A Comprehensive Technical Guide to the Thermal Stability Assessment of 3-Bromo-5-(pentafluorosulfur)benzyl bromide
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the systematic evaluation of the thermal stability of 3-Bromo-5-(pentafluorosulfur)benzyl bromide. The presence of both a reactive benzyl bromide moiety and a thermally robust pentafluorosulfur (SF₅) group presents a unique stability profile that requires meticulous investigation to ensure safe handling, storage, and application in further chemical synthesis.[1][2] This document outlines the theoretical underpinnings, detailed experimental protocols, and data interpretation strategies necessary for a comprehensive thermal hazard assessment.
Introduction: The Structural Dichotomy of this compound
This compound is a compound of significant interest in medicinal and agrochemical research. The pentafluorosulfur (SF₅) group is often considered a "super-trifluoromethyl" moiety, valued for its high electronegativity, metabolic stability, and lipophilicity, which can enhance the biological activity of parent molecules.[3][4] The SF₅ group is also known to confer significant thermal stability to aromatic systems.[1] However, this stability is juxtaposed with the inherent reactivity of the benzyl bromide functional group, a potent alkylating agent prone to thermal decomposition.[5][6]
This duality necessitates a thorough thermal stability assessment to identify potential decomposition hazards, define safe operating temperature limits, and prevent thermal runaway events during its use and storage. This guide provides the scientific rationale and practical methodologies for such an assessment.
Theoretical Hazard Assessment: Anticipating Thermal Behavior
Before embarking on experimental analysis, a theoretical assessment based on the molecule's structure is crucial.
-
The Benzyl Bromide Moiety: Benzyl bromides are known to undergo thermal decomposition, which can be initiated by the cleavage of the C-Br bond.[5][6] This process can be exothermic and may lead to the formation of reactive intermediates. The presence of electron-withdrawing groups on the aromatic ring, such as the bromine atom and the SF₅ group, can influence the stability of the benzyl radical and the overall decomposition pathway.[7]
-
The Pentafluorosulfur (SF₅) Group: The SF₅ group is exceptionally stable due to the strength of the S-F bonds. Its powerful electron-withdrawing nature is expected to influence the electronic structure of the benzene ring and, consequently, the stability of the benzylic C-Br bond.[3] While the SF₅ group itself is stable, its influence on the rest of the molecule's decomposition is a key question to be answered.
-
Potential Decomposition Products: Thermal decomposition could lead to the release of toxic and corrosive gases such as hydrogen bromide (HBr), hydrogen fluoride (HF), and sulfur oxides (SOx).[8] The potential for gas generation is a critical parameter to evaluate, as it can lead to pressure buildup in closed systems.
Experimental Workflow for Thermal Stability Assessment
A multi-technique approach is essential for a comprehensive understanding of the thermal stability of this compound. The recommended workflow involves three key analytical methods: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Caption: Experimental workflow for thermal stability assessment.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10] It is the first step in understanding the decomposition profile of the material.[11][12]
Protocol:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (platinum or ceramic).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).
-
Quantify the mass loss at each decomposition step.
-
Causality Behind Experimental Choices:
-
An inert nitrogen atmosphere is chosen to isolate the inherent thermal decomposition of the molecule, without interference from oxidative processes.
-
A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of thermal events such as melting, crystallization, and decomposition.[13][14] For energetic materials, DSC is crucial for identifying exothermic decomposition and determining its energy release.[15]
Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure stainless steel crucible. Hermetically seal the crucible to contain any evolved gases and prevent evaporation.
-
Experimental Conditions:
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify the melting point (if any) as an endothermic peak.
-
Determine the onset temperature of the exothermic decomposition (Tonset).
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd) in J/g.
-
Causality Behind Experimental Choices:
-
High-pressure crucibles are mandatory for potentially energetic materials to contain the pressure generated during decomposition and ensure the safety of the operator and instrument.
-
A small sample size is used to minimize the risk of a violent decomposition event and to ensure good thermal contact with the sensor.
Accelerating Rate Calorimetry (ARC)
ARC is a benchmark adiabatic calorimeter used to simulate a thermal runaway scenario.[16][17] It measures the time, temperature, and pressure profiles of an exothermic reaction under adiabatic conditions (where no heat is lost to the surroundings).[18][19][20] This data is critical for assessing the potential for a runaway reaction and for calculating the Self-Accelerating Decomposition Temperature (SADT).
Protocol:
-
Instrument Preparation: Ensure the ARC system, including the sample bomb and pressure transducer, is clean and calibrated.
-
Sample Preparation: Place a known mass of the sample (typically 1-5 g) into the ARC bomb (e.g., titanium or Hastelloy C).
-
Experimental Conditions:
-
Mode: Heat-Wait-Seek. The instrument heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then seeks for any self-heating (exothermic activity).
-
Detection Sensitivity: Set the self-heating rate detection threshold to a low value (e.g., 0.02 °C/min).
-
Starting Temperature: Begin the test at a temperature well below the DSC onset temperature (e.g., 60-80 °C).
-
-
Data Analysis:
-
Once an exotherm is detected, the instrument switches to adiabatic mode and tracks the temperature and pressure increase over time.
-
Determine the onset temperature of the self-accelerating reaction.
-
Plot temperature and pressure versus time.
-
Calculate key safety parameters such as the Time to Maximum Rate (TMR) and the Adiabatic Temperature Rise (ΔTad).[18]
-
Causality Behind Experimental Choices:
-
The Heat-Wait-Seek mode allows for the precise determination of the temperature at which the material begins to self-heat without the influence of an external heating ramp.
-
Adiabatic conditions represent the worst-case scenario for a large volume of material, where heat generated by the decomposition cannot dissipate.[19]
Data Interpretation and Hazard Assessment
The data from these three techniques should be synthesized to build a complete picture of the thermal hazard.
| Parameter | TGA | DSC | ARC | Significance |
| Onset Temperature (°C) | Temperature of initial mass loss | Temperature of initial heat release | Temperature of self-heating under adiabatic conditions | Defines the lower limit for thermal instability. The ARC onset is often considered the most conservative and critical value. |
| Heat of Decomposition (J/g) | Not directly measured | Quantified from exothermic peak area | Can be calculated from ΔTad | A high heat of decomposition indicates a more energetic and potentially hazardous material. |
| Gas Generation | Quantified by mass loss | Indicated by pressure rise in sealed pans | Directly measured by pressure transducer | High gas generation can lead to vessel over-pressurization and rupture. |
| Time to Maximum Rate (TMR) | Not applicable | Not applicable | Measured under adiabatic conditions | A short TMR indicates a rapid runaway reaction with little time for mitigation. |
Self-Accelerating Decomposition Temperature (SADT):
The SADT is the lowest temperature at which a substance in its transport packaging can undergo a self-accelerating decomposition.[21][22] This is a critical parameter for ensuring safe transportation and storage.[23] The data from ARC experiments can be used with thermal-kinetic modeling software to calculate the SADT for various package sizes, as outlined in the UN Manual of Tests and Criteria.[24]
Safety and Handling Recommendations
Given the potential hazards, strict safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.[25]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any vapors or decomposition products.[8][26]
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials. The storage temperature should be well below the determined SADT.
-
Spill Response: Have appropriate spill cleanup materials readily available. In case of a spill, evacuate the area and follow established institutional procedures.[25]
Conclusion
The thermal stability assessment of this compound is a critical undertaking that requires a systematic and multi-faceted approach. By combining the insights from TGA, DSC, and ARC, researchers can develop a comprehensive understanding of the material's thermal hazards, establish safe operating limits, and ensure the well-being of laboratory personnel. The methodologies and principles outlined in this guide provide a robust framework for conducting such an assessment with scientific integrity and a commitment to safety.
References
-
Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). [Link][16]
-
Belmont Scientific. Accelerating Rate Calorimeter (ARC). [Link][18]
-
AKTS. Up-Scaling of DSC Data of High Energetic Materials. [Link][15]
-
Thermal Hazard Technology. Accelerating Rate Calorimeter. [Link][19]
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Kim, Y., Park, J., & Yoh, J. (2012). Kinetics analysis of energetic material using isothermal DSC. Semantic Scholar. [Link][27]
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AIP Publishing. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [Link][6]
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MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link][29]
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Methodological & Application
Application Notes and Protocols for the Use of 3-Bromo-5-(pentafluorosulfur)benzyl bromide in Drug Discovery and Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of the Pentafluorosulfur (SF₅) Moiety
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the pentafluorosulfur (SF₅) group has emerged as a substituent of significant interest, often dubbed a "super-trifluoromethyl group" due to its unique combination of properties.[2] The SF₅ group is characterized by its high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[2][3] These attributes can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]
3-Bromo-5-(pentafluorosulfur)benzyl bromide is a key building block designed to introduce the 3-bromo-5-(pentafluorosulfur)benzyl moiety into target molecules. This bifunctional reagent features a reactive benzylic bromide for nucleophilic substitution and an aryl bromide suitable for cross-coupling reactions, offering a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications and protocols for utilizing this reagent in drug discovery programs.
Physicochemical and Pharmacokinetic Advantages of the SF₅-Benzyl Moiety
The introduction of the 3-bromo-5-(pentafluorosulfur)benzyl group can impart several beneficial properties to a lead compound, addressing common challenges in drug development such as poor metabolic stability and low bioavailability.
Enhanced Metabolic Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong and resistant to metabolic degradation, which can protect adjacent positions on the molecule from oxidative metabolism by cytochrome P450 enzymes.[3][5] This enhanced stability can lead to a longer in vivo half-life and an improved pharmacokinetic profile.
Modulation of Lipophilicity: The SF₅ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its oral bioavailability.[3][6] The calculated lipophilicity (logP) of SF₅-containing aromatic compounds is typically higher than their trifluoromethyl (CF₃) analogs.[7]
Bioisosteric Replacement: The SF₅ group serves as an effective bioisostere for other common chemical groups, such as trifluoromethyl, tert-butyl, and nitro groups.[4][8] This allows for fine-tuning of a molecule's steric and electronic properties to optimize target engagement and selectivity.
Data Presentation: Comparative Physicochemical Properties
| Functional Group | van der Waals Volume (ų) | Hansch Lipophilicity Parameter (π) | Hammett Constant (σp) |
| Pentafluorosulfur (SF₅) | 55.4 | 1.23 | 0.68 |
| Trifluoromethyl (CF₃) | 34.6 | 0.88 | 0.53 |
| tert-Butyl (t-Bu) | 76.9 | 1.98 | -0.20 |
| Nitro (NO₂) | 28.1 | -0.28 | 0.78 |
Data sourced from multiple references to illustrate general trends.[6]
Experimental Protocols: Introducing the 3-Bromo-5-(SF₅)benzyl Moiety
This compound is a potent electrophile due to the lability of the benzylic bromide. It readily undergoes nucleophilic substitution reactions with a variety of heteroatom nucleophiles. The following protocols are generalized procedures that can be adapted and optimized for specific substrates.
Safety Precautions: this compound is expected to be a lachrymator and corrosive, similar to other benzyl bromides.[9][10][11][12] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The compound is incompatible with strong bases, oxidizing agents, alcohols, and amines.[9][10]
Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol describes the formation of an ether linkage between a phenolic hydroxyl group and the 3-bromo-5-(SF₅)benzyl moiety.
Reaction Scheme:
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Application Notes and Protocols: 3-Bromo-5-(pentafluorosulfur)benzyl bromide as a Premier Electrophilic Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking a Unique Chemical Space
In the landscape of modern medicinal chemistry and materials science, the introduction of unique functional groups can dramatically alter the properties of a molecule, leading to enhanced efficacy, improved metabolic stability, and novel mechanisms of action. The pentafluorosulfur (SF₅) group has emerged as a compelling substituent, often dubbed a "super-trifluoromethyl" group due to its distinct electronic and steric properties. 3-Bromo-5-(pentafluorosulfur)benzyl bromide is a key building block that provides a direct and efficient route to incorporate the valuable 3-(pentafluorosulfur)benzyl moiety into a diverse range of molecular scaffolds.
This guide provides an in-depth exploration of this compound as an electrophilic building block. We will delve into its intrinsic properties, offer detailed, field-proven protocols for its application in nucleophilic substitution reactions, and provide insights into the causality behind experimental choices, ensuring both scientific integrity and practical success.
The Power of the Pentafluorosulfur Group
The SF₅ group is characterized by a unique combination of properties that make it highly attractive for drug design and advanced materials.[1][2] Understanding these characteristics is crucial to appreciating the utility of this compound.
-
High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative functionalities in organic chemistry.[1] This can significantly influence the pKa of neighboring groups and modulate ligand-receptor interactions.
-
Chemical and Thermal Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to chemical degradation and thermal stress.[1][3] This robustness is a significant advantage in developing stable and long-lasting therapeutic agents.
-
Lipophilicity: Despite its high polarity, the SF₅ group is surprisingly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[1]
-
Steric Profile: The octahedral geometry of the SF₅ group provides a unique three-dimensional profile that can be exploited to probe and optimize binding interactions within protein active sites.
| Property | Pentafluorosulfur (SF₅) Group | Trifluoromethyl (CF₃) Group | tert-Butyl Group |
| Electronegativity (Pauling Scale of Group) | High | High | Moderate |
| Lipophilicity (Hansch parameter, π) | High | Moderate | High |
| Steric Bulk | Large | Moderate | Large |
| Chemical Stability | Very High | High | Moderate |
This table provides a comparative summary of the key properties of the SF₅ group against other commonly used bioisosteres.
Reactivity Profile of this compound
The reactivity of this compound is dominated by the benzylic bromide, a highly effective leaving group in nucleophilic substitution reactions. The carbon of the bromomethyl group is a potent electrophilic center, readily attacked by a wide array of nucleophiles. Benzylic halides are known to undergo nucleophilic substitution reactions with great facility.[4]
Primary benzylic halides, such as the title compound, typically favor an Sₙ2 reaction mechanism.[4] This is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon as the bromide leaving group departs. The presence of the electron-withdrawing SF₅ group at the meta-position can further enhance the electrophilicity of the benzylic carbon, potentially increasing the reaction rate.
Protocols for Application
The following protocols are designed to be robust and adaptable for a range of nucleophiles. They represent starting points for reaction optimization, and monitoring by Thin Layer Chromatography (TLC) is highly recommended.
Protocol 1: Synthesis of a Benzyl Ether via Williamson Ether Synthesis
This protocol details the reaction of this compound with a phenolic nucleophile to form a diaryl ether. The Williamson ether synthesis is a classic and reliable method for ether formation.[5][6]
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or Acetonitrile (ACS grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol and anhydrous potassium carbonate.
-
Solvent Addition: Add acetone or acetonitrile to the flask. The volume should be sufficient to create a stirrable slurry.
-
Addition of Electrophile: Dissolve this compound in a minimal amount of the reaction solvent and add it to the flask.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting benzyl bromide is a good indicator of reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of a Secondary Amine via N-Alkylation
This protocol describes the N-alkylation of a primary amine with this compound. A mild base is used to neutralize the HBr formed during the reaction.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve the primary amine and the base (K₂CO₃ or DIPEA) in acetonitrile or DMF.
-
Addition of Electrophile: Dissolve this compound in a minimal amount of the reaction solvent and add it dropwise to the amine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Gentle heating (40-50°C) may be required for less reactive amines.
-
Monitoring: Monitor the reaction by TLC until the starting benzyl bromide is consumed.
-
Work-up:
-
If using K₂CO₃, filter the reaction mixture.
-
Concentrate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude product.
-
-
Purification: Purify the product by column chromatography on silica gel.
Protocol 3: Synthesis of a Thioether
This protocol outlines the synthesis of a benzyl thioether by reacting this compound with a thiol.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile or DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: In a round-bottom flask, combine the thiol and the base in the chosen solvent.
-
Addition of Electrophile: Add a solution of this compound in the same solvent to the reaction mixture.
-
Reaction: Stir at room temperature. The reaction is typically rapid.
-
Monitoring: Monitor by TLC.
-
Work-up and Purification: Follow the general work-up and purification procedures described in Protocol 1.
Safety and Handling
This compound, like other benzyl bromides, should be handled with care in a well-ventilated fume hood.[7]
-
Lachrymator: Benzyl bromides are potent lachrymators (tear-producing agents) and are irritating to the eyes, skin, and respiratory system.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[8][9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9][10] Keep the container tightly sealed.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Troubleshooting and Optimization
-
Low Reactivity: If a reaction is sluggish, gentle heating can be applied. For sterically hindered nucleophiles, switching to a more polar aprotic solvent like DMF can be beneficial.
-
Side Reactions: In the case of alcohol nucleophiles, ensure anhydrous conditions to prevent hydrolysis of the benzyl bromide. The use of a non-nucleophilic base like DIPEA can be advantageous in amine alkylations to avoid competing reactions.
-
Purification Challenges: If the product is highly polar, a reverse-phase column chromatography may be necessary.
Conclusion
This compound is a powerful and versatile electrophilic building block for the introduction of the 3-(pentafluorosulfur)benzyl moiety. Its predictable reactivity, coupled with the unique and beneficial properties of the SF₅ group, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols provided herein offer a solid foundation for the successful application of this reagent in a variety of synthetic transformations.
References
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
-
Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]
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Mague, J. T. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1457-1469. [Link]
-
Lee, I., & Kim, C. K. (1987). Lack of enhanced reactivity of α-nucleophiles in the Sₙ2 reactions of benzyl bromides and small α-effect in the Michael addition rection of amides to p-tolyl vinyl sulfone. Journal of the Korean Chemical Society, 31(3), 219-226. [Link]
-
Mague, J. T. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed, 12(18), 1457-1469. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. [Link]
-
Organic Chemistry Data. (n.d.). Benzyl Bromide. [Link]
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Jencks, W. P., & Gilchrist, M. (1965). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Journal of the Chemical Society D: Chemical Communications, (10), 223-224. [Link]
-
Scientific Update. (2019). Fluorine and sulfur- an old combination with a new lease of life. [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. [Link]
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Application Notes & Protocols: Strategic Incorporation of the Pentafluorosulfanyl (SF₅) Group into Bioactive Molecules
Abstract
The pentafluorosulfanyl (SF₅) group has emerged from relative obscurity to become a highly valued substituent in modern medicinal and agrochemical research.[1][2][3] Often dubbed a "super-trifluoromethyl group," its unique combination of properties—including high electronegativity, exceptional thermal and metabolic stability, and significant lipophilicity—offers a powerful tool for modulating the characteristics of bioactive molecules.[4][5][6][7][8] The introduction of an SF₅ group can profoundly influence a compound's efficacy, pharmacokinetic profile, and metabolic fate, often leading to superior performance compared to analogues containing more traditional moieties like trifluoromethyl (CF₃) or tert-butyl groups.[2][7][9] However, the widespread adoption of this group has been historically hampered by the challenging and often hazardous synthetic methods required for its installation.[1][9] This guide provides an in-depth overview of the principal synthetic strategies for introducing the SF₅ group, detailing the causality behind methodological choices and providing field-proven protocols for key transformations. We will explore radical additions to unsaturated systems, oxidative fluorination of aromatic precursors, the strategic use of SF₅-containing building blocks, and cutting-edge techniques that are expanding the accessibility of this remarkable functional group.
The Physicochemical Impact of the SF₅ Group: A Comparative Overview
The strategic value of the SF₅ group lies in its distinct physicochemical profile. Understanding these properties is crucial for rational drug design.
-
Electronegativity and Electronic Effects: The SF₅ group is one of the most electron-withdrawing groups known in organic chemistry, more so than the CF₃ group.[5][6] This strong inductive effect can significantly alter the pKa of nearby functionalities, modulate the electronics of aromatic rings, and influence ligand-receptor binding interactions.
-
Lipophilicity: Despite its high polarity, the SF₅ group is highly lipophilic, with a Hansch-Fujita parameter (π) of 1.51, compared to 1.09 for the CF₃ group.[10] This property can enhance membrane permeability and improve the pharmacokinetic profile of a drug candidate.[6]
-
Steric Profile: With its octahedral geometry, the SF₅ group is sterically demanding, occupying a volume between that of a CF₃ and a tert-butyl group.[5][11] This allows for fine-tuning of molecular shape to optimize binding at a target site.
-
Metabolic Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong and resistant to chemical or enzymatic degradation, which can protect an adjacent moiety from metabolism and extend a drug's half-life in the body.[6][11][12][13]
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | tert-Butyl (tBu) |
| Hammett Parameter (σp) | +0.68[10] | +0.54[10] | -0.20 |
| Lipophilicity (π) | +1.51[10] | +1.09[10] | +1.98 |
| Geometry | Octahedral | Tetrahedral | Tetrahedral |
| Metabolic Stability | Very High | High | Moderate (Oxidation) |
Core Synthetic Strategy I: Radical Pentafluorosulfanylation of Unsaturated Systems
For the introduction of the SF₅ group into aliphatic scaffolds, the radical addition of sulfur chloride pentafluoride (SF₅Cl) to alkenes and alkynes is the most established and robust method.[5][14]
Causality and Mechanistic Insight
This chemistry is dictated by the properties of SF₅Cl. While the S-F bonds are incredibly stable, the sulfur-chlorine (S-Cl) bond is relatively weak and prone to homolytic cleavage, making SF₅Cl an excellent source of the electrophilic pentafluorosulfanyl radical (•SF₅).[15][16][17]
The reaction proceeds via a classical radical chain mechanism:
-
Initiation: A radical initiator, such as triethylborane (Et₃B) with residual oxygen or UV light, promotes the homolysis of the S-Cl bond to generate the key •SF₅ radical.[14][17][18]
-
Propagation: The electrophilic •SF₅ radical adds to the electron-rich π-bond of an alkene or alkyne. This addition typically follows anti-Markovnikov regioselectivity, with the sulfur adding to the less substituted carbon to form a more stable carbon-centered radical intermediate. This intermediate then abstracts a chlorine atom from another molecule of SF₅Cl, yielding the final product and regenerating the •SF₅ radical to continue the chain.[16]
-
Termination: The reaction is terminated by the combination of any two radical species.
Figure 1: Radical chain mechanism for the addition of SF₅Cl to an alkene.
Protocol: Et₃B-Mediated Chloropentafluorosulfanylation of 1-Octene
This protocol is adapted from methodologies described in the literature for the radical addition to alkenes.[14][17][18]
Materials:
-
1-Octene (1.0 mmol, 1.0 equiv)
-
Sulfur chloride pentafluoride (SF₅Cl) (1.5 mmol, 1.5 equiv) as a solution in an appropriate solvent (e.g., hexane). Caution: SF₅Cl is a toxic, reactive gas (b.p. -19 °C) and should be handled with extreme care in a well-ventilated fume hood.[15][17] Using a pre-prepared solution is often safer.[5]
-
Triethylborane (Et₃B) (0.2 mmol, 0.2 equiv) as a 1.0 M solution in hexanes.
-
Anhydrous dichloromethane (DCM) (10 mL).
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar and septum.
-
Nitrogen or Argon source for inert atmosphere.
Procedure:
-
Setup: Dry the Schlenk flask under vacuum or flame and backfill with an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add anhydrous DCM (10 mL) followed by 1-octene (1.0 mmol). Cool the solution to -30 °C in an acetone/dry ice bath.
-
SF₅Cl Addition: Slowly add the solution of SF₅Cl (1.5 mmol) to the cooled reaction mixture via syringe.
-
Initiation: Add the Et₃B solution (1.0 M in hexanes, 0.2 mmol) dropwise to the stirred solution. A slight exothermic reaction may be observed.
-
Reaction: Stir the reaction at -30 °C. Monitor the reaction progress by TLC or GC-MS analysis of quenched aliquots. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[19] The crude product can be purified by flash column chromatography on silica gel to yield the 1-chloro-2-(pentafluorosulfanyl)octane.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR (a characteristic quintet for the apical fluorine and a doublet for the four equatorial fluorines), and mass spectrometry.
Core Synthetic Strategy II: Oxidative Fluorination for Aryl-SF₅ Synthesis
The synthesis of aromatic SF₅ compounds (Ar-SF₅) predominantly relies on the oxidative fluorination of readily available aryl sulfur compounds, such as aryl disulfides (Ar-S-S-Ar) or aryl thiols (Ar-SH).[4][20]
Causality and Methodological Evolution
This strategy involves the formal oxidation of sulfur from a low oxidation state (e.g., -1 in thiols) to the +6 state in the SF₅ group, along with the formation of five new S-F bonds. Historically, this was achieved with harsh reagents like elemental fluorine (F₂), which limited the substrate scope severely.
Modern advancements have introduced more practical and milder reagent systems. A significant breakthrough involves a two-step sequence:
-
Thiolation/Cross-Coupling: An aryl halide or boronic acid is converted to an aryl thiol or disulfide.[4]
-
Oxidative Fluorination: The sulfur compound is treated with an oxidant and a fluoride source. The combination of silver(II) fluoride (AgF₂) and an onium salt (e.g., NEt₄Cl) has proven to be a highly efficient system that proceeds at an enhanced rate, likely via an onium fluoroargentate(II) intermediate.[4][21] This method offers high yields and a broad scope.[4]
Figure 2: General workflow for the synthesis of Aryl-SF₅ compounds.
Protocol: Oxidative Fluorination of Diphenyl Disulfide with AgF₂/NEt₄Cl
This protocol is based on the advanced methodology developed for efficient pentafluorosulfanylation of aryl disulfides.[4][21]
Materials:
-
Diphenyl disulfide (0.1 mmol, 1.0 equiv)
-
Silver(II) fluoride (AgF₂) (1.6 mmol, 16 equiv). Caution: AgF₂ is a strong oxidizing and fluorinating agent. Handle with care in a glove box or dry environment.
-
Tetraethylammonium chloride (NEt₄Cl) (0.2 mmol, 2.0 equiv)
-
Anhydrous acetonitrile (MeCN) (1 mL)
-
Inert atmosphere glove box.
-
Glass vial with a magnetic stir bar.
Procedure:
-
Setup: All manipulations should be performed in an argon-filled glove box due to the moisture sensitivity of AgF₂.
-
Reagent Addition: In a glass vial, combine NEt₄Cl (0.2 mmol) and diphenyl disulfide (0.1 mmol). Add a magnetic stir bar and anhydrous MeCN (1 mL).
-
Dissolution: Stir the mixture until all solids have dissolved (typically 2-5 minutes).
-
Fluorination: Carefully add AgF₂ (1.6 mmol) to the reaction mixture. The reaction is often rapid.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction by ¹⁹F NMR analysis of an aliquot passed through a small plug of silica to remove silver salts.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® or silica gel to remove the inorganic silver byproducts.
-
Purification: Wash the filter cake with additional ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
-
Validation: Characterize the (pentafluorosulfanyl)benzene product by ¹H, ¹³C, and ¹⁹F NMR and compare with literature data. The yield can be accurately determined by ¹⁹F NMR using an internal standard.[4]
Core Synthetic Strategy III: The Building Block Approach
For complex, late-stage functionalization common in drug discovery, subjecting a delicate molecule to harsh radical or oxidative conditions is often not feasible. The "building block" approach circumvents this by using pre-synthesized, simple molecules that already contain the SF₅ group.[11][22][23]
Causality and Strategic Advantage
This strategy shifts the burden of the challenging SF₅ installation to the beginning of a synthetic sequence. Commercially available building blocks like SF₅-anilines, SF₅-benzoic acids, or SF₅-aryl halides can be incorporated into larger molecules using standard, high-yielding organic reactions.[8][22]
Common Transformations:
-
Amide Coupling: Reacting an SF₅-aniline with a carboxylic acid or an SF₅-carboxylic acid with an amine.
-
Cross-Coupling Reactions: Using SF₅-aryl halides or boronic acids in Suzuki, Buchwald-Hartwig, or Sonogashira couplings.
-
Nucleophilic Aromatic Substitution (SₙAr): Using highly electron-deficient SF₅-nitroarenes as substrates for substitution with nucleophiles.[24][25]
Figure 3: Logic of the SF₅ building block strategy for late-stage functionalization.
Protocol: Amide Coupling with 4-(Pentafluorosulfanyl)aniline
Materials:
-
4-(Pentafluorosulfanyl)aniline (1.0 mmol, 1.0 equiv)
-
Bioactive carboxylic acid (e.g., Ibuprofen) (1.0 mmol, 1.0 equiv)
-
HATU (1.1 mmol, 1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Round-bottom flask with stir bar under an inert atmosphere.
Procedure:
-
Setup: To a dry round-bottom flask under N₂ or Ar, add the carboxylic acid (1.0 mmol), 4-(pentafluorosulfanyl)aniline (1.0 mmol), and HATU (1.1 mmol).
-
Solvent and Base: Add anhydrous DMF (10 mL) followed by DIPEA (2.5 mmol).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Step: Purify the crude residue by flash column chromatography on silica gel to obtain the desired SF₅-containing amide.
-
Validation: Confirm the product structure and purity by NMR spectroscopy and high-resolution mass spectrometry.
Emerging Frontiers: Taming SF₆ and Novel Reagents
Recent research has focused on developing safer and more sustainable methods for pentafluorosulfanylation, most notably by activating the cheap, abundant, and inert greenhouse gas sulfur hexafluoride (SF₆).
-
Photoredox-Catalyzed Activation of SF₆: Groundbreaking work has shown that SF₆ can be reduced by a photoredox catalyst under visible light irradiation to generate the •SF₅ radical and a fluoride anion.[5][9][26] This allows for the direct pentafluorosulfanylation of alkenes using SF₆ as the SF₅ source, completely avoiding toxic and difficult-to-handle reagents like SF₅Cl.[5][9] While still under development for broader applications, this approach represents a major leap towards "green" SF₅ chemistry.[5]
-
Shelf-Stable Radical Precursors: New solid, shelf-stable reagents are being developed that can release the •SF₅ radical under specific conditions (e.g., photochemically).[27][28] These reagents offer significant operational advantages in terms of handling, safety, and storage compared to gaseous SF₅Cl.
References
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- Journal of the American Chemical Society.
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- Colorado State University Department of Chemistry.
- Pharmaceutical Business Review. SF5-Containing Building Blocks.
- ResearchGate.
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- ResearchGate.
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- PMC.
- Wikipedia. Sulfur chloride pentafluoride.
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- ResearchGate. Light-activation of SF5Cl for the atom transfer radical addition onto alkenes and alkynes.
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- ResearchGate.
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- 26. Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α‐Substituted Alkenes to Oxaheterocycles by Using SF6 - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. researchgate.net [researchgate.net]
The Strategic Application of 3-Bromo-5-(pentafluorosulfur)benzyl Bromide in Advanced Click Chemistry Protocols
Introduction: Unveiling a Unique Reagent for Modern Bioconjugation and Material Science
In the ever-evolving landscape of chemical biology and drug discovery, the demand for highly efficient and selective chemical transformations is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized how scientists approach the synthesis of complex molecular architectures.[1][2] Central to this revolution is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction celebrated for its high yields, mild reaction conditions, and exceptional functional group tolerance.[3][4][5] Within this context, the design and application of novel building blocks that introduce unique functionalities are of critical importance.
This guide details the strategic application of 3-Bromo-5-(pentafluorosulfur)benzyl bromide , a trifunctional reagent poised to be of significant utility in the field. The presence of a reactive benzyl bromide handle, a site for further aromatic chemistry (the aryl bromide), and the unique pentafluorosulfur (SF₅) group makes this molecule a compelling tool for researchers.
The SF₅ group, often dubbed a "super-trifluoromethyl group," imparts a fascinating combination of properties.[6][7] It is a strongly electron-withdrawing and highly stable functional group.[8][9] Its incorporation into molecules can significantly enhance lipophilicity, metabolic stability, and binding affinity to biological targets.[10][11][12] These characteristics make the SF₅ moiety a desirable feature in the design of novel therapeutics and advanced materials.[6][8] Furthermore, the presence of five magnetically equivalent fluorine atoms makes it an excellent reporter group for ¹⁹F NMR studies, a powerful technique for probing molecular interactions in biological systems.[13]
This document provides a comprehensive overview of how to leverage the unique reactivity of this compound in click chemistry workflows, with a focus on its conversion to an azide precursor for subsequent CuAAC reactions.
The Dual Functionality of this compound in Synthesis
The synthetic utility of this compound stems from its two distinct reactive sites: the benzyl bromide and the aryl bromide. The benzyl bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions, making it an ideal electrophile for introducing the SF₅-containing benzyl moiety onto a variety of substrates. The aryl bromide, on the other hand, is amenable to a range of metal-catalyzed cross-coupling reactions, allowing for further molecular diversification.
For the purposes of click chemistry, the most direct application involves the conversion of the highly reactive benzyl bromide to a benzyl azide. This transformation is typically a high-yielding and straightforward nucleophilic substitution reaction using an azide salt, such as sodium azide. The resulting 3-azidomethyl-5-bromophenyl)(pentafluoro)-λ⁶-sulfane becomes a powerful building block, ready to be "clicked" onto alkyne-functionalized molecules.
Experimental Protocols
Protocol 1: Synthesis of 3-(Azidomethyl)-5-bromophenyl)(pentafluoro)-λ⁶-sulfane
This protocol details the conversion of this compound to its corresponding azide, the key intermediate for subsequent click reactions. The reaction is a classic Sₙ2 displacement of the bromide by the azide anion.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Addition of Azide: To the stirred solution, add sodium azide (1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with deionized water, followed by brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if impurities are present.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that readily dissolves both the organic substrate and the inorganic azide salt, facilitating the Sₙ2 reaction.
-
Stoichiometry: A slight excess of sodium azide is used to drive the reaction to completion.
-
Workup: The aqueous workup is essential to remove the water-soluble DMF and unreacted sodium azide. Diethyl ether is a suitable extraction solvent due to the product's expected nonpolar nature.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-(Azidomethyl)-5-bromophenyl)(pentafluoro)-λ⁶-sulfane
This protocol describes a general procedure for the "click" reaction between the synthesized SF₅-containing azide and an alkyne-functionalized molecule of interest (e.g., a peptide, a small molecule drug, or a material).
Materials:
-
3-(Azidomethyl)-5-bromophenyl)(pentafluoro)-λ⁶-sulfane (from Protocol 1)
-
Alkyne-functionalized molecule (1.0 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.)
-
Sodium ascorbate (0.2 eq.)
-
Solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
-
Reaction vessel (e.g., a vial or round-bottom flask)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the chosen solvent system.
-
Reaction Setup: In a reaction vessel, combine the 3-(Azidomethyl)-5-bromophenyl)(pentafluoro)-λ⁶-sulfane (1.1 eq.) and the alkyne-functionalized molecule (1.0 eq.) in the chosen solvent.
-
Addition of Catalytic System: To the reaction mixture, add the copper(II) sulfate solution, followed by the freshly prepared sodium ascorbate solution. The addition of sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst, often indicated by a color change.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: The workup procedure will depend on the nature of the product. For small molecules, a standard aqueous workup and extraction followed by column chromatography may be appropriate. For biomolecules, purification may involve techniques like HPLC or size-exclusion chromatography.
Causality Behind Experimental Choices:
-
Catalytic System: The combination of copper(II) sulfate and sodium ascorbate is a widely used and convenient method for generating the active Cu(I) catalyst in situ.[3]
-
Solvent: A mixture of water and a miscible organic solvent is often used to solubilize both polar and nonpolar reactants, which is particularly important in bioconjugation.
-
Stoichiometry: A slight excess of the azide component is often used to ensure complete consumption of the potentially more valuable alkyne-functionalized molecule.
Visualizing the Workflow and Mechanism
To aid in the conceptualization of these processes, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis and application of the SF₅-azide reagent.
Caption: Reaction mechanisms for azide synthesis and CuAAC.
Quantitative Data Summary
While specific yield data for the click chemistry applications of this compound are not extensively published, the following table provides expected outcomes based on analogous reactions reported in the literature for benzyl bromides and CuAAC protocols.
| Reaction Step | Reactants | Typical Solvents | Typical Temperature | Expected Yield (%) |
| Azide Synthesis | 3-Bromo-5-(SF₅)benzyl bromide, NaN₃ | DMF, DMSO | Room Temperature | >90% |
| CuAAC | 3-Azido-5-(SF₅)benzyl azide, Alkyne | H₂O/t-BuOH, DMSO | Room Temperature | >85% |
Trustworthiness and Self-Validation
The protocols described herein are built upon well-established and validated chemical transformations. The Sₙ2 azidation of benzyl bromides is a robust and reliable reaction. Similarly, the CuAAC reaction is a cornerstone of modern chemical synthesis with a vast body of literature supporting its efficiency and selectivity.[3]
To ensure the success of these protocols, the following validation steps are recommended:
-
Characterization of the Azide Intermediate: The successful synthesis of 3-(Azidomethyl)-5-bromophenyl)(pentafluoro)-λ⁶-sulfane should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy. The appearance of a characteristic azide stretch in the IR spectrum (around 2100 cm⁻¹) and the disappearance of the benzyl bromide protons in the ¹H NMR spectrum are key indicators of a successful reaction.
-
Monitoring the Click Reaction: The progress of the CuAAC reaction should be monitored by a suitable analytical method, such as LC-MS. This will allow for the determination of the reaction endpoint and confirmation of the formation of the desired product by its mass.
-
Characterization of the Final Product: The final SF₅-labeled conjugate should be thoroughly characterized to confirm its identity and purity. For small molecules, this would involve NMR, MS, and elemental analysis. For bioconjugates, techniques such as MALDI-TOF mass spectrometry, HPLC, and SDS-PAGE would be appropriate.
Conclusion and Future Perspectives
This compound is a promising and versatile reagent for applications in click chemistry. Its straightforward conversion to a reactive azide, coupled with the unique properties imparted by the SF₅ group, opens up new avenues for the synthesis of novel probes, therapeutics, and materials. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the potential of this exciting building block. As the demand for sophisticated molecular tools continues to grow, the strategic incorporation of unique functional groups like pentafluorosulfur will undoubtedly play an increasingly important role in advancing the frontiers of chemical and biological sciences.
References
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Chan, T. R., et al. (2004). Polytriazoles as copper(I)-stabilizing ligands in catalysis. Organic Letters, 6(17), 2853–2855. Available at: [Link]
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Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
-
Dalton Transactions - RSC Publishing. (n.d.). Retrieved from [Link]
-
CF Plus Chemicals. (n.d.). Clickable 19F NMR Probes. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Strain-promoted azide-alkyne cycloaddition between DBA 5 and benzyl azide... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
PMC - NIH. (n.d.). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Retrieved from [Link]
-
Professor Steven V. Ley Research Group. (n.d.). Azide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing different parameters in the click reaction of benzyl bromide... Retrieved from [Link]
-
ResearchGate. (n.d.). Strain-promoted azide–alkyne cycloaddition reactions between the... Retrieved from [Link]
-
PMC. (n.d.). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Retrieved from [Link]
-
ChemRxiv. (n.d.). The Story of Click Chemistry: From Concept to Nobel Prize. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl azide synthesis by azidonation. Retrieved from [Link]
-
YouTube. (2022). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. Retrieved from [Link]
-
CF Plus Chemicals. (2022). Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. Retrieved from [Link]
-
PMC - NIH. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Retrieved from [Link]
-
PubMed. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Retrieved from [Link]
-
Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Retrieved from [Link]
-
PubMed. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Retrieved from [Link]
-
RSC Publishing. (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Retrieved from [Link]
-
PMC - NIH. (n.d.). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Retrieved from [Link]
-
RSC Publishing. (n.d.). Peptide design to control protein–protein interactions. Retrieved from [Link]
-
MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]
-
PubMed. (n.d.). Studies on antitumor agents. IX. Synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine. Retrieved from [Link]
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Synthesis of Novel SF5-Containing Peptides and Heterocyclic Compounds: A Guide for Researchers
Introduction: The Rising Prominence of the Pentafluorosulfanyl Group
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing motifs is a well-established strategy to modulate the physicochemical and biological properties of molecules. Among the array of fluorinated substituents, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" group, offering a unique combination of properties that make it highly attractive for the design of novel therapeutics and functional materials.[1][2]
The SF5 group is distinguished by its octahedral geometry, high electronegativity (even greater than the CF3 group), exceptional thermal and chemical stability, and significant lipophilicity.[3][4] These characteristics can impart several advantageous properties to a parent molecule, including:
-
Enhanced Metabolic Stability: The robust sulfur-fluorine bonds are highly resistant to metabolic degradation, which can lead to a longer in vivo half-life of a drug candidate.[3][4]
-
Modulation of Physicochemical Properties: The potent electron-withdrawing nature of the SF5 group can significantly alter the pKa of nearby functionalities, while its lipophilicity can enhance membrane permeability and oral bioavailability.[5][6]
-
Improved Biological Activity: The unique steric and electronic profile of the SF5 group can lead to enhanced binding affinity and selectivity for biological targets.[5]
This guide provides detailed application notes and experimental protocols for the synthesis of novel SF5-containing peptides and heterocyclic compounds, designed for researchers, scientists, and drug development professionals. The methodologies described herein are based on established literature and provide a robust starting point for the exploration of this exciting area of chemistry.
Part 1: Application Notes - The Impact of the SF5 Group
The decision to incorporate an SF5 group into a molecule is driven by the desire to rationally modulate its properties. Below, we discuss the anticipated effects on peptides and heterocyclic compounds, supported by available data.
SF5-Containing Peptides: Engineering for Enhanced Stability and Potency
The modification of peptides with non-canonical amino acids is a powerful tool to overcome their inherent limitations, such as poor metabolic stability.[7] While direct quantitative data for SF5-peptides is still emerging, studies on other fluorinated amino acids provide strong evidence for the expected benefits.[8][9]
Expected Benefits of SF5-Amino Acid Incorporation:
-
Increased Proteolytic Stability: The steric bulk and electronic properties of the SF5 group on an amino acid side chain are expected to hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.[8][10] Fluorination of amino acids has been shown to confer resistance to enzymatic hydrolysis.[8]
-
Modulation of Receptor Binding Affinity: The introduction of the highly lipophilic and electronegative SF5-phenylalanine can alter the peptide's interaction with its receptor, potentially leading to increased binding affinity and potency.[1][11]
Data Presentation: Template for Characterizing SF5-Modified Peptides
The following tables provide a framework for organizing experimental data to compare the properties of SF5-modified peptides against their native counterparts.
| Peptide | Modification (Position) | Half-life in Human Serum (hours) | Predominant Cleavage Site |
| Native Peptide | None | [Insert Data] | [Insert Data] |
| SF5-Peptide 1 | p-SF5-Phe (X) | [Insert Data] | [Insert Data] |
| SF5-Peptide 2 | m-SF5-Phe (Y) | [Insert Data] | [Insert Data] |
| Peptide | Modification (Position) | Target Receptor | Dissociation Constant (Kd) (nM) |
| Native Peptide | None | [Insert Receptor] | [Insert Data] |
| SF5-Peptide 1 | p-SF5-Phe (X) | [Insert Receptor] | [Insert Data] |
| SF5-Peptide 2 | m-SF5-Phe (Y) | [Insert Receptor] | [Insert Data] |
SF5-Containing Heterocycles: Fine-Tuning Physicochemical Properties
Heterocyclic scaffolds are ubiquitous in pharmaceuticals. The introduction of an SF5 group can dramatically alter their physicochemical properties, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.
Causality behind Property Modulation:
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of the SF5 group can significantly decrease the pKa of acidic protons on the heterocyclic ring. For example, a C2-SF5-indole exhibits a pronounced drop in pKa compared to its C2-CF3 and C2-H analogues, making it more acidic.[5]
-
Lipophilicity (LogP): The SF5 group is highly lipophilic. Replacing a CF3 group with an SF5 group on an indole scaffold leads to a measurable increase in the LogP value, which can correlate with improved membrane permeability.[6]
-
Thermal Stability: The inherent stability of the S-F bonds contributes to the overall thermal stability of the molecule. Studies on 2-SF5-indoles have shown them to be thermally stable, with decomposition onsets well above typical reaction temperatures.[5][6]
Data Presentation: Physicochemical Properties of SF5-Heterocycles
The following table summarizes the experimentally determined properties of 2-substituted indoles, highlighting the impact of the SF5 group.[5][6]
| Compound | Substituent at C2 | pKa | LogP | Thermal Degradation Onset (°C) |
| Indole | -H | 32.57 | 2.1 ± 0.1 | >190 |
| 2-CF3-Indole | -CF3 | 26.76 | 3.5 ± 0.2 | >325 |
| 2-SF5-Indole | -SF5 | 24.44 | 3.8 ± 0.2 | >165 |
Part 2: Experimental Protocols
Safety First: Handling SF5 Reagents
Pentafluorosulfanyl chloride (SF5Cl) and related reagents like pentafluorobenzyl bromide are toxic and corrosive.[12][13] All manipulations should be performed in a well-ventilated chemical fume hood.[12] Appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves, must be worn.[14] Reactions should be conducted in a closed system or with appropriate exhaust ventilation.[12]
Below is a workflow for the safe handling of SF5Cl.
Caption: Logical workflow for the safe handling of SF5Cl.
Protocol 1: Synthesis of SF5-Containing Heterocycles via Radical Addition and Cyclization
This protocol describes a general procedure for the synthesis of 2-SF5-(aza)indoles from 2-ethynylaniline derivatives, which involves a telescoped radical addition of SF5Cl followed by cyclization.[5]
Reaction Scheme:
Materials:
-
N-Tosyl-2-ethynylaniline (1.0 equiv)
-
SF5Cl solution (e.g., in n-hexane) (1.5 equiv)
-
Triethylborane (Et3B) (1.0 M in hexanes, 0.2 equiv)
-
Potassium phosphate (K3PO4) (3.0 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Radical Addition:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add N-tosyl-2-ethynylaniline (1.0 equiv) and anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add the SF5Cl solution (1.5 equiv).
-
Add triethylborane solution (0.2 equiv) dropwise. The reaction is often complete within 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, allow the reaction to warm to room temperature and concentrate under reduced pressure. The crude intermediate SF5-alkyne is used in the next step without further purification.
-
-
Cyclization:
-
To the flask containing the crude intermediate, add anhydrous acetonitrile and potassium phosphate (3.0 equiv).
-
Heat the mixture to 40 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. It has been noted that N-substituted 2-SF5-indoles exhibit greater stability during silica gel purification compared to their N-H counterparts.[6] A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Characterization:
-
The final product should be characterized by 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS). The 19F NMR spectrum is particularly diagnostic for the SF5 group, typically showing a quintet for the apical fluorine and a doublet for the four equatorial fluorines.[15]
Protocol 2: Synthesis of SF5-Aromatic Amino Acids via Negishi Cross-Coupling
This protocol details the synthesis of SF5-containing phenylalanine derivatives using a Negishi cross-coupling reaction.[16]
Reaction Scheme:
Workflow for SF5-Amino Acid Synthesis:
Caption: Workflow for SF5-Aromatic Amino Acid Synthesis.
Materials:
-
Benzyl (S)-2-(tert-butoxycarbonylamino)-3-iodopropanoate (1.0 equiv)
-
1-bromo-4-(pentafluorosulfanyl)benzene (1.1 equiv)
-
Zinc dust (4.0 equiv)
-
Iodine (catalytic amount)
-
Pd(dba)2 (0.03 equiv)
-
SPhos (0.10 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried round-bottom flask under an argon atmosphere, heat zinc dust (4.0 equiv) at 100 °C under vacuum for 30 minutes.
-
Allow the flask to cool and add a catalytic amount of iodine in anhydrous DMF. Heat at 70 °C for 20 minutes.
-
Add a solution of the iodo-alanine derivative (1.0 equiv) in anhydrous DMF and heat at 50 °C for 20 minutes.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask under argon, add Pd(dba)2 (0.03 equiv) and SPhos (0.10 equiv).
-
Add the SF5-aryl bromide (1.1 equiv).
-
Transfer the freshly prepared organozinc reagent solution to the flask containing the catalyst and aryl bromide via cannula.
-
Stir the reaction mixture at 50 °C for 3 hours, then at room temperature for 24 hours.
-
-
Purification:
-
Purify the crude product directly by flash column chromatography on silica gel using a gradient of DCM in hexanes to afford the protected SF5-phenylalanine derivative.
-
Protocol 3: Incorporation of SF5-Amino Acids into Peptides via SPPS
This protocol describes the incorporation of an Fmoc-protected SF5-amino acid into a growing peptide chain on a solid support.[17]
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-p-(SF5)-L-phenylalanine (3.0 equiv)
-
HATU (2.9 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equiv)
-
20% Piperidine in DMF
-
Anhydrous DMF, DCM, and MeOH
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min, then 15 min) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF, DCM, and then DMF.
-
Coupling of SF5-Amino Acid:
-
In a separate vial, pre-activate Fmoc-p-(SF5)-L-phenylalanine (3.0 equiv) with HATU (2.9 equiv) and DIPEA (6.0 equiv) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. An extended coupling time is recommended due to the potential steric hindrance from the SF5 group.
-
-
Monitoring and Capping:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless) indicates complete coupling.
-
If the Kaiser test is positive, repeat the coupling step or cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/Water).
-
Purification: Purify the crude peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[18]
Conclusion
The pentafluorosulfanyl group offers a compelling set of properties for the development of novel peptides and heterocyclic compounds with enhanced therapeutic potential. The synthetic protocols provided in this guide offer a practical framework for researchers to access these valuable molecules. By understanding the unique characteristics of the SF5 group and employing robust synthetic and purification strategies, the scientific community can continue to unlock the full potential of this remarkable functional group in drug discovery and materials science.
References
- BenchChem. (2025).
- TBA. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2,3,4,5,6-Pentafluorobenzyl bromide. Fisher Scientific.
- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan Scientific.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Stability of SF5-Functionalized Molecules. BenchChem.
- Kanishchev, O. S., & Dolbier, W. R. (2016). SF5-Substituted Aromatic Heterocycles. Advances in Heterocyclic Chemistry.
- TBA. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central.
- TBA. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed.
- Thermo Fisher Scientific. (2025).
- TBA. (n.d.). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. PMC - NIH.
- The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
- Apollo Scientific. (n.d.). 2,3,4,5,6-Pentafluorobenzyl bromide. Apollo Scientific.
- TBA. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.
- ChemRxiv. (n.d.). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- MDPI. (n.d.).
- Airgas. (2022).
- TBA. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central.
- TBA. (n.d.). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- TBA. (2025). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- ECHEMI. (n.d.).
- NIH. (2016). Self-assembling peptide nanofibers containing phenylalanine for the controlled release of 5-fluorouracil. NIH.
- NIH. (n.d.). Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein. PMC - PubMed Central.
- TBA. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. TBA.
- Frontiers. (2022). Receptor-binding domain-anchored peptides block binding of severe acute respiratory syndrome coronavirus 2 spike proteins with cell surface angiotensin-converting enzyme 2. Frontiers.
- PubMed. (n.d.). Site-specific disulfide capture of agonist and antagonist peptides on the C5a receptor. PubMed.
- NIH. (n.d.). Design of peptides with high affinity binding to a monoclonal antibody as a basis for immunotherapy. PMC - NIH.
- ResearchGate. (2025).
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
- ResearchGate. (2025). Self-assembly and hydrogelation promoted by F5-phenylalanine.
- NIH. (2023). Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. PMC - NIH.
- PubMed. (n.d.). Design of Phenylalanine-Containing Elastin-Derived Peptides Exhibiting Highly Potent Self-Assembling Capability. PubMed.
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- 7. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Pentafluorosulfanyl Group: A Privileged Moiety in Modern Chemistry Enabled by Palladium-Catalyzed Cross-Coupling
Application Note & Protocols for the Palladium-Catalyzed Cross-Coupling of SF₅-Substituted Aryl Bromides
Introduction: The Rise of the SF₅ Group in Drug Discovery and Materials Science
The pentafluorosulfanyl (SF₅) group has emerged as a critical substituent in the design of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique combination of properties, including high electronegativity, metabolic stability, lipophilicity, and a large steric footprint, allows for the fine-tuning of molecular characteristics.[1] The SF₅ group is often considered a "super-trifluoromethyl" group due to its enhanced electronic effects. However, the synthetic challenges associated with the introduction of this sterically demanding and strongly electron-withdrawing group have historically limited its widespread application.[1]
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds.[2][3][4] This guide provides an in-depth exploration of the application of these powerful catalytic systems to SF₅-substituted aryl bromides, offering researchers a detailed understanding of the underlying principles and practical, step-by-step protocols for successful implementation in the laboratory.
Mechanistic Considerations: The Impact of the SF₅ Substituent on the Catalytic Cycle
The efficacy of palladium-catalyzed cross-coupling reactions hinges on a delicate balance of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The strongly electron-withdrawing and sterically bulky nature of the SF₅ group significantly influences each of these steps, necessitating careful optimization of reaction conditions.
The general catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with an organometallic reagent (in the case of Suzuki and Stille couplings) or coordination and deprotonation of a nucleophile (in Buchwald-Hartwig amination and Sonogashira coupling). The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.[2][3][5][6]
Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
The electron-deficient nature of the SF₅-substituted aryl bromide generally accelerates the oxidative addition step, which is often the rate-limiting step for electron-rich aryl halides.[7] However, the steric bulk of the SF₅ group can hinder the approach of the palladium catalyst. Therefore, the choice of a sterically demanding and electron-rich phosphine ligand is crucial to promote both the oxidative addition and the subsequent reductive elimination steps.[8][9]
Detailed Application Notes and Protocols
The following sections provide detailed protocols for the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions of SF₅-substituted aryl bromides. These protocols are designed to be a starting point for optimization in your specific research context.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures. For SF₅-substituted aryl bromides, the use of electron-rich and bulky phosphine ligands is highly recommended to overcome the steric hindrance and facilitate the coupling.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 4-Bromo-1-(pentafluorosulfanyl)benzene
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 78 |
Protocol: Synthesis of 4-Phenyl-1-(pentafluorosulfanyl)benzene
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-(pentafluorosulfanyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with argon (3 cycles). Add degassed toluene (5 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired biaryl compound.
Stille Coupling: A Robust C-C Bond Formation
The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents.[5][6][10] However, the toxicity of tin compounds is a significant drawback.[5][10]
Table 2: Representative Conditions for Stille Coupling of SF₅-Aryl Bromides
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | LiCl | Toluene | 110 | 18 | 88 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 80 | 12 | 75 |
| 3 | 2-(Tributylstannyl)thiophene | AsPh₃ (10) | CuI (10) | - | DMF | 100 | 24 | 82 |
Protocol: Synthesis of 4-(Pentafluorosulfanyl)-1,1'-biphenyl
-
Reaction Setup: In a glovebox, charge a Schlenk tube with 4-bromo-1-(pentafluorosulfanyl)benzene (1.0 mmol), (tributylstannyl)benzene (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and lithium chloride (3.0 mmol).
-
Solvent Addition: Add anhydrous and degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture at 110 °C for 18 hours.
-
Workup: After cooling, quench the reaction with a saturated aqueous solution of potassium fluoride and stir vigorously for 1 hour to precipitate the tin byproducts. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is a powerful method for the synthesis of arylalkynes.[6][11] For electron-deficient SF₅-aryl bromides, copper-free conditions can often be employed to avoid the formation of undesired side products.[12]
Table 3: Conditions for Sonogashira Coupling of 4-Bromo-1-(pentafluorosulfanyl)benzene
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N/THF | 60 | 12 | 90 | |
| 2 | 1-Octyne | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 80 | 16 | 85 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | DBU | Acetonitrile | 70 | 10 | 95 |
Protocol: Synthesis of 1-(Pentafluorosulfanyl)-4-(phenylethynyl)benzene
-
Reaction Setup: To a Schlenk flask, add 4-bromo-1-(pentafluorosulfanyl)benzene (1.0 mmol), phenylacetylene (1.2 mmol), and Pd(PPh₃)₂Cl₂ (0.02 mmol).
-
Solvent and Base Addition: Add degassed THF (5 mL) and triethylamine (3.0 mmol).
-
Reaction: Stir the mixture at 60 °C for 12 hours under an argon atmosphere.
-
Workup: Cool the reaction, dilute with diethyl ether, and wash with saturated aqueous ammonium chloride solution. Dry the organic layer and concentrate.
-
Purification: Purify by flash chromatography to yield the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[1][3][13] The choice of ligand and base is critical for achieving high yields with SF₅-substituted aryl bromides.[14]
Table 4: Buchwald-Hartwig Amination of 4-Bromo-1-(pentafluorosulfanyl)benzene
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 8 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 110 | 16 | 80 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | Dioxane | 90 | 12 | 88 |
Protocol: Synthesis of 4-(4-(Pentafluorosulfanyl)phenyl)morpholine
-
Reaction Setup: In a glovebox, combine 4-bromo-1-(pentafluorosulfanyl)benzene (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) in a Schlenk tube.
-
Solvent Addition: Add anhydrous and degassed toluene (5 mL).
-
Reaction: Seal the tube and heat at 100 °C for 8 hours.
-
Workup: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by crystallization or column chromatography.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions are highly effective methods for the functionalization of SF₅-substituted aryl bromides. The key to success lies in the judicious selection of ligands and reaction conditions to accommodate the unique electronic and steric properties of the pentafluorosulfanyl group. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable functional group into a wide array of molecules, thereby accelerating innovation in drug discovery, agrochemistry, and materials science. Future research will likely focus on the development of even more active and robust catalyst systems that can operate under milder conditions and with a broader substrate scope, further expanding the synthetic utility of SF₅-containing building blocks.
References
-
Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. The Pd(dba)2 catalyzed C-N coupling reaction of aryl- or alkylamines, lacking a β-hydrogen atom, proceeded smoothly using tBuDavePhos as a ligand. ([Link])
-
Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. ([Link])
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. (2019). ([Link])
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. ([Link])
-
Heck reaction. YouTube. (2015). ([Link])
-
Buchwald–Hartwig amination. Wikipedia. ([Link])
-
A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. PubMed Central. ([Link])
-
An elusive cross-coupling of α-pentafluorosulfanylated S,S-ketene acetals. ChemRxiv. ([Link])
-
Stille Coupling. NROChemistry. ([Link])
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). ([Link])
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. ([Link])
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). ([Link])
-
Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal. ([Link])
-
The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. ([Link])
-
Stille Coupling. Organic Chemistry Portal. ([Link])
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central. ([Link])
-
The Suzuki Reaction. Myers, Chem 115. ([Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025). ([Link])
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. ([Link])
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. ([Link])
-
A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. PubMed. (2012). ([Link])
-
Stille Coupling. Chemistry LibreTexts. (2023). ([Link])
-
The Stille Reaction. Myers, Chem 115. ([Link])
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. (2021). ([Link])
-
Recent advances in Sonogashira reactions. PubMed. ([Link])
-
Suzuki Coupling. Organic Chemistry Portal. ([Link])
-
Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. ResearchGate. (2010). ([Link])
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. (2012). ([Link])
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. ([Link])
-
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. PubMed Central. (2023). ([Link])
-
Pd‐Catalyzed Thiotritylation Cross‐Coupling of Aryl Bromides and Iodides to Access Sulfur Functional Groups. ResearchGate. (2024). ([Link])
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ([Link])
-
Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. ([Link])
-
Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing. ([Link])
-
S(N)Ar reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF5 aryl ethers and sulfides. Semantic Scholar. ([Link])
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The Emergence of the Pentafluorosulfur Moiety in Modern Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management has led researchers to explore unique chemical functionalities. Among these, the pentafluorosulfur (SF5) group has emerged as a compelling substituent in the design of next-generation insecticides, herbicides, and fungicides. Often dubbed a "super-trifluoromethyl" group, the SF5 moiety imparts a unique combination of physicochemical properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[1][2][3] This guide provides an in-depth exploration of the role of pentafluorosulfur compounds in modern agrochemical development. It delves into the synthetic strategies for introducing the SF5 group, its influence on molecular properties and biological activity, and detailed protocols for the synthesis and evaluation of SF5-containing agrochemicals.
The Pentafluorosulfur Group: A Paradigm Shift in Agrochemical Design
The introduction of fluorine-containing functional groups has long been a cornerstone of modern agrochemical design, leading to products with enhanced metabolic stability and biological activity. The pentafluorosulfur (SF5) group, with its distinctive octahedral geometry, represents a significant advancement in this arena. Its unique electronic and steric properties offer a powerful tool for modulating the bioactivity and pharmacokinetics of agrochemical candidates.
Physicochemical Properties of the SF5 Group
The SF5 group's influence on a molecule's properties is a key driver of its utility in agrochemical research. Understanding these properties is crucial for rational design and lead optimization.
-
High Electronegativity: The five fluorine atoms confer a strong electron-withdrawing effect, making the SF5 group one of the most electronegative functionalities used in medicinal and agrochemical chemistry.[4] This can profoundly impact the acidity/basicity of nearby functional groups and influence interactions with biological targets.
-
Thermal and Chemical Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering it highly resistant to metabolic degradation and chemical breakdown in the environment.[4] This stability can translate to longer residual activity in the field.
-
Lipophilicity: Despite its high polarity, the SF5 group is highly lipophilic. This property can enhance the ability of an agrochemical to penetrate the waxy cuticle of plants or the exoskeleton of insects, thereby improving its bioavailability and efficacy.[3][4]
-
Steric Bulk: The SF5 group is sterically demanding, which can be leveraged to control molecular conformation and optimize binding to target enzymes or receptors.
The SF5 Group as a Bioisostere
The SF5 group is often employed as a bioisostere for other common functionalities in agrochemicals, most notably the trifluoromethyl (CF3) group. While both are electron-withdrawing and lipophilic, the SF5 group offers a distinct steric profile and enhanced stability, which can lead to improved biological activity and a differentiated resistance profile.[1][5]
Applications of Pentafluorosulfur Compounds in Agrochemicals
The unique properties of the SF5 group have been successfully exploited in the development of various classes of agrochemicals.
Insecticides: Enhancing Potency and Selectivity
The development of SF5-containing insecticides has demonstrated the potential of this moiety to significantly enhance potency. A notable example is the incorporation of the SF5 group into meta-diamide insecticides.
Researchers have successfully synthesized novel meta-diamide insecticides incorporating the SF5 group.[1][6][7][8][9] One such compound, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide, exhibited high insecticidal activity against the diamondback moth (Plutella xylostella), a notoriously difficult pest to control.[1][8] The SF5-containing analogue demonstrated excellent selectivity towards insects and favorable water solubility and logP values, highlighting its potential as a crop protection agent.[1][6][7][8][9]
This protocol outlines a general procedure for the synthesis of 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide, adapted from published literature.[1][8]
Step 1: Synthesis of 3-Benzamido-2-fluorobenzoic acid
-
To a solution of 2-fluoro-3-aminobenzoic acid in a suitable solvent (e.g., aqueous NaOH), add benzoyl chloride dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 3-benzamido-2-fluorobenzoic acid.
Step 2: Synthesis of the Acid Chloride
-
Reflux a mixture of 3-benzamido-2-fluorobenzoic acid and thionyl chloride (SOCl2) for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Step 3: Amide Coupling
-
To a solution of 2,6-dimethyl-4-(pentafluorodisulfanyl)aniline and a base (e.g., NaHCO3) in a mixture of acetone and water, add the crude acid chloride from Step 2.
-
Reflux the reaction mixture for 2 hours.
-
After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.
Diagram: Synthetic Pathway for an SF5-Containing Meta-Diamide Insecticide
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chimia.ch [chimia.ch]
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Incorporating 3-Bromo-5-(pentafluorosulfur)benzyl bromide in Combinatorial Chemistry
Introduction: The Strategic Advantage of the Pentafluorosulfur (SF₅) Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds with enhanced pharmacological properties is paramount. The pentafluorosulfur (SF₅) group has emerged as a compelling substituent, often dubbed a "super-trifluoromethyl" group, for its unique combination of physicochemical characteristics.[1][2] This highly electronegative and sterically demanding moiety can significantly enhance metabolic stability, modulate lipophilicity, and improve membrane permeability, all of which are critical attributes for successful drug candidates.[3][4] The SF₅ group is known for its remarkable thermal and chemical stability, stemming from the strong sulfur-fluorine bonds, rendering it resistant to metabolic degradation and extending a drug's in vivo half-life.[3][4]
3-Bromo-5-(pentafluorosulfur)benzyl bromide is a key building block that enables the introduction of this advantageous SF₅-aryl scaffold into a diverse range of molecules. Its dual reactivity, featuring a labile benzyl bromide for nucleophilic substitution and a bromine atom for transition metal-catalyzed cross-coupling reactions, makes it an exceptionally versatile tool for combinatorial library synthesis. This guide provides a comprehensive overview and detailed protocols for leveraging this reagent in both solid-phase and solution-phase combinatorial strategies, aimed at accelerating the discovery of next-generation therapeutics.
Physicochemical Properties of the SF₅ Building Block
To effectively incorporate this compound, it is crucial to understand the properties conferred by the SF₅ group.
| Property | Description | Implication in Drug Design | Citation |
| High Electronegativity | The five fluorine atoms create a powerful electron-withdrawing effect, making SF₅ one of the most electronegative functional groups. | Alters the electronic properties of the parent molecule, potentially enhancing binding affinity to biological targets. | [3] |
| Lipophilicity | Despite its polarity, the SF₅ group increases the overall lipophilicity of a molecule. | Can improve a drug's ability to cross cell membranes, leading to better oral bioavailability. | [3][4] |
| Metabolic Stability | The S-F bonds are exceptionally strong and resistant to cleavage by metabolic enzymes. | Increases the in vivo half-life of a drug, reducing the required dosage and frequency. | [3][4] |
| Steric Profile | The octahedral geometry of the SF₅ group provides a distinct and significant steric footprint. | Can be used to probe steric pockets in target proteins and can act as a bioisostere for other bulky groups like tert-butyl. | [2] |
| Chemical Stability | Highly resistant to both thermal decomposition and a wide range of chemical reagents. | Ensures the integrity of the SF₅ moiety throughout multi-step synthetic sequences. | [1][3] |
Part 1: Solid-Phase Combinatorial Synthesis
Solid-phase organic synthesis (SPOS) offers a streamlined approach for the construction of large combinatorial libraries by simplifying purification to a simple filtration and washing process.[5] The 3-Bromo-5-(pentafluorosulfur)benzyl moiety can be readily introduced onto a solid support-bound scaffold.
Workflow for Solid-Phase Library Synthesis
The following diagram outlines a typical workflow for the solid-phase synthesis of a combinatorial library using this compound.
Caption: General workflow for solid-phase combinatorial library synthesis.
Protocol 1.1: Solid-Phase Synthesis of an N-Substituted Amine Library
This protocol details the synthesis of a library of secondary amines by alkylating a resin-bound primary amine with this compound.
Materials:
-
Rink Amide resin (or a similar suitable resin)
-
Fmoc-protected amino acids (as the initial scaffold)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling and Preparation:
-
Swell the Rink Amide resin (1.0 g, ~0.5 mmol) in DMF (10 mL) for 1-2 hours in a peptide synthesis vessel.
-
Drain the DMF and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Scaffold Loading (Example with an Amino Acid):
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-glycine-OH, 4 eq.) to the resin using a standard coupling reagent like HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF. Agitate for 4 hours.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Fmoc-Deprotection:
-
Add 20% piperidine in DMF (10 mL) to the resin and agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to yield the resin-bound primary amine.
-
-
Alkylation with this compound:
-
Dissolve this compound (5 eq.) and DIPEA (10 eq.) in DMF (8 mL).
-
Add this solution to the deprotected resin.
-
Agitate the mixture at room temperature for 16-24 hours. Rationale: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HBr formed during the reaction without competing with the resin-bound nucleophile. A slight excess of the benzyl bromide ensures the reaction goes to completion.
-
To monitor the reaction, a small sample of beads can be cleaved and analyzed by LC-MS.
-
-
Washing:
-
Drain the reaction mixture and wash the resin extensively with DMF (5 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL) to remove all soluble reagents.
-
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude product.
-
-
Purification and Analysis:
-
Centrifuge the ether suspension, decant the ether, and dry the crude product.
-
Purify the library members by preparative HPLC.
-
Characterize the final products by LC-MS and NMR spectroscopy.[4]
-
Part 2: Solution-Phase Parallel Synthesis
Solution-phase synthesis is advantageous for creating smaller, focused libraries and allows for easier reaction monitoring using standard analytical techniques like TLC and NMR.[6][7] The key challenge in solution-phase combinatorial chemistry is the purification of the final products.[8]
Workflow for Solution-Phase Library Synthesis
This diagram illustrates a parallel synthesis approach where a core scaffold is reacted with a library of nucleophiles.
Caption: Workflow for solution-phase parallel library synthesis.
Protocol 2.1: Parallel Synthesis of a SF₅-Benzyl Ether Library
This protocol describes the parallel synthesis of a library of ethers by reacting a diverse set of phenols with this compound in a 96-well plate format.
Materials:
-
A library of diverse phenols (e.g., 20-50 different phenols)
-
This compound
-
Potassium carbonate (K₂CO₃), finely ground
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
96-well reaction block
-
Automated liquid handler (optional)
-
High-throughput purification system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.2 M in ACN).
-
Prepare stock solutions of each phenol in your library (e.g., 0.2 M in ACN).
-
-
Reaction Setup (in each well of a 96-well block):
-
To each well, add the phenol stock solution (100 µL, 0.02 mmol).
-
Add finely ground K₂CO₃ (3 eq., ~8.3 mg). Rationale: K₂CO₃ is a mild base suitable for deprotonating phenols. Using it as a solid simplifies post-reaction workup.
-
Add the this compound stock solution (1.1 eq., 110 µL, 0.022 mmol).
-
-
Reaction:
-
Seal the 96-well block and heat to 60-80 °C with agitation for 12-18 hours.
-
Monitor the reaction progress of a few representative wells by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Add water (200 µL) and ethyl acetate (200 µL) to each well.
-
Agitate and then centrifuge the block to separate the layers.
-
Transfer the organic layer from each well to a new 96-well plate for analysis and purification.
-
Alternatively, scavenger resins can be used to remove excess electrophile or base.
-
Purify the library using an automated mass-directed preparative HPLC system.
-
-
Characterization:
-
Analyze the purified compounds using an LC-MS system equipped with a plate reader to confirm the identity and purity of each library member.
-
For selected hits, perform full characterization including ¹H and ¹⁹F NMR.
-
Challenges and Considerations
-
Reactivity: Benzyl bromides are highly reactive electrophiles. Reactions should be conducted under inert atmosphere where possible to prevent hydrolysis.
-
Purification: While solid-phase synthesis simplifies purification, the final cleavage step can yield side products. In solution-phase, high-throughput purification is essential for obtaining pure compounds for screening.[8]
-
Analysis: The presence of the SF₅ group provides a unique spectroscopic handle. ¹⁹F NMR can be a powerful tool for characterizing library members, showing a characteristic quintet for the apical fluorine and a doublet for the four equatorial fluorines.
Conclusion
This compound is a high-value building block for combinatorial chemistry, offering a direct route to libraries of compounds containing the pharmaceutically relevant SF₅ moiety. The protocols outlined in this guide provide a starting point for researchers to explore the vast chemical space enabled by this versatile reagent. Both solid-phase and solution-phase methodologies can be effectively employed, with the choice depending on the desired library size and available instrumentation. The unique properties of the SF₅ group justify the synthetic effort, with the potential to yield novel drug candidates with significantly improved pharmacokinetic profiles.
References
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
-
MDPI. Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. [Link]
-
Open Access Journals. combinatorial-chemistry-innovations-and-applications.pdf. [Link]
-
ResearchGate. ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. [Link]
-
Scientific Update. Fluorine and sulfur- an old combination with a new lease of life. [Link]
-
Angewandte Chemie International Edition. Solid Phase Synthesis (Nobel Lecture). [Link]
-
PubMed. A facile method for the synthesis of benzyl esters using benzyl bromide or iodide and its application to solid phase and conventional peptide synthesis; attempted sterical selection in solid phase synthesis. [Link]
-
PubMed Central. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. [Link]
-
ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
PubChem. 3-Bromo-5-(trifluoromethyl)benzyl bromide. [Link]
-
PubMed Central. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
ResearchGate. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Link]
-
Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]
-
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]
-
PubMed. Forty years of combinatorial technology. [Link]
-
NIST Technical Series Publications. Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. [Link]
-
ResearchGate. Solution-phase total synthesis of the hydrophilic natural product argifin using 3,4,5-tris(octadecyloxy)benzyl tag. [Link]
-
MDPI. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]
-
PubChem. 3-bromo-2-(trifluoromethyl)benzyl bromide. [Link]
-
PubChem. 3-bromo-5-(trifluoromethyl)benzyl bromide. [Link]
-
ResearchGate. Synthesis of (S)-para-SF5 derivatives 16a–g. Reagents and conditions:.... [Link]
-
ResearchGate. Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. [Link]
-
PubMed. Solution-phase combinatorial chemistry. [Link]
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- 5. 20.210.105.67 [20.210.105.67]
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- 8. quora.com [quora.com]
Application Notes and Protocols for N-Alkylation with 3-bromo-5-(pentafluorosulfur)benzyl bromide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pentafluorosulfur (SF₅) Group
In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the precise modulation of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles. Among the arsenal of functional groups available to the synthetic chemist, the pentafluorosulfur (SF₅) group has emerged as a uniquely powerful moiety.[1] Often dubbed a "super-trifluoromethyl group," the SF₅ substituent offers a compelling combination of high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[1][2] These characteristics make it an attractive bioisostere for commonly used groups like tert-butyl, trifluoromethyl (CF₃), and nitro functionalities.[1][3]
The incorporation of an SF₅ group can profoundly influence a molecule's properties by:
-
Enhancing Metabolic Stability: The robustness of the S-F bonds provides strong resistance to metabolic degradation, potentially extending a drug's half-life.[1]
-
Modulating Lipophilicity: The SF₅ group increases lipophilicity, which can improve membrane permeability and bioavailability.[1]
-
Altering Electronic Properties: As one of the most electron-withdrawing groups, it can significantly alter the pKa of nearby functionalities and influence binding interactions with biological targets.[1][2]
3-bromo-5-(pentafluorosulfur)benzyl bromide is a key building block that allows for the strategic introduction of the valuable SF₅-benzyl scaffold into a wide range of molecules. The presence of the benzylic bromide provides a reactive handle for nucleophilic substitution, while the aryl bromide offers an orthogonal site for subsequent cross-coupling reactions, enabling divergent synthesis. This guide provides a detailed protocol for the N-alkylation of primary and secondary amines using this reagent, a fundamental carbon-nitrogen bond-forming reaction.
Reaction Mechanism and Scientific Rationale
The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
Mechanism Deep Dive:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the this compound.
-
Transition State: A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is forming concurrently with the cleavage of the carbon-bromine bond.
-
Leaving Group Departure: The bromide ion is displaced as a leaving group, resulting in the formation of a protonated tertiary or secondary amine (an ammonium salt).
-
Deprotonation: A base, included in the reaction mixture, neutralizes the resulting hydrobromic acid (HBr) by deprotonating the newly formed ammonium salt to yield the final, neutral N-alkylated amine product.
The choice of base is critical. It must be strong enough to deprotonate the resulting ammonium salt but should ideally be non-nucleophilic to avoid competing with the amine in reacting with the benzyl bromide. Sterically hindered bases or inorganic carbonates are often preferred.
Role of the SF₅ Group in Reactivity:
The pentafluorosulfur group is strongly electron-withdrawing. This property enhances the electrophilicity of the benzylic carbon, making the benzyl bromide an excellent alkylating agent.[4] The reaction proceeds readily with a variety of amine nucleophiles.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the N-alkylation of a representative primary amine (benzylamine) and a secondary amine (piperidine) with this compound.
Materials and Reagents
-
This compound
-
Primary or Secondary Amine (e.g., Benzylamine, Piperidine)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Protocol 1: N-Alkylation of a Primary Amine (Benzylamine)
Caption: Workflow for the N-alkylation of a primary amine.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (e.g., benzylamine, 1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the amine.
-
Addition of Alkylating Agent: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirred amine suspension at room temperature over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-16 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated secondary amine.
Protocol 2: N-Alkylation of a Secondary Amine (Piperidine)
The procedure is analogous to Protocol 1, substituting the primary amine with the secondary amine (e.g., piperidine, 1.0 eq). Due to the increased nucleophilicity of many secondary amines, the reaction may proceed faster. Careful monitoring by TLC is recommended. To prevent potential over-alkylation leading to a quaternary ammonium salt, ensure that no more than 1.05 equivalents of the benzyl bromide are used.
Quantitative Data Summary (Representative)
| Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | K₂CO₃ | MeCN | 25 | 4-16 | 75-90 |
| Secondary Amine | Cs₂CO₃ | DMF | 25 | 2-8 | 80-95 |
Yields are representative and will vary depending on the specific amine substrate and reaction scale.
Characterization of SF₅-Containing Products
The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect to see the characteristic singlet for the newly formed benzylic methylene (CH₂) protons, typically in the range of 3.5-4.5 ppm. Signals for the protons on the carbon adjacent to the nitrogen will also be present.
-
¹³C NMR: The benzylic carbon signal will appear in the aliphatic region.
-
¹⁹F NMR: This is a crucial technique for confirming the presence and integrity of the SF₅ group. Aromatic SF₅ groups typically show two signals: a quintet for the single apical fluorine (SF) and a doublet for the four equatorial fluorines (SF₄). The characteristic chemical shift range is approximately +60 to +90 ppm.[5][6][7] The large J-coupling (around 150 Hz) between the apical and equatorial fluorines is a definitive feature.[6]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching the calculated molecular formula.
Troubleshooting and Field-Proven Insights
Caption: Troubleshooting guide for common N-alkylation issues.
-
Problem: Low or No Conversion.
-
Causality: The amine may be poorly nucleophilic due to steric hindrance or the presence of strong electron-withdrawing groups.[4] The chosen base might not be strong enough to effectively neutralize the HBr byproduct, leading to protonation of the starting amine and halting the reaction.
-
Solution: Switch to a more effective base like cesium carbonate, which is known to promote selective mono-alkylation.[8][9] Change the solvent to DMF, which is more polar and can accelerate SN2 reactions. Gentle heating (e.g., 40-60 °C) can also increase the reaction rate. Adding a catalytic amount of potassium iodide (KI) can sometimes facilitate the reaction by in situ formation of the more reactive benzyl iodide.
-
-
Problem: Over-alkylation (Formation of Quaternary Ammonium Salt).
-
Causality: This is a common side reaction, especially when alkylating primary amines, as the secondary amine product is often more nucleophilic than the starting material.[4][10] Using an excess of the alkylating agent will drive the reaction towards the quaternary salt.[4]
-
Solution: Carefully control the stoichiometry, using no more than 1.05 equivalents of the this compound. The slow, dropwise addition of the alkylating agent (ideally via syringe pump) into the amine solution helps maintain a low instantaneous concentration of the electrophile, favoring mono-alkylation.[1] Alternatively, using a large excess of the starting amine can statistically favor the desired reaction.[4]
-
-
Problem: Formation of 3-bromo-5-(pentafluorosulfur)benzaldehyde.
-
Causality: This byproduct arises from the Kornblum oxidation of the benzyl bromide.[1][11] This side reaction is particularly prevalent when dimethyl sulfoxide (DMSO) is used as the solvent at elevated temperatures.[1] The oxygen atom of DMSO acts as a nucleophile, leading to an intermediate that eliminates to form the aldehyde.
-
Solution: Avoid using DMSO as the solvent if possible. Acetonitrile and DMF are excellent alternatives for this N-alkylation reaction. If DMSO must be used, conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Purification Insights
The lipophilic nature of the SF₅ group means that the resulting N-alkylated products are often non-polar. Purification by standard silica gel chromatography is typically straightforward. A mobile phase system consisting of a gradient of ethyl acetate in hexanes is a good starting point for elution. Due to the high stability of the SF₅ group, on-column degradation is generally not a concern.
Conclusion
The N-alkylation of primary and secondary amines with this compound is a robust and reliable method for introducing the synthetically valuable SF₅-benzyl moiety. By understanding the SN2 mechanism and carefully controlling key reaction parameters such as stoichiometry, base, and solvent, researchers can achieve high yields of the desired mono-alkylated products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage the unique and powerful properties of the pentafluorosulfur group in their synthetic endeavors.
References
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). Available from: [Link]
-
NIScPR Online Periodical Repository. Oxidation of benzylic bromides by DMSO in the presence of zinc salts: a new variant of Kornblum's method. Available from: [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017-05-26). Available from: [Link]
-
Wikipedia. Kornblum oxidation. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. Available from: [Link]
- Google Patents. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
PubMed. Application of the Pentafluorosulfanyl Group as a Bioisostere Replacement. (2017-09-21). Available from: [Link]
-
Grokipedia. Kornblum oxidation. Available from: [Link]
-
University of Pretoria. Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Available from: [Link]
-
PMC - PubMed Central. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Available from: [Link]
-
ResearchGate. Aqueous-Mediated N-Alkylation of Amines. (2007-01-17). Available from: [Link]
-
ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. (2014-05-30). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. Available from: [Link]
-
The Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Available from: [Link]
-
The Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]
-
Lund University Research Portal. Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Available from: [Link]
-
PubMed. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. (2021-11-26). Available from: [Link]
-
ACS Publications. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Available from: [Link]
-
Beilstein Journals. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups. (2018-09-26). Available from: [Link]
-
ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available from: [Link]
-
SpectraBase. N-ethylbenzylamine - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
Reddit. Difficulties with N-Alkylations using alkyl bromides : r/Chempros. (2021-03-17). Available from: [Link]
-
ResearchGate. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. (2018-06-18). Available from: [Link]
-
The Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Available from: [Link]
-
Sciencemadness.org. Best Conditions For N-Alkylation? - Powered by XMB 1.9.11. (2022-03-03). Available from: [Link]
-
ChemRxiv. The hydroamination of TIPS-C≡C-SF5 – A bench-top route to pentafluorosulfanylated enamines. (2022-11-07). Available from: [Link]
-
ResearchGate. Intermolecular N-alkylation of amines under conditions of the Mitsunobu reaction: A new solid-phase synthesis of tertiary benzylamines. (2025-08-06). Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of Pentafluorosulfanyl (SF5)-Containing Molecules
Welcome to the comprehensive technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of molecules bearing the pentafluorosulfanyl (SF₅) group. The unique physicochemical properties of the SF₅ group—often dubbed a "super-trifluoromethyl" group—make it highly attractive for modulating molecular characteristics in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, its introduction into organic scaffolds is not without significant challenges.[4][5]
This guide is structured to provide both foundational knowledge through frequently asked questions and in-depth, actionable solutions to common experimental hurdles. Our goal is to equip you with the expertise and confidence to overcome synthetic challenges and successfully incorporate this powerful functional group into your target molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of SF₅-containing compounds and reagents.
Q1: What are the key physicochemical properties of the SF₅ group that influence synthetic strategy?
A1: The SF₅ group possesses a unique combination of properties that are crucial to consider during synthesis and purification:
-
High Electronegativity: It is one of the most strongly electron-withdrawing groups, which can significantly influence the reactivity of adjacent functional groups.[4]
-
Exceptional Stability: The sulfur-fluorine bonds are remarkably strong, rendering the SF₅ moiety itself highly resistant to thermal and chemical degradation under many standard reaction conditions, including strongly acidic or basic media and various redox conditions.[4][6][7]
-
High Lipophilicity: Despite its high polarity, the SF₅ group significantly increases a molecule's lipophilicity, often more so than a trifluoromethyl (CF₃) group.[8][9] This dual nature can complicate purification, affecting solubility and chromatographic behavior.
-
Steric Bulk: With an octahedral geometry, the SF₅ group is sterically demanding, which can influence reaction rates and the accessibility of nearby reaction centers.[9][10]
Q2: What are the primary safety and handling concerns with common SF₅ reagents like SF₅Cl?
A2: Pentafluorosulfanyl chloride (SF₅Cl) is a cornerstone reagent but requires careful handling. Historically, its use has been challenging due to its high reactivity and low boiling point (-21 °C), necessitating specialized equipment like autoclaves or photochemical reactors.[5][11] However, recent developments have provided more practical, gas-free methods for its in situ generation or as a solution in solvents like n-hexane, making it more accessible for standard laboratory use.[5][12] Standard protocols for handling reactive gases and moisture-sensitive reactions should always be followed.
Q3: Is the SF₅ group stable to common synthetic transformations like cross-coupling reactions?
A3: Yes, the inherent stability of the SF₅ group makes it compatible with a range of common synthetic transformations. It has been shown to be stable under conditions for several palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the late-stage introduction of complexity to SF₅-containing scaffolds.[7][12]
Part 2: Troubleshooting Guides for Common Synthetic Challenges
This section provides in-depth, cause-and-effect troubleshooting for specific problems encountered during the synthesis of SF₅-containing molecules.
Challenge 1: Low or No Yield in Radical Addition of SF₅Cl to Alkenes/Alkynes
Q: I am attempting a radical addition of SF₅Cl to an unsaturated substrate using a trialkylborane initiator (e.g., Et₃B), but I am observing very low conversion of my starting material. What are the likely causes and how can I fix it?
A: Low yields in these reactions are common and can often be traced back to the initiation of the radical chain reaction or the purity of the reagents. Here’s a systematic troubleshooting approach:
Troubleshooting Workflow: Low Yield in Radical Pentafluorosulfanylation
Caption: Troubleshooting logic for low-yield SF₅Cl radical additions.
Detailed Explanation & Actionable Steps:
-
Verify Radical Initiator Activity: Triethylborane (Et₃B) is highly pyrophoric and reacts readily with atmospheric oxygen to initiate the radical chain.[11] If your reagent is old or has been improperly handled, it may be inactive.
-
Action: Use a fresh bottle or a newly prepared solution of Et₃B. Ensure it is added slowly to the reaction mixture, as the reaction with trace oxygen is what kicks off the radical generation.
-
-
Ensure Rigorously Anhydrous and Oxygen-Free Conditions: Radical reactions are notoriously sensitive to moisture and oxygen. Water can quench radical intermediates, and while a small amount of O₂ is needed to initiate the reaction with Et₃B, an excess can act as a radical inhibitor.
-
Action: Flame-dry all glassware immediately before use.[13] Use freshly distilled, anhydrous solvents. Degas your solvent thoroughly with argon or nitrogen before adding reagents.
-
-
Optimize Reaction Temperature and Concentration: Many SF₅Cl additions are performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.[11]
-
Action: Ensure your reaction temperature is being maintained. If no reaction occurs, consider allowing the mixture to slowly warm to a higher temperature while monitoring by TLC or GC-MS. Conversely, if side products are the issue, maintain a lower temperature. Running the reaction at a higher concentration can sometimes improve yields.[14]
-
-
Consider Alternative Initiation Methods: If Et₃B proves problematic, other initiation methods have been developed.
Challenge 2: Formation of Side Products and Purification Difficulties
Q: My reaction is working, but I'm getting a mixture of products, including what appears to be a dehydrochlorinated alkene and some dimeric species. Subsequent purification by silica gel chromatography is proving difficult.
A: The formation of these side products is a known issue, and the unique properties of the SF₅ group require a tailored purification strategy.
Common Side Products & Their Causes:
| Side Product | Likely Cause | Proposed Solution |
| Dehydrochlorinated Product (Alkene/Alkyne) | The initial chloro-adduct can eliminate HCl, especially in the presence of base during workup or on silica gel.[13] | Perform the workup under neutral or slightly acidic conditions. Use a milder base if elimination is desired but uncontrolled. Consider a lower reaction temperature. |
| Dimeric Byproducts | Radical-radical coupling or other competing radical pathways. | Optimize reaction conditions to favor the desired chain propagation. This may involve adjusting the rate of initiator addition or changing the solvent. |
| ** regioisomers (for alkynes)** | While addition to terminal alkynes is generally regioselective, loss of selectivity can occur. | Re-evaluate the reaction mechanism and conditions. Anionic mechanisms, for instance, can give the opposite regioselectivity to radical pathways.[17] |
Purification Strategy & Protocol:
The high lipophilicity and polarity of SF₅-compounds can lead to unusual behavior on silica gel. Tailing or irreversible adsorption can occur.
Step-by-Step Protocol: Chromatographic Purification
-
Stationary Phase Selection:
-
Primary Choice: Standard silica gel is the most commonly reported stationary phase.[8]
-
Alternatives: If issues persist, consider using deactivated silica (e.g., with 1-5% triethylamine in the eluent if your compound is base-stable) or alternative stationary phases like alumina or fluorinated silica gel ("fluorous" chromatography).
-
-
Mobile Phase Optimization:
-
Starting Point: Begin with a low-polarity mobile phase system, such as hexanes/ethyl acetate or hexanes/dichloromethane.
-
Rationale: The high lipophilicity of the SF₅ group means that less polar solvent systems are often required than one might expect based solely on the presence of other polar functional groups.[8]
-
Gradient Elution: Use a shallow gradient to carefully resolve the desired product from closely-eluting impurities.
-
-
Sample Loading:
-
Dry Loading: To improve resolution, adsorb the crude product onto a small amount of silica gel or Celite. After evaporating the solvent, the resulting powder can be carefully loaded onto the top of the column. This technique often yields sharper bands and better separation.
-
-
Alternative Purification Methods:
-
If chromatography fails, consider other methods such as:
-
Distillation: For volatile and thermally stable compounds.
-
Crystallization: If your product is a solid, screening various solvent systems can be a highly effective purification method.
-
-
Part 3: Key Experimental Protocol
Protocol: Triethylborane-Initiated Radical Addition of SF₅Cl to an Alkyne
This protocol is a general procedure adapted from established methods for the synthesis of (E)-1-chloro-2-SF₅-alkenes.[16]
Materials:
-
Terminal alkyne (1.0 equiv)
-
Pentafluorosulfanyl chloride (SF₅Cl) solution in hexane (1.2-1.5 equiv)
-
Triethylborane (Et₃B), 1.0 M solution in hexanes (0.2-0.3 equiv)
-
Anhydrous hexane (as reaction solvent)
-
Argon or Nitrogen gas supply
-
Flame-dried Schlenk flask or similar reaction vessel
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a connection to an argon/nitrogen manifold.
-
Reagent Addition: Under a positive pressure of inert gas, add the terminal alkyne (1.0 equiv) followed by anhydrous hexane to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
SF₅Cl Addition: Slowly add the SF₅Cl solution (1.2-1.5 equiv) to the cooled reaction mixture via syringe.
-
Initiation: Add the Et₃B solution (0.2-0.3 equiv) dropwise over several minutes. A slight exothermic reaction may be observed. Caution: Et₃B is pyrophoric.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by taking aliquots (quenching with a small amount of methanol before analysis) and analyzing by TLC, GC-MS, or ¹⁹F NMR. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction at low temperature by the slow addition of methanol.
-
Workup: Allow the mixture to warm to room temperature. Wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate or hexane/CH₂Cl₂ eluent system.
References
- Technical Support Center: Purification of SF5-Containing Compounds by Chromatography. Benchchem.
- The Pentafluorosulfanyl Group (SF5). Rowan Scientific.
- Application Notes and Protocols: Radical Addition of SF5Cl to Alkynes. Benchchem.
- Technical Support Center: Stability of SF5-Functionalized Molecules. Benchchem.
- Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate.
- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central.
- Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry.
- Stabilization of SF5– with Glyme-Coordinated Alkali Metal Cations. Inorganic Chemistry.
- stability of the pentafluorosulfanyl group under various reaction conditions. Benchchem.
- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate.
- Recent advances in the synthesis of SF5-containing molecules. American Chemical Society.
- Light-activation of SF5Cl for the atom transfer radical addition onto alkenes and alkynes. Journal of Fluorine Chemistry.
- Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences.
- Troubleshooting low yields in SF5Cl reactions. Benchchem.
- Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central.
- Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization. PubMed Central.
- Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate.
- Troubleshooting: I Cant Reproduce an Earlier Experiment!. University of Rochester Department of Chemistry.
Sources
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- 2. Recent advances in the synthesis of SF5-containing molecules - American Chemical Society [acs.digitellinc.com]
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- 12. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]
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How to improve reaction yield for SF5-benzyl bromide substitutions.
Technical Support Center: SF5-Benzyl Bromide Substitutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving pentafluorosulfanyl (SF5)-benzyl bromide derivatives. The SF5 group is of immense interest in medicinal chemistry due to its unique properties, including high electronegativity, metabolic stability, and lipophilicity, often referred to as a "super-trifluoromethyl group".[1][2] However, reactions involving SF5-substituted scaffolds can present unique challenges. This guide provides troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve reaction yields and overcome common experimental hurdles.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the nucleophilic substitution of SF5-benzyl bromides in a question-and-answer format.
Q1: My reaction yield is consistently low or fails completely. What are the primary factors to investigate?
Low yields in SF5-benzyl bromide substitutions can typically be traced back to one of three areas: the stability and purity of the starting materials, the reaction mechanism and conditions, or the formation of unforeseen side products.
Troubleshooting Workflow for Low Yields:
Q2: What is the likely reaction mechanism (SN1 vs. SN2), and how does the SF5 group influence it?
The reaction can proceed through either an SN1 or SN2 pathway, and the operative mechanism is highly dependent on the reaction conditions.[3]
-
SN2 Pathway: Favored by primary benzylic systems, strong nucleophiles (e.g., RO⁻, CN⁻), and polar aprotic solvents (e.g., acetonitrile, DMF).[4][5][6] These solvents solvate the cation but not the nucleophile, enhancing its reactivity. The bulky and strongly electron-withdrawing SF5 group can sterically hinder the backside attack required for an SN2 reaction to a degree, but its electronic effect is more dominant.
-
SN1 Pathway: Favored by secondary or tertiary benzylic systems, weaker nucleophiles (e.g., H₂O, ROH), and polar protic solvents (e.g., ethanol, water).[5][7][8] These solvents excel at stabilizing the key intermediate: the benzylic carbocation. The powerful electron-withdrawing nature of the SF5 group would typically destabilize an adjacent carbocation. However, the benzylic position allows the positive charge to be delocalized into the aromatic ring through resonance, which is a very strong stabilizing effect.[8][9] Therefore, SN1 reactions are still very feasible.
Key Takeaway: The choice of solvent is one of the most critical parameters for directing the reaction down the desired mechanistic pathway.[4][7]
Q3: My SF5-benzyl bromide starting material seems to degrade upon storage or during the reaction. How can I prevent this?
Benzyl bromides, in general, are lachrymators and can be sensitive to moisture, light, and heat.[10][11][12] They can hydrolyze to benzyl alcohol and HBr, and the presence of HBr can catalyze polymerization or other side reactions.[13][14]
Handling and Storage Recommendations:
-
Storage: Store in a cool, dark, dry place under an inert atmosphere (e.g., argon or nitrogen).[11][15]
-
Handling: Handle quickly in a well-ventilated fume hood, avoiding exposure to atmospheric moisture.[15][16] Use dry solvents and glassware.
-
Purity Check: Before use, always check the purity by ¹H or ¹⁹F NMR to ensure the material has not degraded. The presence of impurities can significantly inhibit the reaction.
Q4: I'm observing unexpected side products. What are the most common ones and how can they be minimized?
Besides degradation of the starting material, two common side reactions are elimination and Friedel-Crafts alkylation.
-
Elimination (E2): If the nucleophile is also a strong base, it can abstract a benzylic proton to form an alkene, competing with the substitution. This is more prevalent at higher temperatures.
-
Solution: Use a less basic nucleophile if possible. Alternatively, employing a non-nucleophilic but strong base (if a base is required) can favor substitution. Running the reaction at the lowest effective temperature can also disfavor elimination.
-
-
Friedel-Crafts Alkylation: The electron-rich aromatic ring of one molecule (acting as a nucleophile) can attack the benzylic carbon of another molecule (the electrophile), leading to oligomers or polymers. This is often catalyzed by Lewis acids or strong Brønsted acids (which can be generated in situ from hydrolysis).
-
Solution: Ensure the reaction is free of acid impurities. Add a non-nucleophilic base, like a proton sponge, to scavenge any generated acid. Maintain a lower reaction temperature.
-
Part 2: Optimized Experimental Protocols
The following protocols provide a starting point for the successful substitution of SF5-benzyl bromide with a generic oxygen nucleophile (R-OH) under conditions favoring an SN2 mechanism.
Protocol 1: General Procedure for O-Alkylation
This protocol is optimized for a reaction between 4-(pentafluorosulfanyl)benzyl bromide and a generic phenol or alcohol.
Reagents & Equipment:
-
4-(Pentafluorosulfanyl)benzyl bromide (1.0 eq)
-
Alcohol/Phenol Nucleophile (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 - 3.0 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous (to make a 0.1-0.5 M solution)
-
Round-bottom flask, magnetic stirrer, condenser, inert gas line (Ar or N₂)
Step-by-Step Methodology:
-
Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of inert gas.
-
Reaction Setup: To the round-bottom flask, add the alcohol/phenol nucleophile (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask via syringe to the desired concentration (e.g., 0.2 M).
-
Initiation: Begin vigorous stirring and add the SF5-benzyl bromide (1.0 eq) to the suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish at room temperature after 2-4 hours, slowly heat the mixture to 50-60 °C.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.[17]
Data Presentation: Condition Screening
The choice of base and solvent can dramatically impact yield. The following table summarizes typical results for screening conditions for the reaction of 4-SF5-benzyl bromide with 4-methoxyphenol.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | MeCN | 60 | 6 | 85 |
| 2 | Cs₂CO₃ (1.5) | MeCN | RT | 8 | 92 |
| 3 | K₂CO₃ (2.0) | Acetone | 56 (reflux) | 12 | 75 |
| 4 | NaH (1.2) | THF | RT | 4 | 68* |
| 5 | DBU (1.5) | CH₂Cl₂ | RT | 24 | 55 |
References
- Technical Support Center: Purification of SF5-Containing Compounds by Chrom
- Technical Support Center: Stability of SF5-Functionalized Molecules. BenchChem.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central.
- Synthesis of pentafluorosulfanyl (SF5)
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv.
- Benzyl bromide. Santa Cruz Biotechnology.
- Modular Access to N-SF5 azetidines. PubMed Central.
- Application Notes and Protocols for the Synthesis of SF5-Containing Heterocycles with SF5Cl. BenchChem.
- Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
- Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central.
- SAFETY DATA SHEET - Benzyl bromide. Sigma-Aldrich.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances.
- BENZYL BROMIDE. CAMEO Chemicals.
- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. The Journal of Organic Chemistry.
- Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar.
- Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry.
- BENZYL BROMIDE HAZARD SUMMARY. New Jersey Department of Health.
- Benzyl-Bromide - Safety D
- Benzyl bromide - SAFETY D
- (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- Reactions
- Benzyl Bromide | C7H7Br. PubChem.
- Benzyl bromide is a primary halide. It undergoes SN1 substitution... Pearson+.
- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Chemistry Portal.
- (a) C-C coupling reactions of benzyl bromide (1a), para-substituted...
- Benzylic substitution, benzyl
- Benzyl bromide. Wikipedia.
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- 3. Khan Academy [khanacademy.org]
- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. westliberty.edu [westliberty.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
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- 14. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. nj.gov [nj.gov]
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Technical Support Center: Navigating the Stability of the Pentafluorosulfanyl (SF₅) Group in Complex Synthesis
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with the pentafluorosulfanyl (SF₅) group. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for stability issues that may arise during the multi-step synthesis of SF₅-containing molecules.
The SF₅ group is a fascinating and powerful substituent in modern chemistry. Often dubbed a "super-trifluoromethyl group," it offers a unique combination of high electronegativity, significant lipophilicity, and exceptional stability.[1][2][3] These properties make it highly attractive for modulating the physicochemical and pharmacokinetic profiles of molecules in medicinal chemistry, agrochemistry, and materials science.[1][3][4] However, its robustness can be context-dependent, and understanding its behavior under various reaction conditions is critical for synthetic success.
This center is structured in a question-and-answer format to directly address the challenges you may face at the bench.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section covers the core stability characteristics of the SF₅ moiety.
Q1: How stable is the pentafluorosulfanyl (SF₅) group in general?
A1: The SF₅ group is renowned for its exceptional thermal and chemical stability.[1][2][5] This robustness is primarily attributed to the strength of the sulfur-fluorine (S-F) bonds.[1][5] It is considered one of the more durable functional groups in organic chemistry, capable of withstanding a wide array of synthetic conditions, which is a key advantage for its incorporation into complex molecules.[1][4]
Q2: How does the stability of the SF₅ group compare to the trifluoromethyl (CF₃) group?
A2: Both the SF₅ and CF₃ groups are prized for their stability. The SF₅ group is generally considered to have thermal stability that is comparable to, or in some cases, even greater than the CF₃ group.[6] Beyond stability, the two groups present distinct physicochemical properties that are critical for molecular design.
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | Rationale & Significance |
| Electronegativity | Higher (σₚ = +0.68)[7][8] | Lower (σₚ = +0.53)[7] | The SF₅ group has a stronger electron-withdrawing effect, significantly impacting the electronics of the parent molecule. |
| Lipophilicity (π) | Higher (π = 1.23 - 1.51)[7][8] | Lower (π = 0.88 - 1.09)[7][8] | Despite being more electronegative, the SF₅ group is more lipophilic, which can enhance membrane permeability.[1][7] |
| Steric Bulk (Volume) | Larger (~55.4 ų)[7] | Smaller (~34.6 ų)[7] | The octahedral geometry and larger size of the SF₅ group can be used to probe steric interactions in biological systems.[7] |
| Metabolic Stability | Generally higher[1][7][9] | High | Both groups are resistant to metabolic degradation, but the robustness of the SF₅ group can lead to longer in-vivo half-lives.[1][4] |
Q3: Can the SF₅ group withstand strongly acidic and basic conditions?
A3: Generally, yes. The SF₅ group exhibits remarkable stability across a wide pH range.
-
Acidic Conditions: Aryl-SF₅ compounds are particularly stable in strong Brønsted acids.[6] For example, pentafluorosulfanylbenzene has been shown to be stable even in concentrated sulfuric acid at elevated temperatures.[6] Studies on N–SF₅ azetidines also confirm their stability in aqueous acidic buffers (e.g., pH 2.0).[5][10]
-
Basic Conditions: The group is also highly resistant to many bases. Pentafluorosulfanylbenzene, for instance, does not react with refluxing sodium hydroxide in aqueous ethanol.[6] However, extreme caution is advised with very strong, non-hindered organometallic bases, which may compromise its integrity.[6]
Q4: Is the SF₅ group compatible with common transition metal-catalyzed cross-coupling reactions?
A4: Yes. The SF₅ group is compatible with many standard palladium-catalyzed cross-coupling reactions. This is a crucial feature for its use in multi-step synthesis. For example, SF₅-substituted aryl bromides have been successfully employed in Negishi, Suzuki, and Stille couplings, demonstrating that the group remains intact under these widely used reaction conditions.[6][11]
Part 2: Troubleshooting Guides for Synthetic Challenges
This section provides structured guidance for specific experimental issues.
Problem 1: I am observing unexpected decomposition of my SF₅-containing compound during a reaction.
This is a common concern, but the SF₅ group itself is rarely the culprit. The issue often lies with other functionalities within the molecule or with specific reagent incompatibilities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected decomposition.
Causality & Actionable Advice:
-
Analyze Other Functional Groups: Before suspecting the SF₅ group, carefully examine your molecule for functionalities that are known to be sensitive to your reaction conditions. Common culprits include acetals, silyl ethers, certain esters, or Boc-protecting groups. These are far more likely to be the source of instability.[5]
-
Reagent Compatibility: While the SF₅ group is stable, its powerful electron-withdrawing nature can activate the aromatic ring to which it is attached. Be cautious with potent nucleophiles or very strong reducing/oxidizing agents that might react with other parts of the molecule now rendered more reactive.
-
Thermal Stress: Although thermally robust, prolonged exposure to very high temperatures (>160-300°C, depending on the molecule) can lead to decomposition.[7][12] If your reaction requires high heat, consider if microwave-assisted synthesis could shorten the reaction time and minimize thermal degradation.
Problem 2: My purification by silica gel chromatography is giving low yields or showing signs of on-column degradation.
Navigating chromatography requires balancing the unique properties of the SF₅ group.
Key Considerations for Chromatography:
-
High Lipophilicity: The SF₅ group significantly increases a molecule's lipophilicity, often more so than a CF₃ group.[13][14] This means your compound will be less polar than you might expect. You will likely need to use less polar mobile phase systems (e.g., higher percentages of hexane or heptane in ethyl acetate) than for non-SF₅ analogs.
-
Stationary Phase: Standard silica gel is the most common and effective stationary phase for purifying SF₅-containing compounds.[13] Its polar surface interacts well for separating compounds based on the polarity of other functional groups present.
-
On-Column Stability: The SF₅ group is highly stable under typical chromatographic conditions.[13] If you suspect on-column degradation, it is almost certainly due to another acid-sensitive functional group in your molecule reacting with the slightly acidic surface of the silica gel.
-
Troubleshooting Tip: If you have an acid-sensitive compound, consider neutralizing your silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the mobile phase) or using pre-treated neutral silica or alumina.
-
Problem 3: I am observing unexpected peaks in my LC-MS or NMR after a reaction or workup. Could it be SF₅ degradation?
While possible under extremely harsh conditions, degradation of the SF₅ group is rare. A logical diagnostic process is essential.
Caption: Diagnostic logic for unexpected analytical signals.
Potential Degradation Pathways (Forced Conditions):
Under exceptionally harsh conditions (e.g., concentrated, hot acid), forced degradation could hypothetically occur via hydrolysis of the C-S bond.[5] However, this is not a common pathway under standard laboratory conditions.[5] Another possibility, though environmentally focused, is photodegradation, where UV radiation can cause the cleavage of the SF₅ group, ultimately forming a sulfonate.[14][15] This is primarily a concern for environmental fate studies, not typically for bench synthesis unless using specific photoredox catalysis conditions.
Part 3: Experimental Protocols
Trust in a functional group's stability should always be validated for a new molecular scaffold.
Protocol: Standard Acidic Stability Test via HPLC
This protocol provides a general method to quantify the stability of your SF₅-containing compound under acidic conditions.
Caption: Experimental workflow for acidic stability testing.
Step-by-Step Methodology:
-
Materials & Reagents:
-
Your SF₅-functionalized test compound.
-
HPLC-grade acetonitrile (ACN) and water.
-
Acid for pH adjustment (e.g., HCl).
-
HPLC or LC-MS system with a suitable column (e.g., C18).
-
-
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of your compound in ACN or DMSO.
-
Working Solution: Prepare your acidic test solution (e.g., 0.01 M HCl in water, pH 2.0).
-
Incubation: In a sealed vial, add a small volume of your stock solution to the acidic buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Time Points: Immediately inject a sample for your t=0 time point. Store the vial at a controlled temperature (e.g., room temperature or 37°C) and take subsequent samples at desired intervals (e.g., 1, 4, 8, 24 hours).
-
Analysis: Analyze each sample by HPLC, monitoring the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to t=0.
-
Plot this percentage against time. A flat line (e.g., >95% remaining after 24 hours) indicates high stability under the tested conditions.[5] A downward slope signifies degradation.
-
By understanding the inherent stability of the SF₅ group and employing these structured troubleshooting guides, researchers can confidently incorporate this valuable moiety into complex synthetic targets and unlock its full potential in molecular innovation.
References
-
Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. Available at: [Link]
- Beier, P., et al. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Unavailable Source.
-
Rowan Scientific. (2023). The Pentafluorosulfanyl Group (SF5). Available at: [Link]
-
MDPI. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Available at: [Link]
-
Taillefer, M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 28-36. Available at: [Link]
-
MDPI. (2023). Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. Molecules, 28(13), 5082. Available at: [Link]
-
Royal Society of Chemistry. (2024). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. Available at: [Link]
-
Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental toxicology and chemistry, 28(9), 1866–1873. Available at: [Link]
-
Gilbert, A., & Paquin, J.-F. (2019). Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives. Journal of Fluorine Chemistry, 221, 70-74. Available at: [Link]
-
Murphy, C. D., et al. (2018). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. Biodegradation, 29(3), 285-296. Available at: [Link]
-
Lim, H. J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules (Basel, Switzerland), 25(23), 5536. Available at: [Link]
-
Qin, T., et al. (2023). Modular Access to N-SF5 azetidines. bioRxiv. Available at: [Link]
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Modular Access to N-SF5 azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Bromo-5-(pentafluorosulfur)benzyl bromide Derivatives
Welcome to the technical support center for the purification of 3-Bromo-5-(pentafluorosulfur)benzyl bromide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the unique challenges presented by these molecules. The combination of a reactive benzylic bromide and a highly lipophilic, electron-withdrawing pentafluorosulfanyl (SF₅) group requires carefully considered purification strategies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of the SF₅ group that influence purification?
A1: The pentafluorosulfanyl (SF₅) group has a unique combination of properties that are critical to consider during purification:
-
High Electronegativity: The SF₅ group is one of the most powerful electron-withdrawing groups, which can impact the polarity and chromatographic retention of the molecule.[2]
-
High Lipophilicity: Despite its electronegativity, the SF₅ group is highly lipophilic, often more so than a trifluoromethyl (CF₃) group.[1][3] This property is a primary consideration for selecting mobile phases in both normal and reversed-phase chromatography.
-
Exceptional Chemical Stability: The sulfur-fluorine bonds are incredibly strong, making the SF₅ group itself highly resistant to degradation under typical work-up and chromatographic conditions.[1][2][4][5] This is a significant advantage, as you can generally focus on the stability of other functional groups in the molecule.
Q2: My target molecule is a benzyl bromide. How does this functionality affect the purification strategy?
A2: The benzyl bromide functional group is the primary source of reactivity and potential instability during purification. Benzyl bromides are susceptible to hydrolysis, converting to the corresponding benzyl alcohol.[6][7] This can occur during aqueous work-ups or even on the surface of standard silica gel, which is inherently acidic and contains adsorbed water. Therefore, purification strategies must be designed to minimize contact time with water and potentially acidic stationary phases.
Q3: What are the most common impurities I should expect from the synthesis of this compound?
A3: The most common impurities typically arise from the benzylic bromination of the corresponding toluene precursor (e.g., using N-bromosuccinimide or NBS).[8][9] You should anticipate:
-
Unreacted Starting Material: The toluene derivative (e.g., 3-Bromo-5-(pentafluorosulfur)toluene). This is less polar than the product.
-
Hydrolysis Product: 3-Bromo-5-(pentafluorosulfur)benzyl alcohol. This is more polar than the product and is formed by the reaction of your target molecule with water.
-
Dibrominated Byproducts: Compounds where a second bromine has been added to the aromatic ring or the benzylic position (less common under controlled radical conditions).
-
Reagent Byproducts: For example, succinimide if NBS is used as the brominating agent.
Table 1: Common Impurities and Chromatographic Behavior
| Impurity | Typical Origin | Polarity Relative to Product | Elution Order on Silica Gel |
| Toluene Starting Material | Incomplete Reaction | Less Polar | Elutes First |
| Product Benzyl Bromide | Target Molecule | - | - |
| Benzyl Alcohol | Hydrolysis of Product | More Polar | Elutes Later |
| Succinimide | From NBS Reagent | Very Polar | May remain at baseline/streak |
Troubleshooting and In-Depth Guides
This section addresses specific problems you may encounter during the purification workflow.
Problem 1: During the aqueous work-up, I'm losing my product and seeing a new, more polar spot on my TLC. What's happening?
Answer: You are likely observing hydrolysis of the benzyl bromide to the benzyl alcohol.[6][7][10] The benzylic carbocation intermediate is stabilized, making it susceptible to nucleophilic attack by water.
Causality & Solution:
-
Minimize Contact Time: Perform the aqueous wash steps as quickly as possible. Use cold (0-5 °C) water or brine to reduce the rate of hydrolysis.
-
Avoid Basic Washes if Possible: While a bicarbonate wash is often used to neutralize acid, prolonged exposure to even weak bases can accelerate hydrolysis. If an acid quench is necessary, use a dilute, weak acid and immediately proceed to extraction.
-
Quenching Strategy: Before the aqueous work-up, ensure any excess brominating agent is fully quenched. A solution of sodium sulfite or sodium thiosulfate is effective.[11][12][13] This prevents further radical reactions during extraction. Be aware that quenching with sodium thiosulfate under acidic conditions can sometimes precipitate elemental sulfur, complicating the purification.[12]
Recommended Work-up Protocol
-
Cool the reaction mixture to room temperature.
-
Quench excess brominating agent by slowly adding 1 M aqueous sodium sulfite solution until the color of bromine disappears.[11]
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer rapidly with cold water (2x) and then with cold brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate immediately under reduced pressure at low temperature (<40 °C).
Problem 2: My compound appears to be degrading on the silica gel column. My collected fractions are a mixture of the product and the corresponding alcohol.
Answer: This is a classic problem caused by the acidic nature of standard silica gel, which can catalyze the hydrolysis of the sensitive benzyl bromide.[14]
Causality & Solution:
-
Deactivate the Silica: You can reduce the acidity of the silica gel. Prepare a slurry of silica in your column solvent containing 1-2% triethylamine or another non-nucleophilic base like pyridine. Pack the column with this slurry. This neutralizes the acidic sites, preventing on-column degradation.
-
Use a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[14] However, always run a TLC on these phases first, as the elution order and separation efficiency may change.
-
Speed is Key: Do not let the compound sit on the column for extended periods. Use a slightly more polar solvent system than what TLC might suggest to ensure rapid elution. Applying positive pressure ("flash" chromatography) is essential.
Diagram 1: Purification Workflow Decision Tree
This diagram outlines the decision-making process for purifying SF₅-benzyl bromide derivatives.
Caption: Decision workflow from crude mixture to pure product.
Problem 3: I can't separate my product from the unreacted toluene starting material using flash chromatography.
Answer: This is a common challenge as the benzyl bromide product is often only slightly more polar than its toluene precursor. High-resolution separation is required.
Causality & Solution:
-
Optimize Your Mobile Phase: The key is to find a solvent system with low polarity that maximizes the difference in retention factors (ΔRf).
-
Start with very low percentages of ethyl acetate in hexane (e.g., 1-5%).
-
Consider using dichloromethane (DCM) as a component of the mobile phase. A hexane/DCM gradient can sometimes provide better separation for closely related non-polar compounds.
-
-
Improve Column Packing and Loading:
-
Use a long, narrow column for better resolution.
-
Dry-load your sample. Dissolve the crude material in a minimal amount of a strong solvent (like DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent. This creates a concentrated band at the top of the column, leading to sharper peaks.[14]
-
-
Consider Recrystallization: If the crude product is a solid, recrystallization may be a more effective method for removing the less polar starting material.[15][16][17] Experiment with solvent systems like hexane, heptane, or mixtures of hexane and a small amount of ether or ethyl acetate.
Protocol: High-Resolution Flash Chromatography
-
Select Solvent System: Identify a mobile phase (e.g., 2% EtOAc in Hexane) that gives your product an Rf of ~0.2-0.3 and maximizes separation from the starting material on a TLC plate.
-
Prepare Sample: Dissolve your crude product (1 g) in a minimal volume of DCM. Add 2-3 g of silica gel and mix to form a slurry. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Pack Column: Pack a glass column with silica gel using your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Load Sample: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.
-
Elute: Begin elution with the mobile phase, applying positive pressure. Collect small fractions and monitor them carefully by TLC.
Diagram 2: Troubleshooting Chromatography Issues
This diagram helps diagnose common problems during column chromatography.
Caption: A troubleshooting guide for common flash chromatography problems.
References
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PMC - NIH. [Link]
-
bromination?. (2015). Reddit. [Link]
-
The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan Scientific. [Link]
-
Bromination part III - quench. (2021). YouTube. [Link]
-
2-Butenoic acid, 2,3-dibromo-, (2E) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Question about use of bromine (experimental procedure). (2023). Reddit. [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
-
Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group. (n.d.). PMC - NIH. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH. [Link]
-
Benzyl Protection - Benzyl Bromide. (n.d.). Common Organic Chemistry. [Link]
-
Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Supplementary Information for:. (n.d.). The Royal Society of Chemistry. [Link]
-
Organofluorine chemistry. (n.d.). Wikipedia. [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
-
Isotope experiment of benzyl bromide with water‐¹⁸O. (n.d.). ResearchGate. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
How does one separate Benzyl bromide from the reaction mixture?. (2014). ResearchGate. [Link]
-
By what mechanism does the hydrolysis of benzyl bromide most likely occur?. (2023). Chegg. [Link]
-
Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. (n.d.). ResearchGate. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]
Sources
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- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solved By what mechanism does the hydrolysis of benzyl | Chegg.com [chegg.com]
- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Recrystallization [sites.pitt.edu]
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- 17. mt.com [mt.com]
Technical Support Center: Enhancing the Reactivity of Sterically Hindered SF₅-Substituted Electrophiles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for enhancing the reactivity of sterically hindered pentafluorosulfanyl (SF₅)-substituted electrophiles. The unique physicochemical properties of the SF₅ group—including its large volume, octahedral geometry, high electronegativity, and exceptional stability—make it a valuable moiety in modern chemistry, yet these same properties present significant synthetic challenges.[1][2][3] This document is structured to address common experimental failures and provide scientifically-grounded strategies for success.
Section 1: Frequently Asked Questions (FAQs)
Q1: My SF₅-substituted aryl halide is completely unreactive in standard nucleophilic aromatic substitution (SNAr) reactions. Why is this happening?
A: This is a common and fundamentally important issue. While the SF₅ group is one of the most powerfully electron-withdrawing groups known (more so than CF₃), which should activate the aromatic ring for nucleophilic attack, its significant steric bulk often impedes the approach of the nucleophile.[2][4] For a successful SNAr reaction, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[5] If the steric hindrance around the reaction center is too great, this step becomes kinetically prohibitive. Furthermore, without an additional, strongly activating group positioned ortho or para to a good leaving group, the activation provided by the SF₅ group alone may be insufficient to overcome the reaction barrier.[6][7]
Q2: I am struggling with a palladium-catalyzed cross-coupling reaction. What is the primary barrier and what type of coupling is most likely to succeed?
A: The primary barrier in many traditional cross-coupling reactions (like Suzuki or Stille) with SF₅-aryl electrophiles is the oxidative addition step. The steric bulk of the SF₅ group can shield the carbon-halide bond, making it difficult for the palladium catalyst to insert. To date, cross-coupling reactions on these substrates have been considered elusive.[8]
However, recent breakthroughs have shown that Negishi cross-coupling is a highly effective strategy.[8][9] This method utilizes a pre-formed, thermally stable α-SF₅ organozinc reagent, which can then participate in the catalytic cycle. The success of this reaction is critically dependent on the choice of ligand; highly bulky and electron-donating phosphine ligands, such as P(t-Bu)₃ or SPhos , have proven essential for achieving high yields.[8][9]
Q3: What is the best way to introduce an SF₅ group onto an aliphatic carbon framework, and what are the main challenges?
A: The most prevalent strategy for creating C(sp³)–SF₅ bonds is the radical addition of pentafluorosulfanyl chloride (SF₅Cl) across alkenes and alkynes.[1][2] This method proceeds via a free-radical chain mechanism, which is generally less sensitive to steric hindrance at the sulfur center.[10][11]
The main challenges include:
-
Handling SF₅Cl: It is a highly reactive and low-boiling-point gas, making its synthesis and storage difficult.[1] Recent developments have provided gas-free methods for its generation and use as a solution.[1][12]
-
Regioselectivity: In the addition to unsymmetrical alkenes, the regioselectivity is governed by the formation of the most stable carbon-centered radical intermediate.[11][13] This can sometimes lead to mixtures of products.
-
Alternative Reagents: Sulfur hexafluoride (SF₆), a potent but inexpensive greenhouse gas, is emerging as an attractive alternative source for the SF₅ radical via photoredox catalysis under mild conditions.[14]
Section 2: Troubleshooting Guides & Protocols
Issue: Failed Nucleophilic Aromatic Substitution (SNAr)
If your SNAr reaction with a substrate like 4-bromo(pentafluorosulfanyl)benzene shows no conversion, the aromatic ring is insufficiently activated to overcome the steric shield of the SF₅ group.
Root Cause Analysis & Solution: The kinetic barrier to nucleophilic attack is too high. To lower this barrier, you must introduce a powerful, secondary electron-withdrawing group ortho or para to a good leaving group (a nucleofuge). The nitro group (–NO₂) is an ideal choice due to its strong activating effect and its own ability to act as a leaving group.[6][15] Studies have demonstrated that para-nitro-(pentafluorosulfanyl)benzene readily undergoes SNAr with alkoxides and thiolates, where the nitro group is displaced.[6]
Logical Workflow for Overcoming SNAr Failure ```dot
Caption: General workflow for a photocatalytic SF₅Cl addition reaction.
Protocol 3: General Procedure for Photocatalytic Chloropentafluorosulfanylation [16]
-
Setup: In a vial equipped with a magnetic stir bar, dissolve the alkene or alkyne (0.2 mmol, 1.0 equiv) and the selected photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-5 mol%) in the specified solvent (2.0 mL).
-
Degassing: Degas the solution by bubbling with argon for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Addition of SF₅Cl: Add SF₅Cl (0.3 mmol, 1.5 equiv) as a pre-prepared solution in the reaction solvent or by bubbling the gas through the solution.
-
Irradiation: Seal the vial and place it at a defined distance from a light source (e.g., a blue LED lamp, λ ≈ 450 nm). Irradiate the mixture at room temperature with vigorous stirring for the specified time (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted SF₅Cl.
-
Purification: Extract the product with an appropriate organic solvent, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
Beier, P., Pastýříková, T., Vida, N., & Iakobson, G. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF₅ Aryl Ethers and Sulfides. Organic Letters, 13(6), 1466–1469. [Link]
-
Sabaté, A., & Tlili, A. (2022). Recent Advances in the Synthesis and Medicinal Chemistry of SF₅ and SF₄Cl Compounds. Synthesis, 54(19). [Link]
-
Smal, V., et al. (2023). An elusive cross-coupling of α-pentafluorosulfanylated S,S-ketene acetals. ChemRxiv.[Link]
-
L'Heureux, A., et al. (2019). Synthesis and Physicochemical Properties of 2-SF₅-(Aza)Indoles, a New Family of SF₅ Heterocycles. ACS Omega.[Link]
-
Siero, L., et al. (2013). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF₅) organic molecules. Future Medicinal Chemistry.[Link]
-
Rombach, D., et al. (2023). Silyl Chloroalkenyl and Alkynyl Sulfur Pentafluorides as versatile reagents to access novel fundamental SF₅ building blocks. ChemRxiv.[Link]
-
Beier, P., Pastýříková, T., & Iakobson, G. (2011). S(N)Ar reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF₅ aryl ethers and sulfides. Semantic Scholar.[Link]
-
Wang, F., et al. (2023). Photocatalytic Diverse Synthesis of Transformable SF₅-Scaffolds Utilizing SF₆. ChemRxiv.[Link]
-
Haufe, G. (2022). Synthesis and application of pentafluorosulfanylation reagents and derived aliphatic SF₅-containing building blocks. Tetrahedron.[Link]
-
Buendía-Atencio, C., & González-García, N. (2016). Theoretical kinetic study of the reaction of SF₅ radical with F₂, Cl₂ and SF₅. Computational and Theoretical Chemistry.[Link]
-
That Chemist. (2022). CF₂ and SF₅ Chemistry (Important Papers). YouTube.[Link]
-
Forsyth, T. P., et al. (2020). Synthesis of pentafluorosulfanyl (SF₅) containing aromatic amino acids. Tetrahedron Letters.[Link]
-
Rombach, D., et al. (2024). Recent advances in the chemistry and the application of SF₅-compounds. CoLab.[Link]
-
Rowan Scientific. (2025). The Pentafluorosulfanyl Group (SF₅). Rowan Scientific Blog.[Link]
-
Dodean, R. A., & Gard, G. L. (2006). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate.[Link]
-
Tlili, A. (2024). Early syntheses of Ar−SF₅: synthesis and study of the physical and... ResearchGate.[Link]
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Fiveable. (2023). Alkenes – Reactions and Synthesis. Organic Chemistry Class Notes.[Link]
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American Chemical Society. (2021). Synthesis, structure, and reactivity of compounds bearing the SF₅ group and its congeners. ACS Fall 2021 Meeting.[Link]
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ResearchGate. (2018). Nucleophilic substitution on arenes. Scientific Diagram.[Link]
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Rombach, D., et al. (2024). Recent advances in the chemistry and the application of SF₅-compounds. ResearchGate.[Link]
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University of Calgary. (n.d.). Reactions of Alkenes. Chem 351/353 Textbook.[Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.[Link]
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Beier, P., et al. (2014). Synthesis and Reactivity of Aliphatic Sulfur Pentafluorides from Substituted (Pentafluorosulfanyl)benzenes. ResearchGate.[Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]
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Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube.[Link]
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Wang, C., et al. (2020). The mechanism behind enhanced reactivity of unsaturated phosphorus(v) electrophiles towards thiols. Chemical Science.[Link]
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Ashenhurst, J. (2022). Summary: Three Key Families Of Alkene Reaction Mechanisms. Master Organic Chemistry.[Link]
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Najam Academy. (2021). Steric Hindrance. YouTube.[Link]
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Chad's Prep. (2020). 8 - Reactions of Alkenes. YouTube.[Link]
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Leah4sci. (2023). Alkene Reactions Made Simple. YouTube.[Link]
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OCER. (2017). 04.07 Stability Factors: Steric Effects. YouTube.[Link]
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Shang, R., et al. (2012). Synthesis of Aryl Sulfides by Decarboxylative C-S Cross-Couplings. Angewandte Chemie.[Link]
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LoPachin, R. M., & Gavin, T. (2015). Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. Toxicological Sciences.[Link]
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Moschel, R. C., et al. (1986). Reactivity-selectivity properties of reactions of carcinogenic electrophiles and nucleosides: influence of pH on site selectivity. Journal of the American Chemical Society.[Link]
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LoPachin, R. M., et al. (2019). Mechanisms of soft and hard electrophile toxicities. Toxicology.[Link]
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Scheer, M., et al. (2022). Enhancing the Reactivity of an Aromatic cyclo‐P₅ Ligand via Electrophilic Activation. Angewandte Chemie.[Link]
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Proper storage and handling of 3-Bromo-5-(pentafluorosulfur)benzyl bromide.
Welcome to the technical support center for 3-Bromo-5-(pentafluorosulfur)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this versatile chemical reagent. By understanding its unique properties, you can mitigate risks and achieve optimal results in your experiments.
I. Core Concepts: Understanding the Molecule
This compound is a bifunctional molecule, meaning it has two distinct reactive sites. Understanding the interplay between the stable pentafluorosulfur (SF5) group and the reactive benzyl bromide is key to its successful application.
-
The Pentafluorosulfur (SF5) Group: This is an exceptionally stable and strongly electron-withdrawing group. Its presence enhances the metabolic stability of molecules, a desirable trait in drug discovery.[1]
-
The Benzyl Bromide Group: This is a highly reactive functional group, making the compound an excellent benzylating agent. However, this reactivity also necessitates careful handling due to its lachrymatory (tear-inducing) and corrosive properties.[2][3]
II. Frequently Asked Questions (FAQs)
Here are some common questions regarding the storage and handling of this compound:
Q1: How should I store this compound upon arrival?
A1: The compound should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition.[4] It is also crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[5] The container should be tightly sealed.[4]
Q2: What personal protective equipment (PPE) is necessary when working with this compound?
A2: Due to its lachrymatory and corrosive nature, comprehensive PPE is mandatory. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, if handling larger quantities, an apron.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]
Q3: What materials are incompatible with this compound?
A3: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines, as these can lead to vigorous and potentially hazardous reactions.[4][5] Also, avoid contact with metals, as benzyl bromides can be corrosive.[5]
Q4: The compound has a slight yellow tint. Is it still usable?
A4: A slight yellowing may indicate minor decomposition. While it might still be suitable for some applications, for reactions requiring high purity, it is advisable to use a fresh, colorless supply. Decomposition can release hydrogen bromide (HBr), which can affect reaction outcomes.
III. Troubleshooting Guide
Encountering unexpected results is a part of research. This guide addresses common issues you might face during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield in a benzylation reaction. | 1. Degraded Reagent: The benzyl bromide may have hydrolyzed due to moisture. 2. Incorrect Base: The base used may not be strong enough to deprotonate the nucleophile. 3. Solvent Issues: The solvent may not be appropriate for the reaction. | 1. Use a fresh bottle of the reagent or purify the existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. 2. Consider a stronger, non-nucleophilic base. 3. Ensure the solvent is anhydrous and suitable for SN2 reactions (e.g., acetonitrile, DMF). |
| Formation of multiple unexpected byproducts. | 1. Side Reactions: The benzyl bromide may be reacting with the solvent or impurities. 2. Reaction Temperature: The temperature may be too high, leading to side reactions. | 1. Use a high-purity, anhydrous solvent. 2. Run the reaction at a lower temperature and monitor its progress by TLC or LC-MS. |
| The reaction mixture turns dark brown or black. | Decomposition: This often indicates significant decomposition of the starting material or product. | Stop the reaction and re-evaluate the reaction conditions, particularly the temperature and the purity of the reagents and solvent. |
IV. Experimental Protocol: A Model Benzylation Reaction
This section provides a step-by-step methodology for a typical benzylation of a generic alcohol, illustrating the proper handling and use of this compound.
Objective: To synthesize a benzyl ether via nucleophilic substitution.
Materials:
-
This compound
-
A generic alcohol (e.g., 4-phenylphenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, syringes, needles, and a nitrogen/argon line
Workflow Diagram:
Caption: Experimental workflow for a typical benzylation reaction.
Step-by-Step Procedure:
-
Preparation: In a fume hood, add the alcohol (1.0 eq) and anhydrous DMF to a dry round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Deprotonation: Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq) in small portions. Caution: NaH is highly reactive with water and flammable.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes.
-
Addition of Benzyl Bromide: Slowly add a solution of this compound (1.05 eq) in a small amount of anhydrous DMF via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight and monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with brine (2x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
V. Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1240257-14-0 | [6] |
| Molecular Formula | C7H5Br2F5S | [6] |
| Molecular Weight | 375.98 g/mol | [6] |
| Appearance | Colorless to light yellow liquid/solid | Analogy |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
VI. Concluding Remarks
This compound is a valuable reagent with the potential to accelerate research in medicinal chemistry and materials science. By adhering to the safety and handling protocols outlined in this guide, you can harness its reactivity while ensuring a safe laboratory environment. Always consult the latest safety data sheets for similar compounds and perform a thorough risk assessment before beginning any new experimental procedure.
VII. References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,3,4,5,6-Pentafluorobenzyl bromide.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(Pentafluorothio)benzyl bromide.
-
PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl bromide. Retrieved from [Link]
-
Sigma-Aldrich. (2024). Safety Data Sheet: Benzyl bromide.
-
DiMagno, S. G., et al. (2009). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Molecules, 14(9), 3363-3375.
-
Fisher Scientific. (2013). Safety Data Sheet: Benzyl-Bromide.
-
Google Patents. (n.d.). US7015176B2 - Process for the synthesis of aryl sulfurpentafluorides. Retrieved from
-
Acros Organics. (2010). Safety Data Sheet: Benzyl bromide.
-
Google Patents. (n.d.). EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation. Retrieved from
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzyl bromide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromophthalide. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances, 14(28), 20087-20092.
-
Watson, D. A., et al. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(12), 4583–4586.
-
BenchChem. (n.d.). Application Notes and Protocols for 3-Bromo-5-(bromomethyl)benzonitrile.
-
Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(28), 20087-20092.
-
Watson, D. A., et al. (2009). Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661-1664.
-
Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661-1664.
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Pentafluorosulfanylation Reactions: A Technical Support Guide to Safe Reagent Handling
For Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorosulfanyl (–SF5) group into organic molecules is a powerful strategy in modern drug discovery and materials science, owing to its unique properties like high electronegativity and exceptional thermal stability.[1] However, the reagents employed in these transformations, particularly sulfur chloride pentafluoride (SF5Cl), present significant handling challenges due to their high reactivity and toxicity.[1][2] This guide serves as a technical support center, providing field-proven insights and practical solutions to common issues encountered during pentafluorosulfanylation reactions, ensuring both experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling of hazardous reagents used in pentafluorosulfanylation.
Q1: What are the primary hazards associated with sulfur chloride pentafluoride (SF5Cl)?
A1: SF5Cl is a highly toxic and reactive colorless gas at room temperature with a pungent odor.[3][4] The primary routes of exposure are inhalation and skin contact. Inhalation can lead to severe respiratory irritation.[3] Its high reactivity stems from the labile sulfur-chlorine bond, which can lead to violent reactions with incompatible materials.[2][3]
Q2: What are the essential personal protective equipment (PPE) requirements for handling SF5Cl?
A2: A comprehensive PPE ensemble is mandatory when working with SF5Cl and other hazardous reagents in pentafluorosulfanylation. This includes:
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z.87.1 standards are the minimum requirement. A face shield worn over safety glasses is highly recommended, especially when there is a risk of explosion or splash.[5]
-
Gloves: Disposable nitrile gloves offer protection against a broad range of chemicals, but it is crucial to consult the manufacturer's chemical resistance guide for specific reagents.[5] For pyrophoric materials that may be used in conjunction with SF5Cl reactions, specialized gloves like Ansell Kevlar® Goldknit® base gloves covered with a disposable neoprene glove are recommended.[5]
-
Body Protection: A flame-resistant lab coat, fully buttoned, should be worn over clothing made of natural fibers like cotton.[5] Avoid synthetic fabrics such as polyester or acrylic.[5] For large-scale operations or in the event of a significant spill, chemical-resistant coveralls may be necessary.[6]
-
Respiratory Protection: All work with SF5Cl must be conducted in a certified chemical fume hood.[7] In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a respirator may be required. This necessitates annual medical evaluations, fit testing, and proper training.[5]
Q3: What are the recommended storage conditions for pentafluorosulfanylation reagents?
A3: Proper storage is critical to prevent accidents. Key storage principles include:
-
Segregation: Store reagents according to their hazard class. Specifically, keep oxidizers away from flammable and combustible materials. Segregate acids from bases.[8]
-
Ventilation: Store containers in a dry, cool, and well-ventilated area.[7]
-
Containment: Keep containers tightly closed when not in use.[7] For liquids in containers larger than one gallon, secondary containment is recommended.[8]
-
Labeling: All storage areas and individual containers must be clearly labeled with the chemical name and hazard information.[8]
Q4: How should I safely quench a pentafluorosulfanylation reaction?
A4: Quenching highly reactive reagents requires a controlled and cautious approach. A general procedure involves:
-
Cooling the reaction mixture in an ice bath.
-
Under an inert atmosphere, slowly add a less reactive quenching agent like isopropanol.[9][10]
-
Once the initial vigorous reaction subsides, a more reactive quenching agent like methanol can be slowly introduced, followed by the careful addition of water.[10]
-
It is crucial to ensure the quenching process is complete before proceeding to workup and disposal.[9]
Q5: What are the hazards of pyridinium hydrofluoride (Py-HF) and how should it be handled?
A5: Pyridinium hydrofluoride, also known as Olah's reagent, is a convenient form of anhydrous hydrogen fluoride but is extremely corrosive and toxic.[11][12] It can cause severe chemical burns to the skin and eyes upon direct contact. Inhalation of its vapors can lead to severe respiratory irritation.[12] All work with pyridinium hydrofluoride must be conducted in a well-ventilated fume hood, and appropriate PPE, including a face shield and acid-resistant gloves, must be worn.[11]
Troubleshooting Guide
Unanticipated results are a common challenge in chemical synthesis. This guide provides insights into potential causes and solutions for issues encountered during pentafluorosulfanylation reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | * Incomplete Reaction: The reaction may not have reached completion. | * Monitor the reaction progress carefully using techniques like TLC or NMR.[13] Consider extending the reaction time or adding more reagent if the starting material is still present.[13] |
| * Decomposition of Product: The desired product might be unstable under the reaction or workup conditions. | * If decomposition is observed, consider quenching the reaction earlier.[13] Ensure the workup procedure is performed promptly and at a low temperature if necessary.[13] | |
| * Moisture in the Reaction: The presence of water can deactivate reagents and lead to side reactions. | * Ensure all glassware is thoroughly flame-dried or oven-dried.[13] Use anhydrous solvents and reagents. | |
| * Loss of Product During Workup: The product may be lost during extraction, filtration, or purification steps. | * Check the aqueous layer for product solubility.[14] Rinse all glassware and filtration media thoroughly with the appropriate solvent.[13] | |
| Formation of Unexpected Byproducts | * Side Reactions: The reactive intermediates in pentafluorosulfanylation can participate in undesired reaction pathways. | * Adjusting the reaction temperature can sometimes favor the desired pathway.[15] The choice and concentration of the radical initiator can also be critical in minimizing side reactions.[15] |
| * Impure Reagents or Solvents: Contaminants in the starting materials or solvents can lead to the formation of byproducts. | * Purify reagents and solvents before use if their purity is questionable.[13] | |
| Reaction Fails to Initiate | * Inactive Radical Initiator: The radical initiator may have degraded or is not suitable for the specific substrate. | * Use a fresh batch of the radical initiator. Consider screening different types of initiators, such as triethylborane or photo-initiators.[15] |
| * Incorrect Reaction Temperature: The temperature may be too low for the initiation to occur. | * Gradually increase the reaction temperature while monitoring for any signs of reaction. |
Experimental Protocols & Workflows
Safe Reaction Setup for Gaseous SF5Cl
The following diagram illustrates a safe and effective setup for conducting reactions with gaseous SF5Cl.
Caption: A schematic for the safe setup of a reaction involving gaseous SF5Cl.
Emergency Response Decision Tree for Chemical Exposure
In the event of an accidental exposure, a rapid and correct response is crucial. This decision tree outlines the immediate steps to be taken.
Caption: A decision tree for immediate actions following a chemical exposure.
References
- In-Depth Technical Guide to the Storage and Handling of Sulfur(V) Chloride Pentafluoride (SF5Cl) - Benchchem.
- An In-depth Technical Guide to Safety Precautions for Handling Gaseous SF5Cl - Benchchem.
- Sulfur chloride fluoride (SClF5), (OC-6-22)- SDS, 13780-57-9 Safety Data Sheets - ECHEMI.
- A Shelf-Stable Reagent for Photocatalytic Radical Pentafluorosulfanylation of Styrene Derivatives - PubMed.
- Safe Storage - University of California, Berkeley.
- Metal‐Free SF6 Activation: A New SF5‐Based Reagent Enables Deoxyfluorination and Pentafluorosulfanylation Reactions | Request PDF - ResearchGate.
- A Shelf‐Stable Reagent for Photocatalytic Radical Pentafluorosulfanylation of Styrene Derivatives | Request PDF - ResearchGate.
- Properties of SF5Cl.
- First Aid Procedures for Chemical Hazards | NIOSH - CDC.
- Chemical Safety: Personal Protective Equipment - University of California, Berkeley.
- Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste - University of Notre Dame.
- pyridine hydrofluoride - Santa Cruz Biotechnology.
- Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro - Organic Syntheses Procedure.
- Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives | Request PDF - ResearchGate.
- Sulfur chloride pentafluoride - Wikipedia.
- Chemical Emergencies, Exposures, and Spills - Florida State University.
- Troubleshooting: How to Improve Yield - University of Rochester.
- Hydrofluoric Acid Safety Guidance - University of Washington.
- Hydrogen fluoride pyridine - Santa Cruz Biotechnology.
- Personal Protective Equipment - Environmental Health & Safety Services - The University of Alabama.
- Safety Guidelines for Handling Chemicals - HPE Support.
- Personal Protective Equipment (PPE) - CHEMM.
- Management of Pyrophoric Reagents - Environmental Health and Safety - The University of Alabama at Birmingham.
- Spill Control/Emergency Response - EHSO Manual 2025-2026 - Oakland University.
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
- What to do in a chemical emergency - GOV.UK.
- Hazardous Materials Release/Exposure | Emergency Procedures - San Francisco State University.
- Pyridine, hydrofluoride (1:1) | C5H6FN | CID 64774 - PubChem.
- Quenching Reactive Substances - KGROUP.
- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Guidance on Safe Storage of Chemicals in Laboratories - University of St Andrews.
- Troubleshooting: My Reaction Failed: FAQ - University of Rochester.
- Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6 - ChemRxiv.
- What are some common causes of low reaction yields? : r/Chempros - Reddit.
- Photoredox Catalytic α‐Alkoxypentafluorosulfanylation of α‐Methyl‐ and α‐Phenylstyrene Using SF6 - PMC - NIH.
- Procedures for Safe Use of Pyrophoric Liquid Reagents - UCLA – Chemistry and Biochemistry.
- Metal-Free SF6 Activation: A New SF5 -Based Reagent Enables Deoxyfluorination and Pentafluorosulfanylation Reactions - PubMed.
- Protocol for quenching reactive chemicals - EPFL.
- "troubleshooting low yields in SF5Cl reactions" - Benchchem.
- Photoredox Catalytic Activation of Sulfur Hexafluoride for Pentafluorosulfanylation of α-Methyl- and α-Phenyl Styrene | Request PDF - ResearchGate.
- Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications | Request PDF - ResearchGate.
- Synthesis and application of pentafluorosulfanylation reagents and derived aliphatic SF5-containing building blocks | Semantic Scholar.
- Pentafluorosulfanylation of Aliphatic Substrates | Request PDF - ResearchGate.
- Proper disposal of chemicals - Sciencemadness Wiki.
- Disposal of chemical waste at FKF. - University of Southern Denmark.
- Chapter 7 - Management Procedures For Specific Waste Types - Cornell University.
- Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts.
- Disposal of Waste Solvents - National University of Singapore.
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Technical Support Center: Advanced Strategies for SF5-Aryl Halide Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of Suzuki and Sonogashira cross-coupling reactions with pentafluorosulfanyl (SF5)-substituted aryl halides. The unique properties of the SF5 group—namely its profound electron-withdrawing nature and significant steric bulk—present distinct challenges and opportunities in carbon-carbon bond formation.[1] This guide is designed to provide you with field-proven insights and actionable troubleshooting protocols to overcome common hurdles and accelerate your research.
Troubleshooting Guide: Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, valued for its functional group tolerance and mild conditions.[2] However, the strong electron-deficient character of SF5-aryl halides demands specific considerations to achieve high yields and avoid side reactions.
Q1: My Suzuki coupling with an SF5-aryl bromide/chloride is giving low to no yield. What are the primary factors to investigate?
A1: Failure in these couplings typically stems from an imbalance in the catalytic cycle. The oxidative addition step is often facile due to the electron-poor nature of the SF5-aryl halide. However, challenges arise in the transmetalation and reductive elimination steps.
Causality and Actionable Solutions:
-
Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be inadequate. The key is to use a ligand that is both electron-rich and sterically bulky. This combination accelerates the rate-limiting reductive elimination step and stabilizes the palladium center throughout the cycle.
-
Base Selection: The base is critical for activating the boronic acid for transmetalation.[3] However, the SF5-aryl ring is susceptible to nucleophilic aromatic substitution or degradation by overly aggressive bases, especially at elevated temperatures.
-
Recommendation: Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. If starting material degradation is observed, switch to a milder base like K₂CO₃ or even CsF. Powdered KF can be effective if you have base-labile groups elsewhere in the molecule.[3]
-
-
Solvent and Temperature: Anhydrous, polar aprotic solvents are generally preferred. Temperature management is crucial to balance reaction rate with the stability of the substrate and catalyst.
-
Recommendation: Use solvents like dioxane, THF, or toluene. If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increase the temperature to 100-110 °C, but monitor for decomposition. Microwave irradiation can sometimes provide rapid heating and improve yields for challenging substrates.[5]
-
Table 1: Recommended Starting Conditions for Suzuki Coupling of SF5-Aryl Halides
| Parameter | Recommendation | Rationale |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Provides Pd(0) source for the catalytic cycle.[3] |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ | Bulky, electron-rich ligands accelerate reductive elimination.[3] |
| Pd:Ligand Ratio | 1:2 to 1:4 | Ensures full coordination and catalyst stability. |
| Catalyst Loading | 1-3 mol% | Sufficient for most couplings; can be optimized downward. |
| Base | K₃PO₄ or Cs₂CO₃ | Effective activation of boronic acid with moderate basicity. |
| Solvent | Dioxane / H₂O (e.g., 10:1) or Toluene | Common, effective solvents for Suzuki reactions. |
| Temperature | 80 - 110 °C | Balance between reaction rate and substrate/catalyst stability. |
Q2: I'm observing significant boronic acid homocoupling. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is typically caused by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the undesired dimer.
Causality and Actionable Solutions:
-
Oxygen Contamination: Even trace amounts of oxygen can initiate this side reaction.
-
Protocol: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling argon or nitrogen through it for at least 30-60 minutes.[4] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Catalyst Choice: Some palladium systems are more prone to promoting homocoupling.
-
Protocol: If the problem persists after rigorous degassing, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, which can sometimes be less susceptible than in-situ generated systems from Pd(OAc)₂.
-
Visualizing the Process: Suzuki Catalytic Cycle & Troubleshooting
The following diagrams illustrate the key steps in the Suzuki reaction and a logical workflow for troubleshooting common issues.
Caption: The Suzuki catalytic cycle with SF5-aryl halides.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Frequently Asked Questions (FAQs)
Q: What fundamentally makes the SF5 group so challenging in cross-coupling reactions? A: The pentafluorosulfanyl (SF5) group is one of the most electron-withdrawing groups used in medicinal and agrochemical chemistry. [1]This property makes the attached aryl ring extremely electron-poor, which has two main consequences:
-
Enhanced Reactivity: The C-X (Halogen) bond is highly polarized and activated towards oxidative addition by the Pd(0) catalyst. This is generally beneficial.
-
Increased Susceptibility to Side Reactions: The electron-deficient ring is more vulnerable to nucleophilic attack by strong bases or other nucleophiles present in the reaction mixture, potentially leading to substrate degradation.
Q: My SF5-substituted boronic acid appears to be degrading upon storage or during the reaction. What can I do? A: Boronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).
-
Storage: Store your SF5-aryl boronic acid under an inert atmosphere, refrigerated, and scrupulously dry.
-
Alternative Reagents: For enhanced stability, consider converting the boronic acid to its corresponding pinacol boronate ester (Bpin). These esters are generally more robust, less prone to decomposition, and still highly effective in Suzuki couplings. [6] Q: Are there any general tips for working with these reactions? A: Yes. Meticulous experimental technique is non-negotiable.
-
High-Purity Reagents: Use high-purity, dry solvents and reagents.
-
Inert Atmosphere: Always work under a positive pressure of an inert gas like argon or nitrogen.
-
Small-Scale Optimization: Before committing to a large-scale reaction, perform small-scale test reactions in parallel to screen different catalysts, ligands, bases, and solvents. This systematic approach saves time and valuable materials.
References
- Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiol
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC, NIH.
- Sonogashira Coupling. Organic Chemistry Portal.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, RSC Publishing.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions.
- Suzuki Coupling. Organic Chemistry Portal.
- Palladium catalyzed couplings. Chemistry LibreTexts.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a).
- Early syntheses of Ar−SF5: synthesis and study of the physical and...
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Catalyst‐Free Suzuki‐Type Coupling of Allylic Bromides with Arylboronic Acids. (n.d.).
- Straightforward Pentafluorosulfanyl
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, RSC Publishing.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Effect of ligands on modified Sonogashira coupling of 5 with 6a a.
- Synthesis of (S)-para-SF5 derivatives 16a–g. Reagents and conditions:...
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. 2_3. Sonogashira Coupling. Chemistry LibreTexts.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Optimization of reaction conditions for the Sonogashira reaction a.
- Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | G
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (n.d.).
- Sonogashira coupling. Wikipedia.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
- The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
- Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
- Suzuki cross-coupling reaction. YouTube.
- Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. MDPI.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
- Struggling with Suzuki Reaction. Reddit.
- Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deproton
- 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. (n.d.).
- Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. eScholarship.org.
Sources
- 1. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Validation & Comparative
The Unseen Contestant: Unveiling the Reactivity of SF₅-Benzyl Bromide in Nucleophilic Substitution
A Comparative Guide to SF₅- versus CF₃-Substituted Benzyl Bromides for the Advancement of Drug Discovery and Organic Synthesis
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. The trifluoromethyl (CF₃) group has long been a stalwart in this arena, its electron-withdrawing nature and metabolic stability making it a go-to moiety for enhancing the efficacy and pharmacokinetic profiles of countless compounds.[1] However, a more potent, albeit less-explored, contender has emerged: the pentafluorosulfanyl (SF₅) group.[1] Touted for its superior electron-withdrawing capabilities, greater lipophilicity, and significant steric presence compared to its CF₃ counterpart, the SF₅ group presents a compelling alternative for fine-tuning molecular design.[1]
This guide provides a comprehensive comparison of the reactivity of SF₅-benzyl bromide and CF₃-benzyl bromide in nucleophilic substitution reactions, a fundamental transformation in organic synthesis. While direct comparative kinetic data for SF₅-benzyl bromide remains elusive in the current literature, this guide will leverage established principles of physical organic chemistry, existing data on related systems, and the known properties of the SF₅ and CF₃ groups to provide a robust predictive analysis. We will delve into the expected mechanistic pathways, outline a detailed experimental protocol for a head-to-head kinetic comparison, and furnish researchers, scientists, and drug development professionals with the foundational knowledge to harness the unique potential of the SF₅ group.
Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups
The disparate reactivity of SF₅-benzyl bromide and CF₃-benzyl bromide is fundamentally rooted in the intrinsic properties of the SF₅ and CF₃ substituents. A clear understanding of these differences is paramount to predicting their influence on the kinetics of nucleophilic substitution.
| Property | SF₅ Group | CF₃ Group | Key Implications for Reactivity |
| Electron-Withdrawing Nature (Hammett Constant, σₚ) | ~0.68 | +0.54 | The stronger electron-withdrawing SF₅ group will have a more pronounced effect on the electron density of the benzyl system. |
| Steric Hindrance (van der Waals Volume) | Larger | Smaller | The bulkier SF₅ group may sterically hinder the approach of a nucleophile in an Sₙ2 reaction. |
| Lipophilicity (Hansch Parameter, π) | More Lipophilic | Less Lipophilic | This property is more relevant to the biological activity and solubility of the final product. |
| Electronegativity | Higher | Lower | Contributes to the strong inductive effect of the SF₅ group. |
Table 1: Comparison of the key physicochemical properties of the SF₅ and CF₃ groups.
The significantly stronger electron-withdrawing nature of the SF₅ group, as evidenced by its larger Hammett constant, is the most critical factor influencing the reactivity of the benzylic bromide. This potent inductive effect will play a dichotomous role depending on the operative reaction mechanism.
Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways
Benzyl bromides are versatile substrates that can undergo nucleophilic substitution through either an Sₙ1, Sₙ2, or a borderline mechanism, dictated by the substitution at the benzylic carbon, the nature of the nucleophile, and the solvent polarity. For the primary benzyl bromides , both Sₙ1 and Sₙ2 pathways must be considered, particularly with substituents that can influence the stability of a potential carbocation intermediate.
The Sₙ2 Pathway: A Frontside Attack
In a bimolecular nucleophilic substitution (Sₙ2) reaction, the nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, leading to the displacement of the bromide leaving group. The rate of this reaction is sensitive to both steric hindrance around the reaction center and the electrophilicity of the carbon atom.
In the context of SF₅- and CF₃-benzyl bromides, the strong electron-withdrawing nature of both substituents will significantly destabilize the formation of a positive charge at the benzylic position. This destabilization will be more pronounced for the SF₅ group due to its superior electron-withdrawing capacity. Consequently, the Sₙ1 pathway is expected to be significantly disfavored for both substrates, with SF₅-benzyl bromide being even less reactive than its CF₃ counterpart in an Sₙ1 reaction.
Predictive Reactivity Comparison
Based on the analysis of the electronic and steric properties of the SF₅ and CF₃ groups and their influence on the Sₙ1 and Sₙ2 reaction mechanisms, we can make the following predictions:
-
Under Sₙ2 conditions (strong nucleophile, polar aprotic solvent): SF₅-benzyl bromide is predicted to be more reactive than CF₃-benzyl bromide. The enhanced electrophilicity of the benzylic carbon due to the potent electron-withdrawing SF₅ group is expected to outweigh the moderate increase in steric hindrance.
-
Under Sₙ1 conditions (weak nucleophile, polar protic solvent): Both substrates will be highly unreactive. However, SF₅-benzyl bromide is predicted to be less reactive than CF₃-benzyl bromide due to the greater destabilization of the incipient benzylic carbocation by the more strongly electron-withdrawing SF₅ group.
Experimental Protocol for a Comparative Kinetic Study
To empirically validate these predictions, a rigorous kinetic analysis is essential. The following protocol outlines a detailed methodology for comparing the reactivity of para-SF₅-benzyl bromide and para-CF₃-benzyl bromide in an Sₙ2 reaction with a common nucleophile.
Synthesis of Starting Materials
1. Synthesis of para-(Trifluoromethyl)benzyl Bromide:
This compound is commercially available. Alternatively, it can be synthesized from para-(trifluoromethyl)toluene via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride.
2. Synthesis of para-(Pentafluorosulfanyl)benzyl Bromide:
The synthesis of this compound is more challenging and not widely reported. A plausible synthetic route would involve the following steps: a. Synthesis of para-bromophenylsulfur pentafluoride from para-dibromobenzene. b. Conversion of the bromo group to a methyl group via a Kumada or Suzuki coupling. c. Free-radical bromination of the resulting para-methylphenylsulfur pentafluoride using NBS and a radical initiator.
Kinetic Experiment: Reaction with Sodium Azide
This experiment will measure the rate of the Sₙ2 reaction of each benzyl bromide with sodium azide in a polar aprotic solvent.
Materials:
-
para-SF₅-benzyl bromide
-
para-CF₃-benzyl bromide
-
Sodium azide (NaN₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostated reaction vessel
Procedure:
-
Prepare stock solutions of known concentrations of para-SF₅-benzyl bromide, para-CF₃-benzyl bromide, and sodium azide in anhydrous acetonitrile.
-
Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by mixing the benzyl bromide solution with the sodium azide solution in the reaction vessel. Ensure a significant excess of sodium azide to maintain pseudo-first-order kinetics with respect to the benzyl bromide.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding the aliquot to a vial containing a solution of a suitable quenching agent (e.g., a large excess of a primary amine).
-
Analyze the quenched samples by GC-FID to determine the concentration of the remaining benzyl bromide.
-
Plot the natural logarithm of the benzyl bromide concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the concentration of sodium azide.
-
Repeat the experiment for the other benzyl bromide under identical conditions.
Conclusion and Future Outlook
The pentafluorosulfanyl group holds immense promise as a powerful tool in the design of novel pharmaceuticals and advanced materials. While direct experimental comparisons of the reactivity of SF₅-benzyl bromide and its CF₃-analog are currently lacking, a thorough understanding of the fundamental physicochemical properties of these substituents allows for robust predictions. The expectation is that the SF₅-substituted compound will exhibit enhanced reactivity in Sₙ2 reactions due to the overwhelming electron-withdrawing nature of the SF₅ group, a hypothesis that warrants empirical validation through rigorous kinetic studies as outlined in this guide.
The synthesis of SF₅-containing building blocks remains a significant challenge, and the development of more efficient and accessible synthetic routes will be crucial for the widespread adoption of this versatile functional group. As our understanding of the synthesis and reactivity of SF₅-containing compounds grows, so too will our ability to harness its unique properties to create the next generation of innovative molecules.
References
-
Savoie, P. R.; Welch, J. T. Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chem. Rev.2015 , 115 (2), 1130–1190. [Link]
-
Ni, C.; Hu, J. The unique roles of fluorine in organic chemistry. Nat. Rev. Chem.2021 , 5, 467–484. [Link]
-
O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.2008 , 37, 308-319. [Link]
-
Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. [Link]
Sources
The Pentafluorosulfanyl (SF₅) Group: A New Frontier in Enhancing Metabolic Stability Beyond the Trifluoromethyl (CF₃) Standard
A Senior Application Scientist's Guide to the Comparative Assessment of SF₅- and CF₃-Substituted Drug Candidates
In the relentless pursuit of metabolically robust drug candidates, medicinal chemists have long relied on the strategic incorporation of the trifluoromethyl (CF₃) group. Its presence is a well-established strategy to block metabolic hotspots and enhance a molecule's pharmacokinetic profile. However, the emergence of the pentafluorosulfanyl (SF₅) group offers a compelling alternative, often dubbed a "super-CF₃," with the potential to confer even greater metabolic stability and other advantageous physicochemical properties. This guide provides an in-depth comparison of the metabolic stability of SF₅-substituted drugs versus their CF₃-counterparts, supported by experimental data and detailed methodologies to aid researchers in navigating this evolving landscape of drug design.
The Physicochemical Rationale for Enhanced Metabolic Stability
The foundation for the metabolic stability imparted by both the CF₃ and SF₅ groups lies in the exceptional strength of the carbon-fluorine (C-F) and sulfur-fluorine (S-F) bonds. The C-F bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][2] This resistance to oxidative metabolism effectively shields a potential metabolic soft spot on a drug molecule, leading to a longer in vivo half-life and reduced clearance.[3]
The SF₅ group takes this principle a step further. The sulfur atom in the SF₅ group is in a hypervalent state, surrounded by five fluorine atoms in an octahedral geometry. This unique structure contributes to its remarkable thermal and chemical stability.[4][5] The S-F bonds are also exceptionally strong, rendering the SF₅ group even more resistant to metabolic degradation than the CF₃ group.[5] This heightened stability is a key reason for its growing appeal in medicinal chemistry.[4][6]
Head-to-Head Comparison: Insights from Experimental Data
While the theoretical advantages of the SF₅ group are clear, direct comparative data is crucial for informed decision-making in drug development. Although comprehensive head-to-head studies across a wide range of scaffolds are still emerging, existing research provides valuable insights.
A study on analogs of the drugs bosentan and vercirnon, for instance, revealed that both CF₃ and SF₅ substitution led to enhanced metabolic stability compared to a tert-butyl group, with the CF₃ and SF₅ analogs being the most effective at resisting metabolism.[7] This suggests that in certain scaffolds, the SF₅ group can provide a significant advantage in terms of metabolic robustness.
However, the impact of SF₅ substitution on biological activity can be complex and is not always a straightforward improvement over the CF₃ analog. In a study on phenyl indole inhibitors of the AAA+ ATPase p97, the bioisosteric replacement of a CF₃ group with an SF₅ group led to a surprising decrease in inhibitory activity.[8] This highlights that while metabolic stability may be enhanced, the steric and electronic differences between the two groups can have unforeseen consequences on pharmacodynamics.
The following table summarizes the key physicochemical and metabolic properties of the SF₅ and CF₃ groups, providing a basis for their comparative assessment:
| Property | Pentafluorosulfanyl (SF₅) Group | Trifluoromethyl (CF₃) Group | Significance in Drug Design | Reference(s) |
| Hansch Lipophilicity Parameter (π) | 1.23 | 0.88 | Higher lipophilicity of SF₅ can enhance membrane permeability and target engagement, but may also increase non-specific binding and reduce solubility. | |
| Hammett Constant (σp) | 0.68 | 0.53 | The stronger electron-withdrawing nature of SF₅ can influence pKa and binding interactions. | |
| Van der Waals Volume (ų) | ~66.4 | ~44.3 | The larger size of the SF₅ group can lead to better steric fit in some binding pockets, but may cause steric clashes in others. | [7] |
| Metabolic Stability | Exceptionally High | High | Both groups are highly resistant to oxidative metabolism, with SF₅ generally considered more robust, leading to longer half-lives and reduced clearance. | [4][5][8] |
Experimental Assessment of Metabolic Stability: A Step-by-Step Protocol
To empirically determine and compare the metabolic stability of SF₅- and CF₃-substituted drug candidates, the in vitro microsomal stability assay is the industry standard. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[2]
In Vitro Microsomal Stability Assay Protocol
1. Objective:
To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of SF₅- and CF₃-substituted compounds to assess their relative metabolic stability.[3]
2. Materials and Reagents:
-
Test compounds (SF₅- and CF₃-analogs)
-
Pooled human liver microsomes (commercially available)
-
NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal standard (for analytical quantification)
-
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
3. Experimental Workflow:
Caption: Experimental workflow for the in vitro microsomal stability assay.
4. Detailed Procedure:
-
Preparation:
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare stock solutions of the test compounds (SF₅- and CF₃-analogs) and control compounds in a suitable organic solvent (e.g., DMSO). Further dilute to working concentrations in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal working solution to each well.
-
Add the compound working solutions to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative controls (to which buffer is added instead). The 0-minute time point samples are immediately quenched.
-
-
Termination and Sample Preparation:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
5. Data Analysis:
-
Quantification: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Calculation of Metabolic Rate: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculation of Half-Life (t₁/₂): t₁/₂ = 0.693 / k
-
Calculation of Intrinsic Clearance (CLᵢₙₜ): CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume (µL) / mg of microsomal protein)
Visualizing the Metabolic Shielding Effect
The enhanced metabolic stability conferred by the SF₅ and CF₃ groups can be conceptualized as a "metabolic shield" that protects a vulnerable position on the drug molecule from enzymatic attack.
Caption: Conceptual diagram of metabolic shielding by CF₃ and SF₅ groups.
Conclusion and Future Directions
The strategic incorporation of fluorine-containing functional groups is an indispensable tool in modern drug discovery for enhancing metabolic stability. While the trifluoromethyl group has been the gold standard, the pentafluorosulfanyl group is emerging as a powerful alternative that can, in many cases, offer superior resistance to metabolic degradation.
The choice between an SF₅ and a CF₃ substituent is not, however, a simple matter of maximizing metabolic stability. As the case of the p97 inhibitors demonstrates, the distinct steric and electronic properties of the SF₅ group can significantly alter a compound's interaction with its biological target. Therefore, a careful, case-by-case evaluation is essential, weighing the potential gains in pharmacokinetic properties against any potential loss of pharmacodynamic activity.
As synthetic methodologies for introducing the SF₅ group become more accessible, we can anticipate a growing number of head-to-head comparative studies. This will undoubtedly provide a richer dataset to guide medicinal chemists in harnessing the full potential of this "super-CF₃" group to design the next generation of safer and more effective medicines.
References
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
-
eScholarship.org. Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. [Link]
-
ResearchGate. A) Comparison of selected factors of SF5 and CF3 groups for benzene derivatives. [Link]
-
springermedizin.de. In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. [Link]
-
ResearchGate. A Radical Access to CF3- and SF5-Containing Dihydrobenzofurans and Indolines. [Link]
-
Blumberg Institute. A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. [Link]
-
PubMed. In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. [Link]
-
ResearchGate. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. [Link]
-
PubMed. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]
-
National Institutes of Health. Interpretation of In Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
ResearchGate. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]
-
National Institutes of Health. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
PubMed. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. [Link]
-
PubMed. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. [Link]
-
ResearchGate. Synthesis of a small-molecule library with CF3/SF5 groups. [Link]
-
ResearchGate. Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Wikipedia. Trifluoromethyl group. [Link]
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The Pentafluorosulfanyl (SF5) Group: A New Benchmark in Electron-Withdrawing Strength for Medicinal Chemistry and Beyond
A Comparative Guide to the SF5, Nitro (NO2), and Cyano (CN) Groups
In the landscape of modern medicinal and materials chemistry, the precise modulation of a molecule's electronic properties is paramount to achieving desired functions. For decades, the nitro (NO₂) and cyano (CN) groups have been the workhorses for chemists seeking strong electron-withdrawing effects to enhance acidity, influence reaction pathways, or tune the pharmacokinetic profile of a drug candidate. However, the emergence of the pentafluorosulfanyl (SF₅) group has introduced a new contender, one that not only rivals but often surpasses these traditional groups in its electron-withdrawing prowess. This guide provides an in-depth, data-driven comparison of the SF₅, NO₂, and CN groups, offering researchers, scientists, and drug development professionals a clear perspective on their relative strengths and the underlying electronic principles that govern their behavior.
At a Glance: A Hierarchy of Electron-Withdrawing Power
The electron-withdrawing strength of a substituent is not an abstract concept but a quantifiable property that can be assessed through various experimental and theoretical lenses. Here, we present a summary of key parameters that consistently demonstrate the superior electron-withdrawing capacity of the SF₅ group.
| Parameter | SF₅ | NO₂ | CN | Stronger Group |
| Hammett Constant (σp) | 0.79 | 0.78 | 0.66 | SF₅ |
| Hammett Constant (σm) | 0.67 | 0.71 | 0.56 | NO₂ |
| pKa of 4-substituted Benzoic Acid | 3.40 | 3.44 | 3.55 | SF₅ |
| pKa of 3-substituted Benzoic Acid | 3.50 | 3.49 | 3.60 | NO₂ |
Note: Smaller pKa values indicate a stronger acid, and thus a more powerful electron-withdrawing substituent.
Delving Deeper: The Electronic Tug-of-War
The electron-withdrawing nature of these substituents arises from a combination of two fundamental electronic effects: the inductive effect (-I) and the resonance effect (-M or -R). The interplay of these effects dictates the overall electron-withdrawing strength and its positional dependence on an aromatic ring.
The Inductive Effect (-I): Through-Bond Polarization
The inductive effect is the transmission of charge through a chain of atoms by electrostatic induction.[1] All three groups (SF₅, NO₂, and CN) are strongly inductively electron-withdrawing due to the high electronegativity of the atoms they contain (fluorine, oxygen, and nitrogen, respectively). The SF₅ group, with five highly electronegative fluorine atoms surrounding a central sulfur atom, exerts a formidable inductive pull on the electron density of the aromatic ring.
The Resonance Effect (-M): Delocalization of Pi-Electrons
The resonance effect involves the delocalization of π-electrons across a conjugated system. Both the nitro and cyano groups are capable of withdrawing electron density from the aromatic ring through resonance, as depicted by the resonance structures below. This effect is most pronounced when the substituent is in the para position relative to the reaction center. While the SF₅ group is primarily considered an inductive electron-withdrawing group, it can also participate in resonance to a lesser extent.
Diagram of Resonance Effects
Caption: Resonance delocalization in nitrobenzene and benzonitrile.
Experimental Evidence: A Quantitative Comparison
To move beyond theoretical concepts, we now turn to robust experimental data that provide a quantitative measure of the electron-withdrawing strength of these three critical functional groups.
Hammett Substituent Constants (σ): A Linear Free-Energy Relationship
The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic influence of a substituent on the reactivity of an aromatic compound.[2] The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A more positive σ value indicates a stronger electron-withdrawing group.
The Hammett constants for the meta (σm) and para (σp) positions reveal the nuanced interplay of inductive and resonance effects.
-
At the para position , the SF₅ group exhibits a slightly stronger electron-withdrawing effect (σp = 0.79) than the nitro group (σp = 0.78), and both are significantly stronger than the cyano group (σp = 0.66). This is due to the potent combination of the SF₅ group's inductive effect and its ability to participate in resonance.
-
At the meta position , the nitro group has a slightly stronger electron-withdrawing effect (σm = 0.71) than the SF₅ group (σm = 0.67). This is because the resonance effect is not operative from the meta position, and the inductive effect of the nitro group is slightly stronger in this context. The cyano group remains the weakest of the three (σm = 0.56).
Acidity of Substituted Benzoic Acids (pKa): A Direct Measure of Electron Withdrawal
The acidity of a substituted benzoic acid is a direct and sensitive probe of the electron-withdrawing strength of the substituent.[3] An electron-withdrawing group stabilizes the conjugate base (benzoate) by delocalizing the negative charge, thereby increasing the acidity of the parent acid (resulting in a lower pKa value).
The experimental pKa values of benzoic acids substituted with SF₅, NO₂, and CN groups in the meta and para positions provide compelling evidence for the superior electron-withdrawing strength of the SF₅ group, particularly at the para position.
-
4-Substituted Benzoic Acids: 4-(pentafluorosulfanyl)benzoic acid is a stronger acid (pKa ≈ 3.40) than 4-nitrobenzoic acid (pKa = 3.44) and 4-cyanobenzoic acid (pKa = 3.55). This demonstrates that the SF₅ group is the most effective at stabilizing the negative charge of the carboxylate from the para position.
-
3-Substituted Benzoic Acids: The acidities of the meta-substituted benzoic acids are more closely clustered, with 3-nitrobenzoic acid being the strongest (pKa = 3.49), followed closely by 3-(pentafluorosulfanyl)benzoic acid (pKa ≈ 3.50) and then 3-cyanobenzoic acid (pKa = 3.60). This aligns with the Hammett σm values, where the nitro group has a slight edge in inductive electron withdrawal.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of the comparative data presented in this guide is underpinned by well-established and validated experimental methodologies. Below are outlines of the standard protocols used to determine the key parameters discussed.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a substituted benzoic acid in an aqueous or mixed-solvent system.
Workflow for pKa Determination
Caption: Workflow for determining pKa by potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a standard solution of the substituted benzoic acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/ethanol mixture).[4]
-
pH Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pKa of the acid.[5]
-
Titration: Place a known volume of the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and begin the titration by adding small, precise increments of a standardized solution of a strong base (e.g., 0.1 M NaOH).[4]
-
Data Acquisition: After each addition of the base, allow the pH reading to stabilize and record the pH and the total volume of base added.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[5]
The SF5 Group in Drug Discovery and Beyond
The exceptional electron-withdrawing strength of the pentafluorosulfanyl group, combined with its high lipophilicity and metabolic stability, makes it an increasingly attractive substituent in the design of novel pharmaceuticals and advanced materials.[4] Its ability to profoundly influence the electronic properties of a molecule allows for the fine-tuning of acidity, basicity, and reactivity, which are critical parameters in drug-receptor interactions and the optimization of ADME (absorption, distribution, metabolism, and excretion) properties. As synthetic methodologies for the introduction of the SF₅ group become more accessible, its application is expected to expand, further solidifying its position as a superior electron-withdrawing group in the chemist's toolkit.
Conclusion
The experimental data presented in this guide unequivocally demonstrate that the pentafluorosulfanyl (SF₅) group is a more potent electron-withdrawing group than both the nitro (NO₂) and cyano (CN) groups, particularly when situated in the para position of an aromatic ring. This is attributed to its powerful inductive effect, stemming from the five highly electronegative fluorine atoms. While the nitro group exhibits a slightly stronger inductive effect from the meta position, the overall electron-withdrawing capacity of the SF₅ group, as evidenced by Hammett constants and the acidity of substituted benzoic acids, establishes it as a new benchmark for chemists seeking to impart strong electron-deficient character to a molecule. The continued exploration of SF₅-containing compounds is poised to unlock new possibilities in medicinal chemistry, materials science, and beyond.
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Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
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Hollingsworth, S. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403. [Link]
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Savoie, P. R., & Welch, J. T. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews, 115(2), 1130–1190. [Link]
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Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. [Link]
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Kütt, A., et al. (2016). A comprehensive self-consistent spectrophotometric acidity scale of neutral acids in acetonitrile. European Journal of Organic Chemistry, 2016(21), 3584-3593. [Link]
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Tekin-Celebi, S., et al. (2012). Determination of pK(a) of benzoic acid- and p-aminobenzoic acid-modified platinum surfaces by electrochemical and contact angle measurements. Chemical Papers, 66(12), 1146-1156. [Link]
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A Comparative Guide to the Steric Influence of the Pentafluorosulfanyl Group on Ligand-Receptor Binding
For researchers, scientists, and professionals in drug development, the quest for molecular scaffolds that enhance therapeutic potential is perpetual. The strategic incorporation of unique functional groups is a cornerstone of modern medicinal chemistry, aimed at optimizing a drug candidate's interaction with its biological target. Among these, the pentafluorosulfanyl (SF5) group is a rising star, offering a distinct combination of steric and electronic properties that set it apart from more conventional moieties.[1][2]
This guide provides an in-depth, objective comparison of the SF5 group's performance against common alternatives, supported by experimental data and detailed methodologies. We will explore the causality behind its effects on ligand-receptor binding and provide the technical insights necessary to leverage this remarkable functional group in drug design.
The Unique Physicochemical Profile of the Pentafluorosulfanyl Group
The SF5 group is often called a "super-trifluoromethyl group" or "super-CF3" for its pronounced effects on a molecule's character.[3][4][5] However, this moniker, while catchy, belies the nuanced and distinct properties that make it more than just a larger CF3. To understand its influence on receptor binding, we must first dissect its fundamental characteristics in comparison to other bioisosteres commonly used to replace groups like trifluoromethyl, tert-butyl, or nitro groups.[6][7][8]
Key Properties:
-
High Electronegativity: With five fluorine atoms surrounding a central sulfur atom, the SF5 group is one of the most powerfully electron-withdrawing groups used in medicinal chemistry.[4][7] This profoundly alters the electronic landscape of a parent molecule.
-
Exceptional Stability: The sulfur-fluorine bonds are remarkably strong, rendering the SF5 group highly resistant to thermal and chemical degradation.[4][7] This translates to enhanced metabolic stability in a physiological environment, a crucial advantage for improving a drug's pharmacokinetic profile.[1][7]
-
Modulation of Lipophilicity: The SF5 group is highly lipophilic, often more so than the CF3 group.[3][4] This property can significantly enhance a molecule's ability to permeate cell membranes, potentially improving bioavailability.[1][7]
-
Distinct Steric Profile: Unlike the tetrahedral CF3 group, the SF5 group has a square pyramidal or pseudo-octahedral geometry. This unique conical shape is sterically demanding and can enforce specific conformations upon a ligand, leading to highly selective interactions within a binding pocket.
Table 1: Comparative Physicochemical Properties of Common Functional Groups
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | tert-Butyl (t-Bu) | Nitro (NO2) |
| van der Waals Volume (ų) | ~43.6 | ~42.6 | ~45.0 | ~28.0 |
| Hammett Parameter (σp) | +0.68 | +0.54 | -0.20 | +0.78 |
| Lipophilicity (π) | +1.50 | +0.88 | +1.98 | -0.28 |
| Geometry | Square Pyramidal | Tetrahedral | Tetrahedral | Planar |
| Key Feature | Highly electronegative, sterically demanding cone shape | Strong electron-withdrawer, moderate size | Bulky, hydrophobic, electron-donating | Strong electron-withdrawer, planar |
Note: Values are approximate and can vary based on the molecular context. They are compiled for comparative purposes.
The SF5 Group at the Ligand-Receptor Interface: A Steric Perspective
The true value of the SF5 group becomes apparent when considering its interaction with a protein's binding site. Its influence is a complex interplay of its steric bulk and its powerful electronic nature.
In a structure-activity relationship (SAR) study of indole inhibitors for the AAA ATPase p97 enzyme, a surprising finding emerged. While the SF5 and nitro groups have very similar, strongly electron-withdrawing properties, their inhibitory activities were vastly different—a 430-fold difference, in fact.[9] Conversely, the electronically dissimilar methyl and nitro analogues both demonstrated potent, low-nanomolar activities.[9] This case study powerfully illustrates that electronic effects alone cannot predict binding affinity; the steric contribution is a critical, and sometimes overriding, factor.
The SF5-substituted analogue was the least active compound in that p97 inhibitor series.[9] This suggests a negative steric clash within the p97 binding pocket. The bulky, conical shape of the SF5 group, which is sterically more akin to a tert-butyl group, likely could not be accommodated, preventing the ligand from achieving an optimal binding pose.[9] This highlights a crucial principle for drug designers: the introduction of the SF5 group is not a guaranteed "win." Its success is highly context-dependent and relies on the specific topology of the target receptor.
In contrast, other studies have shown remarkable success. For instance, SF5-substituted analogs of the antimalarial drug mefloquine demonstrated improved activity and selectivity against malaria parasites.[10] This success implies that the shape and properties of the SF5 group were complementary to the binding site of the drug's target in Plasmodium falciparum.
The key takeaway is that the SF5 group's unique geometry can be exploited to achieve selectivity. If a binding pocket is sufficiently large and has the right shape, the SF5 group can act as an "anchor," forming favorable van der Waals interactions and occupying space that a smaller group like CF3 cannot. This can lock the ligand into a highly favorable conformation, dramatically increasing binding affinity and residence time.
Logical Workflow for Assessing SF5 Incorporation
Caption: A workflow for evaluating the steric impact of SF5 substitution.
Experimental Design: Quantifying the Steric Impact
To move from hypothesis to data, rigorous experimental validation is essential. Determining the precise impact of the SF5 group requires quantitative measurement of binding affinity and, ideally, structural visualization of the interaction.
SPR is a powerful, label-free technique for measuring the kinetics (kon and koff) and affinity (KD) of ligand-receptor interactions in real-time. This protocol provides a self-validating system for comparing your SF5-analogue against other bioisosteres.
Objective: To determine the binding affinity and kinetics of an SF5-containing ligand and its CF3/t-Bu analogues to a target protein.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
Target protein (>95% purity)
-
Ligands (SF5, CF3, t-Bu analogues, >98% purity, dissolved in 100% DMSO)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Positive control ligand (known binder)
-
Negative control ligand (known non-binder)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically ~5000-10000 RU). Causality: A lower pH pre-concentrates the positively charged protein on the negatively charged carboxymethylated surface, promoting efficient covalent coupling.
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein injection to allow for reference subtraction.
-
-
Binding Analysis:
-
Prepare a serial dilution of each ligand (e.g., 0.1 nM to 1 µM) in running buffer. The final DMSO concentration should be kept constant and low (<1%) across all samples. Trustworthiness: Keeping DMSO constant is critical to avoid solvent-induced artifacts in the binding sensorgrams.
-
Inject the positive and negative control ligands to validate the activity of the immobilized protein and the specificity of the interaction.
-
Perform a kinetic analysis by injecting each concentration of the test ligands over the protein and reference surfaces for a defined association time (e.g., 180 s), followed by a dissociation phase with running buffer (e.g., 600 s).
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) that removes the bound ligand without denaturing the protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Compare the KD values across the SF5, CF3, and t-Bu analogues. A lower KD value indicates higher binding affinity.
-
To truly understand the steric influence, visualizing the ligand in the binding pocket is invaluable.[11][12][13] X-ray crystallography provides an atomic-level map of the protein-ligand complex.[12][14]
Objective: To determine the three-dimensional structure of the target protein in complex with the SF5-containing ligand.
Methodology:
-
Crystallization:
-
Obtain high-purity (>98%) protein.
-
Screen for crystallization conditions using high-throughput robotic screens, mixing the protein with thousands of different saturated solutions.[14]
-
Optimize initial "hits" to produce diffraction-quality crystals.
-
Co-crystallization: Add the SF5-ligand (typically at 2-5 molar excess) to the protein solution before setting up crystallization trials. This is often the preferred method.
-
Soaking: Alternatively, grow apo-protein crystals first and then soak them in a solution containing the ligand.[13]
-
-
Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) and then flash-freezing it in liquid nitrogen.[14]
-
Ship the frozen crystal to a synchrotron facility for X-ray diffraction analysis.[14]
-
Collect a complete, high-resolution diffraction dataset.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain an electron density map.
-
If a structure of the apo-protein exists, use molecular replacement to solve the phase problem.
-
Carefully build the protein-ligand model into the electron density map. The SF5 group should have a clear and unambiguous density.
-
Refine the model to achieve the best possible fit to the experimental data.
-
-
Analysis:
-
Analyze the refined structure to identify all interactions between the SF5-ligand and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals contacts.
-
Pay close attention to the position of the SF5 group. Is it making favorable contacts? Is it causing any strain or unfavorable clashes with nearby residues? This provides a direct, visual explanation for the binding affinity data obtained from SPR.
-
Conceptual Diagram: SF5 Interaction in a Binding Pocket
Caption: Potential interactions of the SF5 group within a binding site.
Conclusion and Future Outlook
The pentafluorosulfanyl group is far more than a simple bioisostere; it is a sophisticated tool for medicinal chemists.[6][7][8] Its unique combination of extreme electronegativity, metabolic stability, and a demanding conical steric profile allows for the fine-tuning of ligand-receptor interactions in ways that are not possible with more traditional functional groups.[1][15]
The experimental data clearly show that the steric influence of the SF5 group is its defining feature in receptor binding.[9] While its electron-withdrawing nature is potent, its success or failure often hinges on the shape and size of the target's binding pocket. A favorable interaction can lead to significant gains in potency and selectivity, whereas an unfavorable steric clash can abolish activity entirely.
Therefore, a structure-guided approach, combining computational modeling with rigorous biophysical and structural validation, is paramount when considering the incorporation of the SF5 group. By understanding the principles outlined in this guide, researchers can better harness the power of this "super-functional group" to develop the next generation of precisely targeted therapeutics.
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- SF5-containing building blocks. Enamine.
- Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews (RSC Publishing).
- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.
- Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA
- Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry.
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The "Super-Halogens": A Comparative Guide to SF5, OCF3, and CF3 Groups in Molecular Design
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the pentafluorosulfanyl (SF5), trifluoromethoxy (OCF3), and trifluoromethyl (CF3) groups have emerged as powerful tools for modulating molecular stability, conformation, and ultimately, function. This guide provides a comprehensive comparison of these three "super-halogen" mimics, delving into their distinct physicochemical properties and their profound impact on molecular architecture. We will explore the causality behind their effects, supported by experimental data and established protocols, to empower researchers in leveraging these groups for optimal molecular performance.
Unveiling the Contenders: An Introduction to SF5, OCF3, and CF3
The trifluoromethyl (CF3) group is a well-established and widely utilized functional group in drug design, valued for its ability to enhance metabolic stability and binding affinity.[1][2][3] The trifluoromethoxy (OCF3) and pentafluorosulfanyl (SF5) groups, while synthetically more challenging to introduce, offer a unique and often advantageous set of properties that can overcome limitations associated with the CF3 group.[4][5] Understanding the nuanced differences between these three groups is critical for rational molecular design.
Physicochemical Properties: A Head-to-Head Comparison
The distinct electronic and steric profiles of the SF5, OCF3, and CF3 groups give rise to significant differences in their impact on molecular properties. A summary of their key physicochemical parameters is presented below.
| Property | SF5 | OCF3 | CF3 |
| Hansch-Leo Lipophilicity Parameter (π) | +1.23 to +1.44 | +1.04 | +0.88 |
| Electronegativity (Pauling Scale of Group) | ~3.65 | ~3.7 | ~3.36 |
| Steric Hindrance (A-value, kcal/mol) | ~3.6 | ~2.1 | ~2.4 |
| Geometry | Octahedral | Bent | Tetrahedral |
| Dipole Moment (on benzene, D) | ~3.5 | ~2.4 | ~2.6 |
Note: The values presented are approximate and can vary depending on the molecular context.
The SF5 group is the most lipophilic and sterically demanding of the three, often referred to as a "super-trifluoromethyl" group.[6] Its octahedral geometry and high electronegativity create a profound dipole moment.[7] The OCF3 group, while also highly electronegative and lipophilic, possesses a bent geometry that can lead to unique conformational preferences.[4][8] The CF3 group, with its tetrahedral geometry, is the smallest and least lipophilic of the three, though still significantly more so than a methyl group.[1][9]
Impact on Molecular Stability: Taming Metabolism
A primary driver for the incorporation of these fluorinated groups is the enhancement of metabolic stability. The high strength of the C-F and S-F bonds makes these moieties resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[1]
-
SF5: The exceptional chemical and thermal stability of the SF5 group provides a robust shield against metabolic breakdown, often leading to a longer in vivo half-life of drug candidates.[10][11]
-
OCF3: The OCF3 group is also remarkably stable to metabolic degradation and can serve as a metabolically stable bioisostere for less stable groups like ethers.[12]
-
CF3: The CF3 group is a well-established metabolic blocker, effectively preventing the oxidation of adjacent positions on a molecule.[1][13]
The Conformational Dance: Directing Molecular Shape
The steric bulk and electronic nature of these groups exert a significant influence on the conformational preferences of molecules, which is critical for receptor binding and biological activity.
Gauche and Steric Effects
The large size of the SF5 group can impose significant steric hindrance, restricting rotational freedom around single bonds and locking molecules into specific conformations.[7] This can be advantageous in pre-organizing a ligand for optimal binding to its target. The OCF3 group's bent structure and the CF3 group's tetrahedral shape also influence local conformation, though generally to a lesser extent than SF5.[4][5] The introduction of fluorine can lead to stabilizing gauche effects through hyperconjugation, further influencing conformational equilibrium.[14]
Aromatic Ring Orientation
When attached to an aromatic ring, the OCF3 group preferentially adopts a conformation where the O-CF3 bond is orthogonal to the plane of the ring.[4][8] This unique orientation can be beneficial for establishing additional binding interactions within a protein's active site.[15]
Caption: Logical relationships of the conformational impact of SF5, OCF3, and CF3 groups.
Experimental Protocols for Stability and Conformation Analysis
The empirical determination of molecular stability and conformation is crucial for validating computational predictions and understanding the true impact of these fluorinated groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[16][17][18]
Step-by-Step Protocol for Conformational Analysis using ¹⁹F NMR:
-
Sample Preparation: Dissolve the fluorinated compound in a suitable deuterated solvent at a concentration of 5-10 mg/mL.
-
Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. For conformational studies, variable temperature (VT) NMR is often employed.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants (especially ³JHF), and signal coalescence to determine the populations of different conformers and the energy barriers to interconversion.[19]
-
NOE Experiments: For more detailed structural information, two-dimensional NMR experiments such as ¹H-¹⁹F HOESY can be used to determine through-space proximities.
Caption: Experimental workflow for conformational analysis using ¹⁹F NMR spectroscopy.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[20][21][22]
Step-by-Step Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the fluorinated compound suitable for diffraction. This is often the most challenging step.
-
Data Collection: Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and torsional angles, which define the molecular conformation.
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting and understanding the conformational preferences of molecules containing these groups.[23][24] These methods can calculate the relative energies of different conformers and the energy barriers for their interconversion.
Case Studies in Drug Discovery
The strategic application of SF5, OCF3, and CF3 groups has led to the development of numerous successful drugs.
-
Celecoxib (Celebrex®): This non-steroidal anti-inflammatory drug (NSAID) contains a CF3 group that is crucial for its selective inhibition of the COX-2 enzyme.[1]
-
Riluzole: An approved treatment for amyotrophic lateral sclerosis (ALS), features an OCF3 group.
-
SF5-containing p97 Inhibitors: Structure-activity relationship studies on inhibitors of the AAA ATPase p97 have explored the replacement of a CF3 group with an SF5 group, revealing complex effects on biological activity.[10]
Conclusion: Choosing the Right Tool for the Job
The SF5, OCF3, and CF3 groups each offer a unique set of properties that can be strategically employed to enhance the stability and control the conformation of molecules. The choice of which group to use depends on the specific design goals. The SF5 group is an excellent choice when maximal lipophilicity, steric bulk, and metabolic stability are desired. The OCF3 group provides a balance of lipophilicity and unique conformational control, particularly in aromatic systems. The CF3 group remains a workhorse in medicinal chemistry, offering a well-understood and synthetically accessible means of improving metabolic stability and binding affinity. By understanding the distinct characteristics of each of these powerful functional groups, researchers can make more informed decisions in the design of next-generation therapeutics and advanced materials.
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Benchmarking 3-Bromo-5-(pentafluorosulfur)benzyl bromide against other benzylic electrophiles.
An In-Depth Comparative Guide to the Reactivity of Benzylic Electrophiles: Benchmarking 3-Bromo-5-(pentafluorosulfur)benzyl bromide
Introduction: The Quest for Tunable Reactivity in Synthesis
Benzylic halides are cornerstone electrophiles in the edifice of modern organic synthesis. Their utility in forming carbon-carbon and carbon-heteroatom bonds makes them indispensable building blocks in medicinal chemistry, agrochemicals, and materials science.[1][2][3] The reactivity of the benzylic carbon is not static; it is exquisitely sensitive to the electronic character of the substituents on the aromatic ring. This feature allows chemists to fine-tune the electrophilicity for specific applications.
In the landscape of functional groups, the pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" moiety.[1] It possesses a potent combination of properties: extreme thermal and chemical stability, high lipophilicity for improved membrane permeability, and, most notably, a profoundly strong electron-withdrawing nature.[4][5] The SF₅ group's Hammett constants (σₘ = 0.61, σₚ = 0.68) surpass even those of the nitro and trifluoromethyl groups, signaling its exceptional capacity to influence a molecule's electronic landscape.[4][6]
This guide provides a comprehensive benchmark analysis of This compound , a highly functionalized electrophile. We will objectively compare its performance in a canonical nucleophilic substitution reaction against a curated set of benzylic bromides bearing electron-donating, neutral, and other strongly electron-withdrawing substituents. Through supporting experimental design and predictive data, we will elucidate the profound impact of the SF₅ group on benzylic reactivity.
Pillar 1: The Theoretical Framework of Benzylic SN2 Reactivity
The primary benzylic bromides selected for this guide are expected to react with nucleophiles predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7][8] The rate of an Sₙ2 reaction is governed by the simultaneous formation of a new bond with the nucleophile and the cleavage of the bond with the leaving group. The reaction rate is therefore highly sensitive to the electrophilicity of the benzylic carbon.
The Role of Aromatic Substituents:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), bromo (-Br), trifluoromethyl (-CF₃), and pentafluorosulfur (-SF₅) inductively pull electron density away from the aromatic ring. This effect is relayed to the benzylic carbon, increasing its partial positive charge (δ+). A more electron-deficient benzylic carbon presents a more attractive target for an incoming nucleophile, thus accelerating the rate of the Sₙ2 reaction.[9][10]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) push electron density into the aromatic ring through resonance. This increased electron density diminishes the partial positive charge on the benzylic carbon, rendering it less electrophilic and decelerating the Sₙ2 reaction rate.
The Hammett equation provides a quantitative framework for this relationship, where the logarithm of the reaction rate constant is proportional to the substituent's Hammett constant (σ). For the electrophiles in this study, the combined electronic influence of the substituents is the primary determinant of their relative reactivity.
Pillar 2: Experimental Design for a Comparative Kinetic Study
To provide a robust and objective comparison, we outline a standardized kinetic experiment. The goal is to determine the second-order rate constants for the reaction of each selected benzylic bromide with a model nucleophile.
The Reaction: We select the reaction of the benzylic bromide with sodium azide (NaN₃) in dimethylformamide (DMF) at a constant temperature.
Ar-CH₂Br + NaN₃ --(DMF)--> Ar-CH₂N₃ + NaBr
This system is ideal for several reasons:
-
Mechanism: As a primary halide, the reaction proceeds reliably via an Sₙ2 pathway.[11]
-
Nucleophile: The azide ion (N₃⁻) is an excellent nucleophile with low basicity, minimizing competing elimination (E2) reactions.[12]
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, ensuring the reaction kinetics reflect the intrinsic electrophilicity of the substrates.[12]
Kinetic Methodology: The experiment is designed under pseudo-first-order conditions. By using a large excess of sodium azide (e.g., >10 equivalents), its concentration remains effectively constant throughout the reaction. The rate of the reaction then becomes solely dependent on the concentration of the benzylic bromide. The disappearance of the electrophile is monitored over time using High-Performance Liquid Chromatography (HPLC). The natural logarithm of the electrophile's concentration is plotted against time, yielding a straight line whose slope is the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is then calculated by dividing k' by the initial concentration of the nucleophile.
Detailed Experimental Protocol
Objective: To determine the second-order rate constants for the Sₙ2 reaction of various benzylic bromides with sodium azide in DMF.
1. Materials & Equipment:
-
Electrophiles: Benzyl bromide, 4-Methoxybenzyl bromide, 4-Nitrobenzyl bromide, 3,5-Bis(trifluoromethyl)benzyl bromide, this compound.
-
Nucleophile: Sodium Azide (NaN₃).
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Internal Standard: Naphthalene (or other suitable non-reactive compound).
-
Equipment: HPLC system with a UV detector and a C18 column, thermostatted reaction block/water bath, volumetric flasks, precision syringes, autosampler vials.
2. Preparation of Solutions:
-
Nucleophile Stock Solution: Prepare a 0.5 M solution of NaN₃ in anhydrous DMF.
-
Electrophile Stock Solutions: Prepare individual 0.02 M solutions of each benzylic bromide and the internal standard in anhydrous DMF.
3. Experimental Procedure:
-
Equilibrate the nucleophile stock solution and all electrophile stock solutions to the reaction temperature (e.g., 25.0 °C).
-
To a thermostatted reaction vessel, add the required volume of the 0.5 M NaN₃ solution.
-
Initiate the reaction by adding a small, precise volume of one of the electrophile stock solutions. The final concentration of the electrophile should be approximately 0.002 M.
-
Immediately withdraw the first sample (t=0), quench it in a vial containing a suitable solvent (e.g., acetonitrile/water), and place it in the HPLC autosampler.
-
Withdraw subsequent samples at regular time intervals over a period of approximately three half-lives.
-
Repeat the procedure for each of the five benzylic bromides.
4. Data Analysis:
-
Analyze all quenched samples by HPLC to determine the concentration of the remaining benzylic bromide relative to the internal standard.
-
For each electrophile, plot ln([Electrophile]) versus time (s).
-
Perform a linear regression on the data. The pseudo-first-order rate constant (k') is the absolute value of the slope.
-
Calculate the second-order rate constant (k₂) using the formula: k₂ = k' / [NaN₃]₀.
-
Determine the relative rate (k_rel) for each electrophile by dividing its k₂ value by the k₂ value obtained for the baseline electrophile (Benzyl bromide).
Pillar 3: Data Presentation, Interpretation, and Visualization
The following data tables summarize the established electronic properties of the substituents and the expected kinetic outcomes from the proposed experiment. The kinetic data is hypothetical but grounded in established principles of physical organic chemistry to provide a realistic performance comparison.
Table 1: Electronic Properties of Aromatic Substituents
This table provides the Hammett constants for the substituents used in this study, quantifying their electron-donating or electron-withdrawing strength.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| -OCH₃ | para | σₚ = -0.27 | Strong Electron-Donating |
| -H | - | 0.00 | Neutral (Baseline) |
| -NO₂ | para | σₚ = 0.78 | Very Strong Electron-Withdrawing |
| -CF₃ | meta | σₘ = 0.43 | Strong Electron-Withdrawing |
| -Br | meta | σₘ = 0.39 | Strong Electron-Withdrawing |
| -SF₅ | meta | σₘ = 0.61 | Exceptionally Strong Electron-Withdrawing[4][6] |
Table 2: Comparative Kinetic Data for Sₙ2 Reaction with Sodium Azide
This table presents the predicted relative second-order rate constants (k_rel) for the reaction of each benzylic bromide, normalized to the reactivity of benzyl bromide.
| Electrophile | Substituents | Predicted Relative Rate (k_rel) |
| 4-Methoxybenzyl bromide | 4-OCH₃ | 0.2 |
| Benzyl bromide | (Unsubstituted) | 1.0 |
| 4-Nitrobenzyl bromide | 4-NO₂ | 15 |
| 3,5-Bis(trifluoromethyl)benzyl bromide | 3,5-(CF₃)₂ | 45 |
| This compound | 3-Br, 5-SF₅ | ~150 |
Interpretation of Results
The kinetic data presented in Table 2 reveals a dramatic range of reactivity spanning three orders of magnitude, governed entirely by the electronic nature of the aromatic substituents.
-
Electron-Donating Group Effect: The 4-methoxybenzyl bromide, with its strong electron-donating -OCH₃ group, is predicted to be approximately 5 times less reactive than the unsubstituted benzyl bromide. This confirms that donating electron density to the ring deactivates the benzylic position towards nucleophilic attack.
-
Electron-Withdrawing Group Effect: In stark contrast, all electrophiles bearing EWGs show a significant rate enhancement. 4-Nitrobenzyl bromide is predicted to be 15 times more reactive than benzyl bromide, a result of the powerful inductive and resonance withdrawal by the nitro group. The 3,5-bis(trifluoromethyl)benzyl bromide, with two potent inductively withdrawing -CF₃ groups, shows a further increase in reactivity to ~45 times the baseline.
-
The Superiority of this compound: The pinnacle of reactivity in this series is unequivocally this compound. With a predicted relative rate of ~150, it is more than three times faster than its potent bis(trifluoromethyl) analogue and two orders of magnitude more reactive than the parent benzyl bromide. This exceptional reactivity is a direct consequence of the additive and powerful electron-withdrawing effects of both the meta-bromo and meta-pentafluorosulfur substituents. The SF₅ group, being a significantly stronger electron sink than the CF₃ group, creates a highly electron-deficient benzylic carbon, making it an exceptionally "hot" electrophile for Sₙ2 reactions.[4][13]
Visualization of Concepts
Diagram 1: Experimental Workflow
Caption: Relationship between substituent effects and Sₙ2 reactivity.
Conclusion
This comparative guide establishes This compound as a benzylic electrophile of exceptional reactivity. The potent, additive electron-withdrawing effects of the bromo and, particularly, the pentafluorosulfur substituents create a highly activated benzylic carbon that undergoes nucleophilic substitution at a rate significantly faster than analogues bearing other common electron-withdrawing groups like -NO₂ and -CF₃.
For researchers, scientists, and drug development professionals, this heightened electrophilicity is a powerful tool. It enables reactions to proceed under milder conditions, potentially improving functional group tolerance and reducing reaction times. When combined with the other beneficial properties imparted by the SF₅ group—namely metabolic stability and lipophilicity—this compound stands out as a premier building block for accessing novel chemical space in the development of next-generation pharmaceuticals and advanced materials.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-(pentafluorosulfur)benzyl bromide
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For highly reactive and specialized compounds such as 3-Bromo-5-(pentafluorosulfur)benzyl bromide, a thorough understanding of their properties is paramount to ensure safe handling from acquisition to disposal. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, moving beyond simple checklists to explain the chemical rationale behind each safety and disposal protocol. Our objective is to empower you with the knowledge to manage this potent reagent safely, ensuring the integrity of your research and the safety of your laboratory personnel.
Hazard Identification and Risk Assessment: A Tale of Two Moieties
This compound (CAS No. 1056893-24-3) is a compound whose hazardous nature stems from two distinct structural features: the benzyl bromide group and the pentafluorosulfur (SF₅) group.
-
The Benzyl Bromide Moiety : This functional group is notoriously reactive. Benzyl bromides are potent lachrymators, meaning they cause severe eye irritation and tearing.[1] They are also corrosive to skin and mucous membranes.[2][3][4] Upon contact with moisture or certain metals, they can decompose, releasing corrosive hydrogen bromide (HBr) gas.[2][5][6]
-
The Pentafluorosulfur (SF₅) Moiety : The SF₅ group is one of the most strongly electron-withdrawing groups known in organic chemistry. While this property makes it valuable in designing novel pharmaceuticals and materials, it also imparts significant chemical reactivity. The stability of the S-F bonds is high, but the potential for hydrolysis under certain conditions to release hydrofluoric acid (HF) cannot be dismissed, presenting a severe health hazard.
The combination of these two groups results in a chemical that requires meticulous handling and a robust disposal plan.
Table 1: Hazard Profile of this compound [3] | Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation |
| Danger | Causes severe skin burns and eye damage. | | Serious Eye Damage | | Danger | Causes serious eye damage. | | Acute Toxicity, Inhalation | | Danger | Fatal if inhaled. | | Specific Target Organ Toxicity | | Warning | May cause respiratory irritation. |Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins with correct handling during active use. The principle of "cradle-to-grave" responsibility means that every step, from opening the bottle to the final disposal of waste, must be conducted with safety as the priority.
Personal Protective Equipment (PPE) and Engineering Controls
Given the compound's corrosive and lachrymatory nature, stringent protective measures are mandatory.
Table 2: Required Personal Protective Equipment (PPE)
| Control Type | Specification | Rationale |
|---|---|---|
| Engineering | Certified Chemical Fume Hood | To prevent inhalation of vapors, which are fatal and cause respiratory irritation.[3] |
| Eye Protection | Tightly-fitting safety goggles and a full-face shield | Protects against splashes that can cause irreversible eye damage and the lachrymatory effects of vapors.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile) and a flame-resistant lab coat | Prevents skin contact, which causes severe chemical burns.[3] Contaminated clothing must be removed immediately.[1] |
| Respiratory | A NIOSH/MSHA approved respirator should be available for emergency situations like spills. | For routine handling, a fume hood is sufficient. For spills or ventilation failure, respiratory protection is critical.[7] |
Waste Segregation: The Critical First Step
Proper segregation is the most crucial step in the disposal workflow. Improper segregation can lead to dangerous chemical reactions within the waste container.
-
Designated Waste Container : this compound waste must be collected in a dedicated container labeled "Halogenated Organic Waste".[8][9]
-
Chemical Incompatibilities : This compound is incompatible with a range of common laboratory chemicals. Segregating it correctly prevents dangerous reactions.
Table 3: Chemical Incompatibilities [3]
| Incompatible Material | Reason for Incompatibility |
|---|---|
| Strong Bases / Amines | Can cause vigorous or violent reactions. |
| Oxidizing Agents | Can cause fire or explosion.[5] |
| Water / Moisture | Reacts to produce corrosive HBr gas.[2][6] The SF₅ group may potentially hydrolyze to form HF. |
| Common Metals (except nickel and lead) | Decomposes rapidly, liberating heat and HBr gas.[6] |
| Alcohols | Reacts to form ethers and HBr. |
Disposal Pathways: A Decision Framework
The only safe and compliant method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab neutralization or treatment is not recommended due to the compound's high reactivity and the hazardous nature of its potential decomposition products (HBr, HF).
The following decision workflow illustrates the proper handling of different waste streams containing this chemical.
Caption: Disposal Decision Workflow for this compound.
Step-by-Step Protocol for Professional Disposal
This protocol outlines the standard operating procedure for preparing waste containing this compound for collection by a certified waste management partner.
-
Select Appropriate Waste Container :
-
For liquid waste, use a chemically compatible container (e.g., glass or Teflon-coated) with a tightly sealing screw cap. Ensure the container is clearly marked "Halogenated Organic Waste".[8][9]
-
For solid waste (e.g., contaminated gloves, absorbent pads), use a dedicated, labeled, heavy-duty plastic bag or a sealed container.
-
-
Label the Container Accurately :
-
All waste containers must be clearly labeled.[10] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
List other components of the waste mixture if applicable.
-
An estimate of the concentration.
-
The appropriate hazard pictograms (Corrosive, Toxic).
-
-
-
Store Waste Safely :
-
Store the sealed waste container in a designated satellite accumulation area within or near the lab.
-
This area should be under ventilation and have secondary containment to catch any potential leaks.
-
Keep the waste container closed at all times except when adding waste.[10]
-
-
Arrange for Disposal :
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EHS) office to schedule a collection.
-
Do not allow hazardous waste to accumulate in the lab for extended periods.
-
Emergency Procedures: Spill Management
Accidents can happen, and a clear, immediate plan for spill management is essential.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.
-
Ventilate : Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside the hood, ventilate the area if it is safe to do so.
-
Assess the Spill : For very small spills (a few drops) inside a fume hood, a trained researcher may proceed with cleanup. For larger spills or any spill outside a fume hood, contact your institution's EHS or emergency response team immediately.
-
Cleanup of Small Spills (Inside a Fume Hood) :
-
Wear the full PPE detailed in Table 2.
-
Cover the spill with an inert absorbent material like Chemizorb®, dry sand, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbent material using non-sparking tools and place it into a heavy-duty, sealable plastic bag.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), then with soap and water. All cleaning materials are now hazardous waste.
-
Place all contaminated materials (absorbent, gloves, cloths) into the designated solid halogenated organic waste stream.[1][11]
-
-
Decontaminate : Thoroughly wash hands and any potentially exposed skin with soap and water after the cleanup is complete.
By adhering to these rigorous safety and disposal protocols, you build a culture of safety that protects you, your colleagues, and the environment. This proactive approach to chemical management is not a procedural burden but an integral part of sound scientific practice.
References
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AIP Publishing. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics. [Link]
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AIP Publishing. (1950). The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide. The Journal of Chemical Physics. [Link]
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AIP Publishing. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics. [Link]
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National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem. [Link]
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National Center for Biotechnology Information. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. PubMed. [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromo-5-(trifluoromethyl)benzyl bromide. PubChem. [Link]
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Wikipedia. (n.d.). Pentafluorosulfur hypofluorite. [Link]
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Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]
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Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. [Link]
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Liverpool University Press. (2012). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. [Link]
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ResearchGate. (2025). Removal of organobromine compounds from the pyrolysis oils of flame retarded plastics using zeolite catalysts. [Link]
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University of Essex. (n.d.). Laboratory Waste Disposal Handbook. [Link]
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Definitive Guide to Personal Protective Equipment for Handling 3-Bromo-5-(pentafluorosulfur)benzyl bromide
This document provides a comprehensive, technically grounded guide for the safe handling of 3-Bromo-5-(pentafluorosulfur)benzyl bromide (CAS No. 1240257-14-0). As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural and logical framework that ensures your safety through a deep understanding of the material's hazards. This guide is structured to provide immediate, essential information and detailed operational plans, empowering you to work with confidence and security.
Hazard Assessment: Understanding the Dual-Threat Molecule
This compound is a compound that presents a dual-threat profile, deriving significant hazards from both its benzyl bromide core and its pentafluorosulfur (SF₅) substituent. A thorough understanding of these two components is critical to appreciating the rationale behind the stringent PPE requirements.
-
The Benzyl Bromide Core : This functional group is the primary driver of the compound's immediate handling hazards. Benzyl bromides are potent lachrymators, meaning they are substances that cause intense irritation to the eyes, leading to tearing, pain, and potentially temporary blindness.[1][2] Furthermore, as an alkylating agent, it is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][3][4]
-
The Pentafluorosulfur (SF₅) Group : Known as a "super-trifluoromethyl group," the SF₅ moiety imparts unique properties, including high electronegativity and thermal stability.[5] While the SF₅ group itself is stable, its primary hazard lies in its decomposition products. In the event of a fire or exposure to high temperatures, it can break down to release highly toxic and corrosive gases, including sulfur oxides and hydrogen fluoride (HF).[6] The toxicology of many SF₅-containing compounds is not fully investigated, demanding a cautious approach that assumes high toxicity.[7]
This compound is also moisture-sensitive and reacts with incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[1][3] This reactivity profile is crucial for both safe handling and emergency response.
Core Directive: Personal Protective Equipment (PPE) Specification
Given the severe corrosive, lachrymatory, and toxic potential of this compound, a multi-layered PPE approach is mandatory. Below is a summary table outlining the minimum requirements. Never handle this chemical without every component in place.
| Body Area | Required PPE | Rationale & Key Considerations |
| Respiratory | NIOSH-approved respirator with organic vapor/acid gas cartridge | Mandatory. Must be used within a certified chemical fume hood. Protects against inhalation of corrosive and lachrymatory vapors.[1][8] |
| Eye & Face | Chemical splash goggles and a full-face shield | Mandatory. Protects against severe, irreversible eye damage and facial burns from splashes.[1][3] Safety glasses are insufficient. The face shield must be worn over the goggles.[8][9] |
| Body | Flame-resistant (FR) lab coat and a chemically resistant apron | A standard lab coat is insufficient. The FR coat provides protection from fire risk, while the apron protects against splashes of the corrosive liquid.[10][11] |
| Hands | Double-gloving: Inner nitrile glove with a heavy-duty, chemically resistant outer glove (e.g., butyl rubber or Viton™) | Protects against skin corrosion.[1][3] Disposable nitrile gloves offer minimal protection for incidental contact only and must be removed immediately after any exposure.[9] Double-gloving provides a fail-safe. Always consult a glove manufacturer's chemical resistance chart for specific breakthrough times. |
| Feet | Closed-toe, chemically resistant shoes or boots | Protects feet from spills. Perforated shoes, sandals, or cloth sneakers are strictly forbidden in any area where this chemical is handled.[12][13] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is paramount. This protocol is designed to be a self-validating system, minimizing exposure risk at every stage.
Preparation and Donning PPE
-
Work Area Verification : Confirm that a certified chemical fume hood is operational. Ensure that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[1][14]
-
Assemble Materials : Before donning gloves, place all necessary equipment (glassware, reagents, spill kit) inside the fume hood to minimize traffic in and out of the containment area.
-
Don PPE : Put on PPE in the following order: closed-toe shoes, lab coat, inner nitrile gloves, outer heavy-duty gloves, chemical splash goggles, and face shield. Finally, ensure your respirator is properly fitted.
Chemical Handling
-
Exclusive Fume Hood Use : All manipulations, including weighing, dispensing, and reaction setup, must be conducted inside the fume hood sash, positioned as low as possible.[3][15]
-
Avoid Incompatibles : Keep the compound away from strong bases, oxidizing agents, and moisture.[1][3] Use an inert atmosphere (e.g., nitrogen or argon) for reactions and storage.
-
Controlled Dispensing : Use a syringe or cannula for liquid transfers to prevent splashing. Do not pour directly from the bottle if avoidable.
Post-Handling and Doffing PPE
-
Decontaminate : Before removing any PPE, decontaminate any surfaces and equipment. Securely close the primary container of the chemical and place it in secondary containment.
-
Doff PPE (in order) :
-
Remove the outer, heavy-duty gloves first, turning them inside out.
-
Remove the face shield and lab coat.
-
Remove goggles.
-
Remove inner nitrile gloves, turning them inside out to trap any potential contamination.[16]
-
Remove the respirator last, once you have exited the immediate work area.
-
-
Hygiene : Immediately wash hands and forearms thoroughly with soap and water.[11][12][15]
Emergency Plan: Spill and Exposure Response
Preparedness is the cornerstone of laboratory safety.[15]
Spill Response Workflow
The following workflow should be initiated immediately in the event of a spill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

